molecular formula C32H50O4 B8056969 Tsugaric acid A

Tsugaric acid A

Cat. No.: B8056969
M. Wt: 498.7 g/mol
InChI Key: FIWGZIBLJWZUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tsugaric acid A has been reported in Ganoderma and Ganoderma lucidum with data available.

Properties

IUPAC Name

2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWGZIBLJWZUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tsugaric acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 - 182 °C
Record name Tsugaric acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032022
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling Tsugaric Acid A: From Fungal Origins to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, chemical nature, and biological activities of the lanostanoid triterpene, Tsugaric acid A, with a focus on its potential as a therapeutic agent.

Discovery and Origin: A Tale of Two Ganoderma Species

This compound, a complex natural product with the chemical formula C₃₂H₅₀O₄, was first isolated and characterized in 1997 by a team of researchers led by C.N. Lin from the fruiting bodies of the Formosan mushroom, Ganoderma tsugae. This discovery, published in the journal Phytochemistry, marked the initial identification of this novel lanostanoid triterpene, alongside its structural analog, Tsugaric acid B. Subsequent research has also identified this compound in other related species, including Ganoderma lucidum, as well as in the fungus Phoma herbarum and the resin of Boswellia carteri and Boswellia serrata. The initial isolation from Ganoderma tsugae remains the cornerstone of its discovery.

The isolation process, as detailed in the seminal 1997 publication, involved a meticulous multi-step extraction and chromatographic purification procedure.

Experimental Protocol: Isolation of this compound from Ganoderma tsugae

1. Extraction:

  • Dried and powdered fruiting bodies of Ganoderma tsugae were extracted with methanol (MeOH) at room temperature.

  • The resulting MeOH extract was concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

  • The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) to separate compounds based on their polarity.

3. Chromatographic Purification:

  • The chloroform-soluble fraction, which contained the triterpenoids of interest, was subjected to silica gel column chromatography.

  • The column was eluted with a gradient of n-hexane and ethyl acetate, with the polarity gradually increasing.

  • Fractions containing compounds with similar TLC profiles were combined.

  • Further purification of the relevant fractions was achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

  • Final purification to yield pure this compound was accomplished by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Structure Elucidation:

  • The chemical structure of this compound was determined using a combination of spectroscopic techniques, including Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC), and Infrared (IR) spectroscopy.

This rigorous process allowed for the unambiguous identification of this compound as 3α-acetoxy-5α-lanosta-8,24-dien-21-oic acid.

Biological Activities: Beyond the Fungal Kingdom

Initial investigations into the biological profile of this compound have revealed promising activities, particularly in the realms of anti-inflammation and cytoprotection.

Anti-inflammatory and Antioxidant Properties

A 2008 study published in Phytochemistry by Ko et al. explored the anti-inflammatory effects of triterpenoids from Ganoderma lucidum and G. tsugae. This research demonstrated that this compound exhibits a significant inhibitory effect on superoxide anion generation.

Table 1: Inhibitory Effect of this compound on Superoxide Anion Generation

StimulantConcentration of this compound (µM)Inhibition (%)
fMLP/CB1045.2 ± 3.1
fMLP/CB328.7 ± 2.5
fMLP/CB115.4 ± 1.8

Data are presented as mean ± SEM (n=3-4). fMLP/CB: N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B.

This antioxidant activity is believed to contribute to its cytoprotective effects. The same study reported that this compound can protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation.

Anticancer Potential: An Emerging Area of Investigation

While the initial discovery papers did not extensively detail anticancer activities, the broader class of triterpenoids from Ganoderma species is well-known for its cytotoxic effects against various cancer cell lines. Research into the specific anticancer potential of this compound is ongoing, with preliminary data suggesting it may induce apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound against cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_drug_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_viability_assay MTT Assay cluster_data_analysis Data Analysis Tsugaric_Acid_A This compound Stock Solution Serial_Dilutions Serial Dilutions Tsugaric_Acid_A->Serial_Dilutions Treatment Treat with this compound Serial_Dilutions->Treatment Cell_Seeding Seed Cancer Cells (96-well plate) Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Incubation_24h->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilizer Incubation_4h->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Calculate_Viability Calculate % Viability Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Mechanism of Action: Elucidating the Signaling Pathways

The precise molecular mechanisms by which this compound exerts its biological effects are still under active investigation. In the context of cancer, triterpenoids often induce apoptosis through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key proteins involved in these pathways, such as caspases, Bcl-2 family proteins, and PARP, are common targets of investigation.

Experimental Protocol: Western Blotting for Apoptosis Markers

Western blotting is a standard technique used to detect and quantify the expression levels of specific proteins involved in apoptosis.

  • Cell Lysis: Cancer cells are treated with this compound at its IC₅₀ concentration for various time points. Both floating and adherent cells are collected and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Potential Apoptotic Signaling Pathway of this compound

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Tsugaric_Acid_A This compound Bax Bax Tsugaric_Acid_A->Bax Bcl2 Bcl-2 Tsugaric_Acid_A->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

A Technical Guide to Tsugaric Acid A from Phoma herbarum: Production, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugaric acid A, a polyketide natural product isolated from the fungus Phoma herbarum, has emerged as a compound of significant interest due to its antimicrobial properties.[1] This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, Phoma herbarum, its biosynthesis, methods for production and purification, and its biological activities. The information is curated to support researchers and professionals in the fields of natural product chemistry, microbiology, and drug development in their endeavors to explore the potential of this promising secondary metabolite.

Introduction to Phoma herbarum and its Secondary Metabolites

Phoma herbarum is a widespread fungus belonging to the phylum Ascomycota.[2] These fungi are known to inhabit diverse ecological niches and can be found as pathogens on plants or as endophytes.[2][3] Like many fungi, Phoma herbarum is a prolific producer of a wide array of secondary metabolites. These bioactive compounds are not essential for the primary growth of the fungus but play crucial roles in its interaction with the environment, providing protective functions.[4]

The secondary metabolites produced by Phoma species, including Phoma herbarum, are structurally diverse and exhibit a broad spectrum of biological activities, such as antimicrobial, antiviral, anti-inflammatory, cytotoxic, and herbicidal effects.[2][3][4] This chemical diversity makes Phoma herbarum a valuable source for the discovery of novel natural products with therapeutic potential. Among these compounds is this compound, a polyketide that has demonstrated antimicrobial activity.[1]

This compound: A Bioactive Polyketide

This compound is a complex polyketide compound produced by Phoma herbarum.[1] Its intricate structure is responsible for its biological effects, which are believed to involve interference with cellular processes in target microorganisms, potentially by disrupting membrane integrity and metabolic pathways.[1] The potential of this compound as a lead compound for the development of new antimicrobial agents is significant, especially in the context of rising antibiotic resistance.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 174391-64-1[1][5][6]
Molecular Formula C₃₂H₅₀O₄[1][6]
Molecular Weight 498.74 g/mol [1][6]
Purity ≥ 98%[6]
Storage Conditions 2°C - 8°C, under inert gas (Nitrogen), protected from light[1]

Biosynthesis of this compound

While the precise biosynthetic pathway of this compound has not been fully elucidated in the available literature, its classification as a polyketide provides a general framework for its formation. Polyketides are synthesized by polyketide synthases (PKSs), large multifunctional enzymes that catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA.

The hypothetical biosynthesis of the polyketide backbone of this compound can be visualized as a multi-step enzymatic process.

Tsugaric_Acid_A_Biosynthesis Acetyl-CoA Acetyl-CoA PKS_Complex PKS_Complex Acetyl-CoA->PKS_Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Complex Polyketide_Chain_Assembly Polyketide Chain Assembly & Modification PKS_Complex->Polyketide_Chain_Assembly Cyclization Cyclization Polyketide_Chain_Assembly->Cyclization Post-PKS_Modifications Post-PKS Modifications Cyclization->Post-PKS_Modifications Tsugaric_Acid_A Tsugaric_Acid_A Post-PKS_Modifications->Tsugaric_Acid_A

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible production and study of this compound. The following sections outline generalized methodologies based on common practices for fungal fermentation and natural product isolation.

Cultivation of Phoma herbarum

The production of secondary metabolites by fungi is highly dependent on the culture conditions. For the initial cultivation of Phoma herbarum, a standard mycological medium such as Czapek-Dox agar can be used.

Protocol for Initial Culture:

  • Aseptically transfer small pieces of mycelium of Phoma herbarum to Czapek-Dox agar plates.[3]

  • Incubate the plates at 24°C in the dark for 14 days.[3]

  • Use mycelial plugs (5 mm in diameter) from the colony margins for the inoculation of liquid media.[3]

Protocol for Liquid Fermentation:

  • Prepare a liquid medium such as Czapek-Dox broth.[3]

  • Inoculate the broth with mycelial plugs of Phoma herbarum.

  • Incubate the culture at 25°C with shaking at 200 rpm for 5-7 days to reach the stationary growth phase.[3]

The following table summarizes key fermentation parameters that can be optimized for maximizing the production of this compound.

ParameterRecommended Range/Condition
Temperature 24-28°C
pH 5.0 - 7.0
Agitation 150 - 200 rpm
Incubation Time 7 - 21 days
Carbon Source Dextrose, Maltose
Nitrogen Source Peptone, Yeast Extract
Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth involves a series of chromatographic techniques.

Extraction_Purification_Workflow Fermentation_Broth Phoma herbarum Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Mycelial_Mass Mycelial_Mass Filtration->Mycelial_Mass Culture_Filtrate Culture_Filtrate Filtration->Culture_Filtrate Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Tsugaric_Acid_A Pure this compound HPLC->Pure_Tsugaric_Acid_A

Caption: General workflow for the extraction and purification of this compound.

Protocol for Extraction and Purification:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to obtain semi-purified fractions.

  • Further purify the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activities of this compound

This compound is primarily recognized for its antimicrobial activity.[1] It has the potential to interfere with crucial cellular processes in microorganisms, leading to growth inhibition or cell death.[1] Further research is needed to fully characterize its spectrum of activity against various bacterial and fungal pathogens.

While specific quantitative data for the antimicrobial activity of this compound were not available in the reviewed literature, the table below presents bioactivity data for other secondary metabolites isolated from Phoma herbarum, which highlights the therapeutic potential of this fungal species.

Compound/FractionBiological ActivityIC₅₀ ValueReference
P. herbarum chloroform fractionAntioxidant (DPPH)5.649 µg/mL[7]
P. herbarum chloroform fractionAntidiabetic (α-glucosidase inhibition)14.91 µg/mL[7]
Barcelonyl acetateJNK2 Inhibitor (in silico)-[7]
Phomaspether JAntifungal (vs. Colletotrichum musae)-[8]
Phomaspether JAntifungal (vs. Fusarium oxysporum)-[8]

Conclusion and Future Directions

This compound, produced by the fungus Phoma herbarum, represents a promising natural product with antimicrobial properties. This guide has provided a foundational understanding of its producing organism, a hypothetical biosynthetic pathway, and generalized protocols for its production and isolation. The exploration of Phoma herbarum as a source of bioactive compounds is an active area of research, and further studies are warranted to:

  • Fully elucidate the biosynthetic pathway of this compound.

  • Optimize fermentation conditions to enhance the yield of this compound.

  • Determine the specific mechanism of action and the spectrum of antimicrobial activity of this compound.

  • Investigate other potential biological activities of this compound.

The continued investigation of this compound and other secondary metabolites from Phoma herbarum holds significant promise for the discovery and development of new therapeutic agents.

References

A Technical Guide to the Putative Biosynthetic Pathway of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Affiliation: Google

Abstract

Tsugaric acid A, a complex triterpenoid with notable biological activities, including the inhibition of superoxide anion formation and protection of human keratinocytes from UVB-induced damage, presents a fascinating case for biosynthetic investigation. To date, the complete biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. This technical guide synthesizes current knowledge on fungal triterpenoid biosynthesis to propose a putative pathway for this compound. We will delve into the likely enzymatic steps, from the formation of the triterpenoid backbone to the intricate tailoring reactions that form the final structure. Furthermore, this document outlines a general experimental workflow for the elucidation of this and other novel fungal natural product pathways. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction to this compound

This compound is a highly modified lanostane-type triterpenoid. Its complex structure features a pentacyclic cyclopenta[a]phenanthrene core and a C-17 attached 2-(...)-6-methylhept-5-enoic acid side chain. The intricate stereochemistry and functional group decorations of this compound suggest a complex and fascinating biosynthetic origin, likely involving a multitude of enzymes, including a triterpene synthase and various tailoring enzymes such as cytochrome P450 monooxygenases. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also opens avenues for its biotechnological production and the generation of novel analogs with potentially enhanced therapeutic properties.

Proposed Putative Biosynthetic Pathway of this compound

Based on the established principles of fungal triterpenoid biosynthesis, particularly drawing parallels from the well-studied pathways of ganoderic and lucidenic acids, we propose the following putative biosynthetic pathway for this compound.

Formation of the Triterpenoid Backbone

The biosynthesis of the triterpenoid core of this compound is proposed to initiate from the mevalonate (MVA) pathway, a conserved route for the synthesis of isoprenoid precursors in fungi.

  • Assembly of Isoprenoid Precursors: The pathway commences with the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway.

  • Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase to yield squalene.

  • Epoxidation and Cyclization: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase. This linear precursor is then cyclized by a lanosterol synthase to form the foundational tetracyclic triterpenoid, lanosterol. This cyclization is a critical branching point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs)[1][2].

Tailoring of the Triterpenoid Core

Following the formation of lanosterol, a series of extensive post-modification reactions are hypothesized to occur, leading to the intricate core structure of this compound. These tailoring reactions are likely catalyzed by a suite of enzymes, with cytochrome P450 monooxygenases (CYPs) playing a prominent role in oxidation and hydroxylation events[3][4].

Biosynthesis and Attachment of the Side Chain

The origin and attachment of the 2-(...)-6-methylhept-5-enoic acid side chain are less certain. Two plausible hypotheses are:

  • Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) Mediated Synthesis: The side chain could be assembled by a Type I polyketide synthase or a fatty acid synthase utilizing acetyl-CoA and malonyl-CoA as building blocks. The resulting acyl chain would then be transferred and attached to the C-17 position of the triterpenoid core.

  • Modification of a Lanosterol Side Chain: Alternatively, the side chain could be derived from the initial isooctenyl side chain of lanosterol through a series of enzymatic modifications, including oxidations, reductions, and rearrangements.

Further experimental evidence is required to distinguish between these possibilities.

Putative Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP mva_pathway->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp FPP Synthase squalene Squalene fpp->squalene Squalene Synthase oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Squalene Epoxidase lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase modified_core Modified Triterpenoid Core lanosterol->modified_core Tailoring Enzymes (e.g., CYPs) tsugaric_acid_a This compound modified_core->tsugaric_acid_a side_chain_precursor Side Chain Precursor (e.g., from FAS/PKS) side_chain_precursor->tsugaric_acid_a Attachment Enzymes

Caption: A putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)

Protocol:

  • Genome Sequencing: Perform whole-genome sequencing of the this compound-producing fungal strain using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.

  • Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to mine the fungal genome for putative triterpenoid biosynthetic gene clusters. Search for clusters containing a candidate oxidosqualene cyclase (lanosterol synthase) gene, as well as genes encoding tailoring enzymes like cytochrome P450s, reductases, and transferases.

Functional Characterization of a Putative BGC via Heterologous Expression

Protocol:

  • Gene Cluster Cloning: Amplify the entire putative BGC from the genomic DNA of the producing fungus. This can be achieved through long-range PCR or by using transformation-associated recombination (TAR) cloning in Saccharomyces cerevisiae.

  • Vector Construction: Subclone the BGC into a suitable fungal expression vector under the control of a strong inducible or constitutive promoter.

  • Heterologous Host Transformation: Transform the expression construct into a well-characterized and genetically tractable fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Metabolite Analysis: Cultivate the transformed fungal strain under inducing conditions. Extract the secondary metabolites from the culture broth and mycelia using organic solvents (e.g., ethyl acetate). Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound or its biosynthetic intermediates.

Gene Inactivation to Confirm Gene Function

Protocol:

  • Knockout Cassette Construction: Generate a gene disruption cassette for a target gene within the BGC (e.g., the lanosterol synthase or a specific CYP450) using PCR. The cassette should contain a selectable marker (e.g., a hygromycin resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Protoplast Transformation: Transform the knockout cassette into the wild-type this compound-producing fungus using a protoplast-polyethylene glycol (PEG) mediated method.

  • Selection and Verification of Mutants: Select for transformants on a medium containing the appropriate antibiotic. Verify the successful gene replacement in the mutants by diagnostic PCR and Southern blot analysis.

  • Phenotypic Analysis: Analyze the metabolite profile of the knockout mutants by HPLC and LC-MS. The abrogation of this compound production and the potential accumulation of biosynthetic intermediates will confirm the involvement of the targeted gene in the pathway.

Experimental Workflow for Pathway Elucidation genome_sequencing Genome Sequencing of Producing Organism bgc_identification Bioinformatic Identification of Putative BGC genome_sequencing->bgc_identification heterologous_expression Heterologous Expression of BGC bgc_identification->heterologous_expression gene_knockout Targeted Gene Knockout in Native Producer bgc_identification->gene_knockout metabolite_profiling1 Metabolite Profiling (HPLC, LC-MS) heterologous_expression->metabolite_profiling1 pathway_elucidation Pathway Elucidation metabolite_profiling1->pathway_elucidation metabolite_profiling2 Metabolite Profiling of Knockout Strains gene_knockout->metabolite_profiling2 metabolite_profiling2->pathway_elucidation

Caption: A general experimental workflow for elucidating a fungal natural product biosynthetic pathway.

Quantitative Data Summary

As the biosynthetic pathway of this compound has not been experimentally determined, there is currently no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields for the specific steps in its formation. The tables below are provided as templates for the types of data that should be collected once the pathway is under investigation.

Table 1: Template for Enzyme Kinetic Parameters

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Lanosterol Synthase2,3-Oxidosqualene
CYP450-1Lanosterol
......

Table 2: Template for Metabolite Titers in Engineered Strains

StrainGenotypeThis compound Titer (mg/L)Precursor Accumulation (mg/L)
Wild-Type
Heterologous Host + BGC
ΔgeneX Mutant

Conclusion and Future Outlook

The proposed putative biosynthetic pathway of this compound provides a roadmap for future research aimed at its complete elucidation. The experimental workflows detailed in this guide offer a systematic approach to identifying and characterizing the genes and enzymes responsible for the synthesis of this complex natural product. Successful elucidation of the pathway will not only advance our fundamental understanding of fungal secondary metabolism but will also enable the heterologous production of this compound and its derivatives. This could pave the way for a sustainable supply of this promising bioactive compound for further pharmacological studies and potential therapeutic applications. The application of synthetic biology and metabolic engineering techniques, guided by a thorough understanding of the biosynthetic pathway, holds significant promise for unlocking the full potential of this compound and other complex fungal natural products.

References

"chemical structure and stereochemistry of Tsugaric acid A"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a naturally occurring lanostane-type triterpenoid isolated from the fungus Ganoderma tsugae. As a member of the vast and structurally diverse family of Ganoderma triterpenoids, this compound has garnered interest for its potential biological activities. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, based on available spectroscopic data and chemotaxonomic relationships. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is characterized by a tetracyclic lanostane core, which is a common scaffold for triterpenoids found in Ganoderma species. The systematic IUPAC name for this compound is (3α,5α)-3-acetyloxy-lanosta-8,24-dien-21-oic acid .[1][2] Its molecular formula is C32H50O4, corresponding to a molecular weight of 498.7 g/mol .[1]

The structure features a trans-fused ring system (A/B, B/C, and C/D rings), which is typical for this class of compounds. Key functional groups include an acetoxy group at the C-3 position with an α-configuration, a carboxylic acid at the terminus of the C-17 side chain, and double bonds at the C-8(9) and C-24(25) positions.

General Physicochemical Properties
PropertyValueReference
Molecular FormulaC32H50O4[1]
Molecular Weight498.7 g/mol [1]
IUPAC Name2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid[1]
Synonyms(-)-Tsugaric acid A, 3α-acetoxylanosta-8,24-dien-21-oic acid[1]
Physical DescriptionSolid
Melting Point181 - 182 °C[1]

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The IUPAC name, (3α,5α)-3-acetyloxy-lanosta-8,24-dien-21-oic acid, implies a specific arrangement of substituents at the chiral centers of the lanostane core.

The designation indicates that the acetoxy group at the C-3 position is oriented below the plane of the A ring. The designation refers to the stereochemistry at the A/B ring junction, where the hydrogen atom at C-5 is on the α-face (below the plane), resulting in a trans-fused A/B ring system. The stereochemistry at other chiral centers (C-10, C-13, C-14, C-17, and C-20) is consistent with the characteristic lanostane skeleton.

The determination of the absolute configuration of complex natural products like this compound typically relies on a combination of spectroscopic techniques and chemical methods.

Logical Workflow for Stereochemical Assignment

stereochemistry_workflow cluster_experimental Experimental Determination cluster_analysis Data Analysis and Assignment NMR NMR Spectroscopy (NOESY/ROESY) Relative Relative Stereochemistry NMR->Relative Proximity of protons XRay X-ray Crystallography Absolute Absolute Stereochemistry XRay->Absolute Direct 3D structure CD Circular Dichroism CD->Absolute Chiral chromophores Mosher Mosher's Method Mosher->Absolute Derivatization and NMR

Caption: General workflow for determining the stereochemistry of natural products.

Spectroscopic Data

The structural elucidation of this compound is based on comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. The positive ion mode electrospray ionization (ESI) mass spectrum of this compound would be expected to show a protonated molecular ion [M+H]⁺ at an m/z corresponding to the molecular formula C32H51O4⁺.

GNPS Library Mass Spectrum Data for this compound

Parameter Value
Spectrum ID CCMSLIB00006530107
Precursor M/Z 499.379
Exact Mass 498.371
Adduct [M+H]⁺
Ion Source ESI
Instrument Orbitrap
Ion Mode Positive

Data sourced from the GNPS spectral library.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • Methyl Signals: Several singlet signals for the methyl groups characteristic of the lanostane skeleton (e.g., C-18, C-19, C-28, C-29, C-30), and signals for the methyl groups in the side chain.

  • Acetoxy Group: A sharp singlet around δ 2.0 ppm for the methyl protons of the acetoxy group.

  • Olefinic Protons: Signals in the δ 5.0-5.5 ppm region corresponding to the protons of the double bonds at C-8(9) and C-24(25).

  • Carbinol Proton: A signal for the proton at C-3, which is deshielded by the adjacent acetoxy group. Its multiplicity would provide information about its coupling with neighboring protons.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Resonances for the carboxylic acid carbon (C-21) and the ester carbonyl of the acetoxy group, typically in the δ 170-180 ppm range.

  • Olefinic Carbons: Four signals in the δ 120-145 ppm region for the carbons of the two double bonds.

  • Oxygenated Carbon: A signal for the C-3 carbon bearing the acetoxy group, typically around δ 70-80 ppm.

  • Quaternary Carbons: Signals for the quaternary carbons of the lanostane core.

  • Methyl Carbons: A series of signals in the upfield region for the numerous methyl groups.

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound would be found in the primary scientific literature. The following represents a generalized workflow for such a process.

General Experimental Workflow

experimental_workflow cluster_spectroscopy Spectroscopic Analysis Start Fruiting Bodies of Ganoderma tsugae Extraction Solvent Extraction (e.g., EtOH or MeOH) Start->Extraction Partition Solvent Partitioning (e.g., EtOAc/H2O) Extraction->Partition Chromatography Column Chromatography (Silica Gel, Sephadex) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification IsolatedCompound Pure this compound Purification->IsolatedCompound StructureElucidation Structure Elucidation IsolatedCompound->StructureElucidation MS Mass Spectrometry (HRMS) StructureElucidation->MS NMR NMR (1D and 2D) StructureElucidation->NMR IR Infrared Spectroscopy StructureElucidation->IR UV UV-Vis Spectroscopy StructureElucidation->UV

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity

This compound has been reported to exhibit anti-inflammatory properties. Specifically, it has been shown to significantly inhibit superoxide anion formation in fMLP/CB-stimulated rat neutrophils. Additionally, it has demonstrated a protective effect on human keratinocytes against damage induced by ultraviolet B (UVB) light, suggesting its potential as a photoprotective agent.

Conclusion

This compound is a well-defined lanostane-type triterpenoid from Ganoderma tsugae with a specific chemical structure and stereochemistry. Its characterization has been achieved through standard spectroscopic methods typical for natural product chemistry. The reported anti-inflammatory and photoprotective activities suggest that this compound may be a valuable lead compound for further investigation in drug development. Future research should focus on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a lanostane-type triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. Isolated from fungi of the Ganoderma genus, this natural product has demonstrated promising biological activities, including antioxidant and cytoprotective effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for researchers.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₃₂H₅₀O₄[2]
Molecular Weight 498.7 g/mol [2]
Melting Point 181 - 182 °C[2]
Appearance White to off-white solid/powder[1]
Table 2: Solubility Profile of this compound
SolventSolubilityNotesReference(s)
ChloroformSoluble-[3]
DichloromethaneSoluble-[3]
Ethyl AcetateSoluble-[3]
Dimethyl Sulfoxide (DMSO)SolubleA 10 mg/mL solution can be prepared with ultrasonication and warming to 60°C.[3][4]
AcetoneSoluble-[3]
WaterSparingly soluble-
Corn Oil≥ 2.5 mg/mLA clear solution can be obtained in a 10% DMSO/90% Corn Oil mixture.[4]

Note: Quantitative solubility data is limited. The provided information is based on available preparation protocols and qualitative descriptions.

Table 3: Spectroscopic Data for this compound
Spectroscopic TechniqueKey Features and Peaks
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Infrared (IR) Spectroscopy Data not available in the searched literature.
UV-Vis Spectroscopy Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Ganoderma Species

This protocol is adapted from established methods for the isolation of ganoderic acids.[5][6][7]

Workflow for Isolation and Purification

G_Isolation_Workflow start Dried and Powdered Ganoderma Fruiting Body extraction Ethanol Extraction (e.g., 80-95% EtOH, reflux) start->extraction concentration1 Concentration under Reduced Pressure extraction->concentration1 suspension Suspension in Water concentration1->suspension liquid_extraction Liquid-Liquid Extraction (e.g., with Chloroform or Ethyl Acetate) suspension->liquid_extraction concentration2 Concentration of Organic Layer liquid_extraction->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel hplc Semi-preparative HPLC (Reversed-Phase C18) silica_gel->hplc recrystallization Recrystallization (e.g., from Methanol) hplc->recrystallization final_product Purified this compound (>97.5%) recrystallization->final_product

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The dried and powdered fruiting bodies of Ganoderma tsugae are extracted with 80-95% ethanol by refluxing for several hours. This process is typically repeated multiple times to ensure maximum yield.

  • Concentration: The ethanol extract is concentrated under reduced pressure to obtain a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and then subjected to liquid-liquid extraction with a non-polar solvent like chloroform or ethyl acetate. The triterpenoid fraction, including this compound, will move into the organic layer.

  • Silica Gel Chromatography: The concentrated organic layer is subjected to column chromatography on silica gel. A gradient elution with solvents such as a petroleum ether-ethyl acetate mixture is used to separate different fractions.

  • Semi-preparative HPLC: Fractions containing this compound are further purified using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile and acidified water.[8]

  • Recrystallization: The purified this compound is obtained by recrystallization from a solvent like methanol to achieve high purity.[7]

Superoxide Anion Scavenging Assay (NBT Method)

This protocol is a common method to assess the antioxidant activity of compounds by measuring their ability to scavenge superoxide radicals.

Workflow for Superoxide Scavenging Assay

G_Superoxide_Assay reagents Prepare Reagents: - this compound solution - NBT solution - NADH solution - PMS solution mixing Mix this compound, NBT, and NADH reagents->mixing initiation Initiate reaction by adding PMS mixing->initiation incubation Incubate at 25°C for 5 min initiation->incubation measurement Measure Absorbance at 560 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation G_Western_Blot cell_culture Culture and Treat Keratinocytes (e.g., with UVB and this compound) lysis Cell Lysis and Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., with 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis G_Signaling_Pathway UVB UVB Radiation ROS Increased ROS (e.g., Superoxide) UVB->ROS NOX NADPH Oxidase (NOX) UVB->NOX MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK Inflammation Inflammation (e.g., cytokine release) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Tsugaric_A This compound Tsugaric_A->ROS Tsugaric_A->MAPK Hypothesized Inhibition Tsugaric_A->NOX Inhibition NOX->ROS

References

Antimicrobial Spectrum of Tsugaric Acid A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Currently Available Scientific Literature Reveals a Lack of Data on the Antimicrobial Activity of Tsugaric acid A.

Despite a comprehensive review of scientific databases and commercial resources, there is currently no publicly available experimental data detailing the antimicrobial spectrum of this compound. This technical guide addresses the current state of knowledge and the conspicuous absence of information regarding its activity against bacteria and fungi. While this compound, a triterpenoid isolated from Ganoderma species, has been investigated for other biological activities, its potential as an antimicrobial agent remains unexplored in peer-reviewed literature.

Current State of Research on this compound

Research on this compound has primarily focused on its anti-inflammatory and anti-photoaging properties. Studies have demonstrated its ability to inhibit superoxide anion formation in neutrophils and protect human keratinocytes from damage induced by ultraviolet B (UVB) light. These findings suggest a potential therapeutic role in inflammatory conditions and skin protection. However, these studies do not provide any information on its efficacy against microbial pathogens.

One commercial supplier of this compound briefly mentions its potential as an antimicrobial agent by suggesting it may interfere with microbial cellular processes. However, this claim is not substantiated by any cited experimental evidence or peer-reviewed research, and therefore cannot be considered scientifically validated.

The Antimicrobial Potential of Ganoderma Triterpenoids

While data on this compound is absent, the broader class of triterpenoids isolated from Ganoderma species is known to possess a wide range of antimicrobial activities.[1][2][3][4][5] These compounds have been shown to inhibit the growth of various bacteria and fungi through mechanisms that are thought to involve the disruption of microbial cell membranes and interference with critical enzymatic processes.[1] This general antimicrobial activity within the Ganoderma triterpenoid family suggests that this compound could potentially exhibit similar properties, but this remains speculative without direct experimental evidence.

Absence of Quantitative Data and Experimental Protocols

A thorough search for quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against any microbial species yielded no results. Consequently, it is not possible to construct a data table summarizing its antimicrobial spectrum.

Similarly, no published experimental protocols specifically detailing the methodology for assessing the antimicrobial activity of this compound are available. Standard antimicrobial susceptibility testing methods that would be applicable include:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).

  • Agar Disk Diffusion Assay: To qualitatively assess antimicrobial activity.

  • Time-Kill Kinetic Assay: To evaluate the bactericidal or fungicidal activity over time.

An experimental workflow for determining the antimicrobial spectrum of a novel compound like this compound would typically involve these standard assays.

Experimental_Workflow cluster_quantitative Quantitative Analysis cluster_bactericidal Activity Assessment Disk_Diffusion Agar Disk Diffusion Assay Broth_Microdilution Broth Microdilution Assay Disk_Diffusion->Broth_Microdilution Active? MIC_Determination Determine MIC Broth_Microdilution->MIC_Determination Time_Kill Time-Kill Kinetic Assay MIC_Determination->Time_Kill MBC_MFC_Determination Determine MBC/MFC Time_Kill->MBC_MFC_Determination Hypothetical_Mechanism Tsugaric_Acid_A This compound Microbial_Cell_Membrane Microbial Cell Membrane Tsugaric_Acid_A->Microbial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Microbial_Cell_Membrane->Membrane_Disruption Leads to Component_Leakage Leakage of Intracellular Components Membrane_Disruption->Component_Leakage Cell_Death Cell Death Component_Leakage->Cell_Death

References

Tsugaric Acid A: An Uncharted Territory in Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, information regarding the preliminary biological activity screening of Tsugaric acid A remains elusive. This indicates that the compound is likely a novel or largely unstudied natural product, presenting a greenfield opportunity for researchers in drug discovery and development.

Currently, publicly accessible data on the biological properties of this compound, including its potential anti-inflammatory, antimicrobial, or anticancer activities, is non-existent. Standard chemical databases provide basic molecular information, but detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are yet to be published.

The Path Forward: A Hypothetical Roadmap for Preliminary Biological Activity Screening

For researchers, scientists, and drug development professionals interested in exploring the potential of this compound, a systematic preliminary biological activity screening would be the essential first step. Below is a proposed in-depth technical guide outlining a hypothetical experimental workflow, data presentation strategies, and the visualization of potential cellular mechanisms, adhering to the core requirements of a comprehensive initial investigation.

Experimental Protocols: A Trio of Foundational Screens

A robust preliminary screening should encompass a diverse set of assays to cast a wide net for potential therapeutic applications. The following methodologies are fundamental in this initial exploration.

1. Anti-inflammatory Activity Screening: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay is a cornerstone for identifying compounds with the ability to modulate the inflammatory response.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) should be included.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours.

    • Collect the cell culture supernatant.

  • Data Analysis: Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Cell viability should be assessed in parallel using an MTT or similar assay to rule out cytotoxicity-mediated effects.

2. Antimicrobial Activity Screening: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic microorganisms.

  • Microorganisms: A representative panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).

  • Assay Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive controls (microorganism without the test compound) and negative controls (broth only). A known antibiotic/antifungal (e.g., ampicillin, fluconazole) should be used as a reference.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

3. Anticancer Activity Screening: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be used. A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Data Analysis: Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm). The results are expressed as the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Data Presentation: Structuring for Clarity and Comparison

To facilitate easy interpretation and comparison of the screening results, all quantitative data should be summarized in clearly structured tables.

Table 1: Anti-inflammatory Activity of this compound on LPS-Stimulated Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Cell Viability (%)
1
10
50
100
Dexamethasone (10 µM)

Table 2: Antimicrobial Activity of this compound (MIC in µg/mL)

MicroorganismThis compoundAmpicillinFluconazole
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
C. albicans (ATCC 90028)

Table 3: Cytotoxic Activity of this compound (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
HEK293 (Non-cancerous)
Mandatory Visualization: Conceptualizing Mechanisms and Workflows

Visual diagrams are crucial for representing complex biological pathways and experimental processes.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Tsugaric_acid_A This compound (Stock Solution) Anti_inflammatory Anti-inflammatory Assay (RAW 264.7 cells) Tsugaric_acid_A->Anti_inflammatory Antimicrobial Antimicrobial Assay (Bacteria & Fungi) Tsugaric_acid_A->Antimicrobial Anticancer Anticancer Assay (Cancer Cell Lines) Tsugaric_acid_A->Anticancer ELISA_Data Cytokine Levels (ELISA) Anti_inflammatory->ELISA_Data MIC_Data MIC Determination Antimicrobial->MIC_Data IC50_Data IC50 Calculation (MTT Assay) Anticancer->IC50_Data

Caption: High-level workflow for the preliminary biological activity screening of this compound.

Putative_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adaptor Protein TLR4->MyD88 IKK IKK Complex MyD88->IKK NF_kB NF-κB IKK->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Tsugaric_acid_A This compound Tsugaric_acid_A->NF_kB Potential Inhibition

Caption: A potential signaling pathway for the anti-inflammatory action of this compound.

The exploration of this compound's biological activities represents a promising avenue for novel therapeutic development. The outlined screening cascade provides a comprehensive and technically sound framework for the initial investigation of this uncharacterized natural product. The scientific community awaits the first reports on its biological properties, which could unveil a new class of therapeutic agents.

An In-depth Technical Guide on the Core Mechanism of Action Hypotheses for Uric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tsugaric acid A" did not yield relevant scientific information, suggesting a possible misspelling or a very novel, uncharacterized compound. The following guide is based on the extensive body of research available for Uric Acid , a molecule with significant and debated roles in human health and disease, aligning with the user's interest in mechanism of action hypotheses, particularly in the context of cancer and drug development.

This technical guide provides a comprehensive overview of the current hypotheses surrounding the mechanism of action of uric acid (UA), a terminal product of purine metabolism in humans.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of UA's dual role as both a pro-oxidant and antioxidant, its involvement in various signaling pathways, and its implications in cancer and other pathologies.

Introduction to Uric Acid

Uric acid (C₅H₄N₄O₃) is a heterocyclic compound that arises from the breakdown of purine nucleotides.[1][3] In humans and higher primates, the enzyme uricase is absent, leading to higher circulating levels of uric acid compared to other mammals.[4] While historically known for its role in gout, a painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints, recent research has unveiled a more complex and multifaceted role for uric acid in human physiology and pathophysiology.[1][3]

Core Mechanism of Action Hypotheses

The biological effects of uric acid are concentration-dependent and context-specific, leading to several key hypotheses regarding its mechanism of action.

A central hypothesis is that uric acid possesses both antioxidant and pro-oxidant properties.

  • Antioxidant Effects: In plasma, uric acid is a potent antioxidant, capable of scavenging reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals.[5][6] This antioxidant capacity is thought to be protective in certain neurological and infectious diseases.[3]

  • Pro-oxidant Effects: Conversely, at high intracellular concentrations, uric acid can act as a pro-oxidant.[5] This pro-oxidant activity is implicated in the pathogenesis of various diseases, including cancer, by promoting inflammation and oxidative stress.[5][7]

Elevated uric acid levels are strongly associated with inflammation. The primary mechanism is believed to be the activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome by MSU crystals.[8]

  • NLRP3 Inflammasome Activation: MSU crystals, formed in hyperuricemic conditions, are recognized by pattern recognition receptors on immune cells, leading to the assembly and activation of the NLRP3 inflammasome. This, in turn, triggers the cleavage of pro-caspase-1 to active caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This cascade drives acute and chronic inflammation.[5]

NLRP3_Activation cluster_cell Macrophage MSU_Crystals Monosodium Urate Crystals PRR Pattern Recognition Receptor (PRR) NLRP3_Inflammasome NLRP3 Inflammasome (ASC, Pro-caspase-1) Caspase1 Active Caspase-1 Pro_IL1B Pro-IL-1β IL1B Mature IL-1β (Secreted) Pro_IL18 Pro-IL-18 IL18 Mature IL-18 (Secreted) Inflammation Inflammation

Recent studies suggest that uric acid can directly influence cellular signaling pathways and metabolic processes, contributing to its diverse biological effects.

  • Endothelial Dysfunction: High levels of uric acid are linked to endothelial dysfunction.[9] It is hypothesized that uric acid impairs nitric oxide (NO) bioavailability and promotes a pro-inflammatory and pro-thrombotic state in endothelial cells.

  • Metabolic Reprogramming: Uric acid has been implicated in metabolic syndrome and non-alcoholic fatty liver disease (NAFLD) by stimulating fatty acid synthesis.[3] In cancer, fructose metabolism, which can lead to uric acid accumulation, has been shown to be an alternative energy source for tumor growth, particularly under hypoxic conditions.[5]

Uric Acid in Cancer

The role of uric acid in cancer is complex and appears to be tumor-type dependent.

  • Pro-tumorigenic Effects: Elevated serum uric acid is associated with an increased risk, recurrence, and mortality for several cancers.[7] The proposed mechanisms include the promotion of chronic inflammation, which is a known driver of tumorigenesis, and the pro-oxidant effects of intracellular uric acid.[5][7]

  • Antitumorigenic Effects: Conversely, due to its antioxidant properties, some studies have suggested a protective role of uric acid against certain cancers.[6] Additionally, some aggressive tumors exhibit decreased expression of xanthine oxidoreductase (XOR), the enzyme responsible for uric acid production, which is associated with a poorer prognosis.[7]

Uric_Acid_Cancer cluster_pro_tumor Pro-Tumorigenic Effects cluster_anti_tumor Anti-Tumorigenic Effects Uric_Acid Uric Acid Inflammation Chronic Inflammation Uric_Acid->Inflammation Oxidative_Stress Pro-oxidant Activity (Intracellular) Uric_Acid->Oxidative_Stress Antioxidant Antioxidant Activity (Extracellular) Uric_Acid->Antioxidant Tumor_Growth Tumor Growth & Metastasis Inflammation->Tumor_Growth Oxidative_Stress->Tumor_Growth ROS_Scavenging ROS Scavenging Antioxidant->ROS_Scavenging Tumor_Suppression Tumor Suppression ROS_Scavenging->Tumor_Suppression

Quantitative Data on Uric Acid Levels

Normal and pathological serum uric acid levels are crucial for interpreting its biological effects.

Population/ConditionSerum Uric Acid Level (mg/dL)Serum Uric Acid Level (μmol/L)Reference
Premenopausal Women (Normal)2.6 - 5.7155 - 339[2]
Postmenopausal Women & Men (Normal)3.5 - 7.0208 - 416[2]
Hyperuricemia> 7.0 (Men), > 5.7 (Women)> 416 (Men), > 339 (Women)[6]
GoutCan occur at ≥ 6.0Can occur at ≥ 357[1]
Associated with Gout and Acute Kidney Injury≥ 13.0≥ 700[5]
Increased Cancer Risk> 6.71 (Men), > 5.41 (Women)> 399 (Men), > 322 (Women)[7]

Key Experimental Protocols

Understanding the mechanism of action of uric acid relies on various experimental models and assays.

  • Cell Culture: Primary human monocytes or macrophage-like cell lines (e.g., THP-1) are differentiated into macrophages.

  • Stimulation: Cells are primed with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β. Subsequently, cells are stimulated with MSU crystals.

  • Readouts:

    • ELISA: Measurement of secreted IL-1β and IL-18 in the culture supernatant.

    • Western Blot: Detection of cleaved caspase-1 in cell lysates.

    • Immunofluorescence Microscopy: Visualization of ASC specks, indicative of inflammasome assembly.

  • Uricase Knockout/Inhibition: Mice with a genetic knockout of the uricase gene or treated with a uricase inhibitor (e.g., potassium oxonate) develop hyperuricemia.

  • Diet-induced Hyperuricemia: Feeding animals a purine-rich diet can also induce elevated serum uric acid levels.

  • Readouts:

    • Serum Uric Acid Measurement: Quantification of uric acid levels in blood samples.

    • Histopathology: Examination of tissues (e.g., kidney, joints) for MSU crystal deposition and signs of inflammation.

    • Behavioral Tests: Assessment of pain and joint swelling in models of gout.

Experimental_Workflow cluster_invitro In Vitro Inflammation Model cluster_invivo In Vivo Hyperuricemia Model Cell_Culture Culture THP-1 cells Differentiation Differentiate with PMA Cell_Culture->Differentiation Priming Prime with LPS Differentiation->Priming Stimulation Stimulate with MSU crystals Priming->Stimulation Analysis Analyze IL-1β, Caspase-1 Stimulation->Analysis Animal_Model Uricase knockout mouse Diet Purine-rich diet Animal_Model->Diet Monitoring Monitor serum uric acid Diet->Monitoring Histology Histopathological analysis Monitoring->Histology Outcome Assess inflammation and tissue damage Histology->Outcome

Therapeutic Implications and Drug Development

The complex roles of uric acid present both challenges and opportunities for drug development.

  • Urate-Lowering Therapies (ULTs):

    • Xanthine Oxidase Inhibitors (XOIs): Drugs like allopurinol and febuxostat inhibit the production of uric acid.[9][10]

    • Uricosurics: Agents such as probenecid and lesinurad promote the renal excretion of uric acid by inhibiting urate transporters like URAT1.[9][11]

  • Future Directions: A deeper understanding of the context-dependent mechanisms of uric acid will be crucial for developing targeted therapies. This includes strategies that can selectively modulate the pro-inflammatory and pro-oxidant effects of uric acid without compromising its beneficial antioxidant functions.

Conclusion

The mechanism of action of uric acid is far more intricate than previously understood. The prevailing hypotheses highlight its dual nature as both a beneficial antioxidant and a detrimental pro-oxidant and pro-inflammatory molecule. Its involvement in critical signaling pathways, such as NLRP3 inflammasome activation, and its impact on cellular metabolism underscore its significance in a wide range of diseases, including cancer. Future research should focus on elucidating the precise molecular switches that govern its paradoxical effects to pave the way for novel therapeutic interventions.

References

The Enigmatic Yield of Tsugaric Acid A from Phoma herbarum: A Scientific Black Box

Author: BenchChem Technical Support Team. Date: November 2025

Despite its characterization as a natural product isolated from the fungus Phoma herbarum, a thorough review of scientific literature reveals a significant void in quantitative data regarding the natural abundance and fermentation yield of Tsugaric acid A from this source. Researchers, scientists, and drug development professionals seeking to harness this compound will find a conspicuous absence of detailed experimental protocols for its isolation, purification, and quantification. Furthermore, the molecular signaling pathways modulated by this compound remain largely unexplored, presenting a substantial knowledge gap for potential therapeutic applications.

Currently, there is no publicly available data to construct a comprehensive technical guide on the production of this compound from Phoma herbarum. The scientific community has yet to publish studies detailing the typical yield of this polyketide from fungal cultures, making it impossible to establish a baseline for production efficiency. This lack of information extends to the specific culture conditions that might optimize its biosynthesis and secretion by Phoma herbarum.

The absence of established experimental protocols for the extraction and purification of this compound from its natural source presents a primary hurdle for researchers. Without standardized methodologies, reproducing and building upon prior work is exceptionally challenging. Key details such as the composition of the fermentation medium, incubation parameters (temperature, pH, aeration), extraction solvents, and chromatographic purification steps are not documented in accessible literature.

Moreover, the biological activity of this compound is not well-defined, with no elucidated signaling pathways in which it plays a role. This lack of mechanistic understanding is a major impediment to its development as a potential therapeutic agent. For drug development professionals, understanding a compound's mechanism of action is critical for identifying potential targets, predicting efficacy, and assessing safety.

The following sections would typically present quantitative data and detailed experimental workflows. However, due to the aforementioned lack of available information, these sections remain empty.

Quantitative Data: Natural Abundance and Yield

Parameter Value Source
Natural Abundance in Phoma herbarum Data Not Available N/A
Fermentation Yield (Liquid Culture) Data Not Available N/A
Fermentation Yield (Solid-State Culture) Data Not Available N/A

Table 1: Quantitative Data on this compound from Phoma herbarum. A comprehensive search of scientific databases and literature reveals no published quantitative data on the natural abundance or fermentation yield of this compound from Phoma herbarum.

Experimental Protocols

Detailed methodologies for the following key experiments are not available in the current body of scientific literature:

  • Culturing of Phoma herbarum for this compound Production: Optimal media composition, pH, temperature, and incubation time are unknown.

  • Extraction of this compound from Fungal Biomass and Culture Broth: Efficient solvent systems and extraction procedures have not been published.

  • Purification of this compound: Chromatographic methods (e.g., column chromatography, HPLC) for isolating the pure compound are not described.

  • Quantification of this compound: Validated analytical methods (e.g., HPLC, LC-MS) for determining the concentration of this compound in crude extracts or purified samples are not available.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways affected by this compound or experimental workflows for its isolation is not possible due to the absence of underlying data.

Unraveling the Source of Tsugaric Acid A: A Technical Guide to Taxonomic Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a complex triterpenoid with noteworthy biological activities, has garnered interest within the scientific community. However, a significant ambiguity exists in the scientific literature regarding its definitive producing organism. While initial reports pointed towards a bacterial source, a deeper analysis of available data strongly indicates a fungal origin. This technical guide provides a comprehensive overview of the taxonomic identification of the organisms responsible for producing this compound, offering clarity on the current state of knowledge and detailing the methodologies required for accurate identification.

The Producing Organism: From Streptomyces to Ganoderma

Initial database entries and some secondary literature sources erroneously attributed the production of this compound to a bacterial species, Streptomyces sp. K-973. However, a thorough review of primary scientific literature reveals that this compound is, in fact, a metabolite of fungi belonging to the genus Ganoderma. Specifically, the compound has been consistently isolated from two species: Ganoderma tsugae and Ganoderma lucidum. This discrepancy highlights the critical importance of consulting original research articles for definitive taxonomic identification.

Taxonomic Classification of Ganoderma

The genus Ganoderma belongs to the family Ganodermataceae, in the order Polyporales of the phylum Basidiomycota. These fungi are characterized by their laccate (appearing varnished) basidiocarps, commonly known as shelf fungi or bracket fungi.

Taxonomic RankClassification
KingdomFungi
PhylumBasidiomycota
ClassAgaricomycetes
OrderPolyporales
FamilyGanodermataceae
GenusGanoderma

Key Producing Species

Ganoderma tsugae

Ganoderma tsugae, also known as the Hemlock Varnish Shelf, is a well-documented producer of this compound. This species is a polypore mushroom that primarily grows on coniferous trees, particularly hemlock.

Morphological Characteristics:

  • Cap: Kidney or fan-shaped, with a shiny, varnish-like surface that can range in color from yellowish-orange to reddish-brown.

  • Pore Surface: White to brownish, with small, circular pores.

  • Stem: Typically present, lateral, and also has a varnished appearance.

  • Flesh: Woody and tough.

Ganoderma lucidum

Known colloquially as Reishi or Lingzhi, Ganoderma lucidum is another confirmed source of this compound. This species is one of the most well-known medicinal mushrooms and typically grows on hardwoods.

Morphological Characteristics:

  • Cap: Kidney-shaped with a distinct reddish-brown, lacquered appearance. The surface is often concentrically zoned.

  • Pore Surface: Initially white, bruising to a brownish color.

  • Stem: Often present, typically lateral and sharing the varnished look of the cap.

  • Flesh: Corky to woody in texture.

Experimental Protocols for Taxonomic Identification

Accurate identification of Ganoderma species is crucial for consistent production of this compound. A combination of morphological and molecular techniques is recommended.

Morphological Analysis

Objective: To identify the macroscopic and microscopic features of the fungal specimen.

Methodology:

  • Macroscopic Examination:

    • Document the size, shape, color, and surface characteristics of the fruiting body (basidiocarp).

    • Note the host tree species if the specimen was collected from the wild.

    • Observe the color and pore size of the hymenium (pore surface).

    • Record the presence, attachment, and characteristics of the stipe (stem).

  • Microscopic Examination:

    • Prepare thin sections of the basidiocarp for light microscopy.

    • Examine the hyphal system (generative, skeletal, and binding hyphae).

    • Measure and describe the basidiospores, including their size, shape, color, and ornamentation (e.g., truncate apex, double wall).

Molecular Identification

Objective: To confirm the species identification using DNA sequencing. The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the standard barcode for fungi.

Methodology:

  • DNA Extraction:

    • Excise a small piece of fresh or dried fungal tissue from the basidiocarp.

    • Disrupt the fungal cells using mechanical (e.g., bead beating) or enzymatic (e.g., lyticase) methods.

    • Extract the total genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification of the ITS Region:

    • Use universal fungal primers, such as ITS1 and ITS4, to amplify the ITS region.

    • Perform PCR using a standard thermal cycler with an appropriate polymerase and reaction conditions.

  • DNA Sequencing:

    • Purify the PCR product to remove primers and unincorporated nucleotides.

    • Sequence the purified PCR product using Sanger sequencing.

  • Sequence Analysis:

    • Assemble and edit the forward and reverse sequences to obtain a consensus sequence.

    • Compare the obtained ITS sequence against a public database, such as the National Center for Biotechnology Information (NCBI) GenBank, using the Basic Local Alignment Search Tool (BLAST) to find the closest matching species.

Experimental Workflow for Identification

Figure 1. Experimental workflow for the taxonomic identification of this compound producing fungi.

Signaling Pathway for Triterpenoid Biosynthesis in Ganoderma

The biosynthesis of this compound, a triterpenoid, in Ganoderma follows the mevalonate (MVA) pathway. This complex pathway involves a series of enzymatic reactions that convert acetyl-CoA into the precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are then used to build the triterpenoid backbone.

MVA_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase MevalonateP Mevalonate-5-P Mevalonate->MevalonateP MevalonatePP Mevalonate-5-PP MevalonateP->MevalonatePP IPP IPP MevalonatePP->IPP DMAPP DMAPP IPP->DMAPP Isomerase GPP GPP IPP->GPP FPP FPP IPP->FPP DMAPP->GPP GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Triterpenoids Triterpenoids (e.g., this compound) Lanosterol->Triterpenoids

Figure 2. Simplified mevalonate pathway for triterpenoid biosynthesis in Ganoderma.

Conclusion

The definitive producers of this compound are fungi of the genus Ganoderma, with G. tsugae and G. lucidum being the primary species identified in the scientific literature. Accurate taxonomic identification of these fungi is paramount for any research or drug development efforts focused on this bioactive compound. The combination of traditional morphological analysis and modern molecular techniques provides a robust framework for the precise and reliable identification of this compound-producing organisms. This guide provides the necessary foundational knowledge and experimental outlines to aid researchers in this endeavor.

Unraveling the In Vitro Cytotoxic Potential of Tsugaric Acid A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Hsinchu, Taiwan – While the quest for novel anticancer compounds continues, Tsugaric acid A, a triterpenoid isolated from the medicinal mushroom Ganoderma tsugae, presents a compelling yet understudied profile. This technical guide synthesizes the current understanding of the cytotoxic potential of compounds from Ganoderma tsugae and provides a framework for the potential mechanisms and experimental evaluation of this compound, addressing a notable gap in the existing scientific literature.

Currently, there is a significant lack of specific published data detailing the direct in vitro cytotoxicity of isolated this compound against cancer cell lines. Research has primarily focused on its anti-inflammatory and photoprotective properties. However, studies on the crude extracts of Ganoderma tsugae and related triterpenoids from other Ganoderma species provide a strong rationale for investigating its potential as an anticancer agent.

Anticancer Activity of Ganoderma tsugae Extract: An Indirect Evidence Base

Research on the ethanol extract of Ganoderma tsugae (GTEE) has demonstrated significant anticancer effects, offering a promising outlook for its constituent compounds like this compound. Studies have shown that GTEE can inhibit the growth of metastatic prostate cancer cells (PC-3 and DU145)[1]. The extract was found to induce cell cycle arrest and trigger caspase-dependent apoptosis[1]. Importantly, in preclinical xenograft models, GTEE exhibited anti-tumor activity without showing signs of toxicity in the host animals[1].

The genus Ganoderma is well-regarded for its production of bioactive compounds, particularly triterpenoids and polysaccharides, which have been shown to possess anti-tumor properties[2][3]. Triterpenoids isolated from other species, such as Ganoderma lucidum, have been reported to reduce cell growth and induce apoptosis in various human carcinoma cell lines, including Caco-2, HepG2, and HeLa cells, with IC50 values ranging from 20.87 to 84.36 μM[4]. These findings underscore the potential of triterpenoids from the Ganoderma genus as a source of new cancer therapeutics.

Quantitative Data from Related Ganoderma Triterpenoids

To provide a comparative context, the following table summarizes the cytotoxic activity of various triterpenoids isolated from Ganoderma lucidum against several human cancer cell lines. It is important to note that this data is for compounds related to, but distinct from, this compound.

Compound NameCell LineIC50 (μM)Reference
Ganolucidic acid ECaco-248.72[4]
HepG263.41[4]
HeLa29.53[4]
Lucidumol ACaco-2>100[4]
HepG2>100[4]
HeLa84.36[4]
GanodermanontriolCaco-246.33[4]
HepG259.87[4]
HeLa20.87[4]
7-oxo-ganoderic acid ZCaco-242.19[4]
HepG260.11[4]
HeLa21.33[4]
15-hydroxy-ganoderic acid SCaco-245.92[4]
HepG258.76[4]
HeLa22.54[4]
Ganoderic acid DMCaco-239.88[4]
HepG255.43[4]
HeLa23.67[4]

Proposed Experimental Protocols for Assessing Cytotoxicity

For researchers embarking on the study of this compound's cytotoxicity, the following standard experimental protocols are recommended.

1. Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., PC-3, DU145, HeLa, HepG2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 μM) and incubated for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

2. Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

3. Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Cells are treated with this compound as described above. After treatment, cells are harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • Staining and Analysis: Fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A. The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Methodologies and Potential Mechanisms

To facilitate a clearer understanding of the experimental processes and potential biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound (Stock Solution in DMSO) MTT MTT Assay (Cell Viability, IC50) Compound->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI Staining for Apoptosis) Compound->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI Staining for Cell Cycle) Compound->Flow_CellCycle WB Western Blot (Protein Expression) Compound->WB Cells Cancer Cell Lines (e.g., PC-3, HeLa) Cells->MTT Cells->Flow_Apoptosis Cells->Flow_CellCycle Cells->WB IC50_Calc IC50 Calculation MTT->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution Analysis Flow_CellCycle->CellCycle_Dist Protein_Quant Protein Level Quantification WB->Protein_Quant

Caption: Generalized workflow for in vitro cytotoxicity assessment.

Hypothetical_Signaling_Pathway cluster_cell Cancer Cell Tsugaric_A This compound Bax Bax Tsugaric_A->Bax Upregulates Bcl2 Bcl-2 Tsugaric_A->Bcl2 Downregulates Mitochondrion Mitochondrion Cyt_C Cytochrome c Mitochondrion->Cyt_C Release Caspase9 Caspase-9 Cyt_C->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Mitochondrion Induces MOMP

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

Future Directions and Conclusion

The current body of research strongly suggests that Ganoderma tsugae is a valuable source of potential anticancer compounds. While direct evidence for the in vitro cytotoxicity of this compound is currently unavailable, the demonstrated activity of GTEE and related triterpenoids provides a solid foundation for future investigations.

Researchers are encouraged to undertake studies to isolate this compound and systematically evaluate its cytotoxic effects against a panel of human cancer cell lines. Such studies would not only fill a critical knowledge gap but also potentially unveil a novel therapeutic agent. The experimental framework and hypothetical mechanisms presented in this guide offer a roadmap for these future research endeavors. Professionals in drug development should consider the Ganoderma genus, and specifically compounds like this compound, as a promising frontier in the discovery of new cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma tsugae. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including noteworthy anti-inflammatory effects. Specifically, this compound has been shown to significantly inhibit superoxide anion formation in neutrophils and protect human keratinocytes from damage induced by ultraviolet B (UVB) light.[1] These biological activities make it a promising candidate for further investigation in drug development, particularly in the fields of dermatology and inflammatory diseases.

This document provides a detailed protocol for the isolation and purification of this compound from the fruiting bodies of Ganoderma tsugae. The methodology is based on established solvent extraction and chromatographic techniques.

Experimental Protocols

I. Extraction of Crude Triterpenoids

This initial phase aims to extract a broad range of triterpenoids, including this compound, from the fungal material.

Materials:

  • Dried and powdered fruiting bodies of Ganoderma tsugae

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • 2 M HCl

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Methanol Extraction:

    • Air-dry the fruiting bodies of Ganoderma tsugae and grind them into a fine powder.

    • Suspend the powdered material (e.g., 5.8 kg) in methanol (3 x 20 L) and extract at room temperature.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude methanol extract (e.g., 610 g).

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and partition successively with chloroform and ethyl acetate.

    • Combine the chloroform and ethyl acetate soluble fractions. This fraction contains the triterpenoid-rich extract.

  • Acidic Ethyl Acetate Extraction (Alternative Method):

    • An alternative initial extraction involves partitioning the alcohol-soluble fraction with acidic ethyl acetate to yield a triterpenoid-rich extract. This method has been reported to yield approximately 4.2% of a triterpenoid-rich extract from the alcohol-soluble fraction.[2]

II. Isolation and Purification of this compound

This phase involves the chromatographic separation of the crude triterpenoid extract to isolate pure this compound.

Materials:

  • Crude triterpenoid extract

  • Silica gel for column chromatography

  • Hexane

  • Acetone

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

  • C18 reverse-phase HPLC column

Procedure:

  • Silica Gel Column Chromatography:

    • Subject the combined chloroform and ethyl acetate soluble fraction (e.g., 205 g) to column chromatography on a silica gel column.

    • Elute the column with a gradient of hexane and acetone, gradually increasing the polarity. For example, start with a hexane:acetone ratio of 10:1 and progressively increase the acetone concentration.

    • Collect fractions based on the elution profile and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar profile to known triterpenoid standards.

  • Further Chromatographic Separation:

    • Take the fraction containing the compounds of interest (e.g., fraction 8, eluted with hexane:acetone 4:1) and subject it to further column chromatography.

    • Elute with a gradient of chloroform and methanol (e.g., starting with CHCl₃:MeOH 50:1).

    • This step will yield several sub-fractions. This compound is typically found in the more polar fractions.

  • Final Purification by Recrystallization:

    • The sub-fraction containing this compound (e.g., fraction 8-8) can be further purified by recrystallization from a suitable solvent system, such as chloroform-methanol, to yield pure this compound.

Data Presentation

ParameterValueReference
Starting Material Fruiting bodies of Ganoderma tsugae[1]
Initial Methanol Extract Yield ~10.5% (610 g from 5.8 kg)N/A (Calculated)
Triterpenoid-Rich Extract Yield (Acidic EtOAc) 4.2% of alcohol-soluble fraction[2]
Column Chromatography Stationary Phase Silica Gel[1]
Elution Solvents (Initial Column) Hexane-Acetone gradient[1]
Elution Solvents (Secondary Column) Chloroform-Methanol gradient[1]
Final Purification Method Recrystallization (CHCl₃-MeOH)[1]
Purity Assessment HPLC, NMR, Mass SpectrometryN/A

Visualizations

Experimental Workflow for this compound Isolation

Isolation_Workflow start Dried & Powdered Ganoderma tsugae Fruiting Bodies extraction Methanol Extraction (Room Temperature) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (CHCl₃ / EtOAc) crude_extract->partitioning triterpenoid_extract Crude Triterpenoid Extract partitioning->triterpenoid_extract silica_gel1 Silica Gel Column Chromatography (Hexane-Acetone Gradient) triterpenoid_extract->silica_gel1 fractions1 Collect & Combine Fractions silica_gel1->fractions1 target_fraction Target Triterpenoid Fraction fractions1->target_fraction silica_gel2 Silica Gel Column Chromatography (CHCl₃-Methanol Gradient) target_fraction->silica_gel2 fractions2 Collect Sub-fractions silica_gel2->fractions2 tsugaric_acid_fraction This compound Containing Fraction fractions2->tsugaric_acid_fraction recrystallization Recrystallization (CHCl₃-MeOH) tsugaric_acid_fraction->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Logic Crude_Extract Crude Extract (Complex Mixture) Polarity_Separation Polarity-Based Separation (Column Chromatography) Crude_Extract->Polarity_Separation Input Fractionation Fraction Collection Polarity_Separation->Fractionation Yields Purity_Enhancement Purity Refinement (Recrystallization) Fractionation->Purity_Enhancement Input for Isolated_Compound Isolated this compound Purity_Enhancement->Isolated_Compound Results in

Caption: Logical flow of the purification process.

References

Application Note: High-Throughput Analysis of Tsugaric Acid A using HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed methodology for the quantitative analysis of Tsugaric acid A in various sample matrices. Due to the lack of established public methods, this document provides a comprehensive, theoretically-derived protocol for High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. These protocols are designed for researchers, scientists, and drug development professionals engaged in the study of triterpenoids and their therapeutic potential.

Introduction

This compound is a triterpenoid compound with the molecular formula C32H50O4 and a molecular weight of 498.7 g/mol .[1] Triterpenoids are a class of natural products with a diverse range of biological activities, and as such, are of significant interest in pharmaceutical research and drug development. Accurate and robust analytical methods are essential for the pharmacokinetic studies, quality control, and efficacy assessment of this compound. This document outlines a recommended starting point for developing a reliable analytical workflow for this compound.

Chemical Structure

this compound structure

Figure 1. Chemical Structure of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound.

a. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with methanol to prepare working standards in the range of 1-100 µg/mL.

  • Sample Extraction (from a biological matrix, e.g., plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar triterpenoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL into the HPLC system.

b. HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40°C
UV Detection 210 nm
Injection Volume 10 µL

c. Expected Results:

This compound is expected to elute as a sharp peak. The retention time and peak area will be used for identification and quantification, respectively. A calibration curve should be constructed using the standard solutions to determine the concentration of this compound in unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

a. Sample Preparation:

The sample preparation protocol is the same as for the HPLC method.

b. LC-MS/MS Conditions:

ParameterRecommended Setting
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 60% B to 98% B over 8 minutes, hold at 98% B for 1 minute, return to 60% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV

c. Multiple Reaction Monitoring (MRM) Parameters:

The following MRM transitions are proposed for this compound. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound497.4 [M-H]⁻To be determined100To be determined
Internal StandardTo be determinedTo be determined100To be determined

Note: The product ions and collision energy need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Data Presentation

The quantitative data obtained from the analysis should be summarized in tables for clear comparison.

Table 1: HPLC Method Validation Parameters (Representative)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined
Accuracy (%)85 - 115
Precision (%RSD)< 15
Recovery (%)> 80

Table 2: LC-MS/MS Method Validation Parameters (Representative)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined
Accuracy (%)90 - 110
Precision (%RSD)< 10
Matrix Effect (%)85 - 115

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Processing start Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction start->extraction concentration Evaporation and Reconstitution extraction->concentration hplc HPLC Separation concentration->hplc lcmsms LC-MS/MS Analysis integration Peak Integration lcmsms->integration quantification Quantification integration->quantification report Reporting quantification->report

Experimental Workflow for this compound Analysis.

logical_relationship cluster_techniques Analytical Techniques cluster_attributes Key Attributes hplc HPLC-UV sensitivity Sensitivity hplc->sensitivity Lower selectivity Selectivity hplc->selectivity Moderate cost Cost hplc->cost Lower complexity Complexity hplc->complexity Lower lcmsms LC-MS/MS lcmsms->sensitivity Higher lcmsms->selectivity Higher lcmsms->cost Higher lcmsms->complexity Higher

Comparison of HPLC-UV and LC-MS/MS Techniques.

References

Application Notes and Protocols for the Quantitative Assay of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a polyketide triterpenoid originally isolated from Ganoderma tsugae, has demonstrated notable biological activities, including the significant inhibition of superoxide anion formation and the protection of human keratinocytes from ultraviolet B (UVB) induced damage.[1][2] These properties suggest its potential as a therapeutic agent, particularly in areas of inflammation and skin protection. To facilitate further research and development, a robust and reliable quantitative assay is essential for the accurate determination of this compound in various matrices.

This document provides detailed application notes and protocols for the development of a quantitative assay for this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.

PropertyValueReference
CAS Number 174391-64-1[1]
Molecular Formula C₃₂H₅₀O₄[3]
Molecular Weight 498.74 g/mol [1]
Solubility Soluble in DMSO (10 mg/mL with ultrasonic and warming)[1]
Physical Description Solid[3]
Melting Point 181 - 182 °C[3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Matrices

The following protocol is a general guideline for the extraction of this compound from Ganoderma species or other potential fungal sources. Optimization may be required depending on the specific matrix. Ultrasonic-assisted extraction (UAE) is recommended for its efficiency.

Materials:

  • Lyophilized and powdered fungal material

  • Ethanol (95% v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.22 µm, PTFE)

Protocol:

  • Weigh 1.0 g of the powdered fungal material into a 50 mL centrifuge tube.

  • Add 20 mL of 95% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and sonicate for 40 minutes at a controlled temperature (e.g., 50°C).

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 95% ethanol to maximize yield.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C until a dry extract is obtained.

  • Reconstitute the dried extract in 1 mL of methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

Quantitative Analysis by LC-MS/MS

This section details the parameters for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10-10.1 min: 95-50% B; 10.1-12 min: 50% B
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 497.36 ([M-H]⁻)
Product Ion (Q3) - Quantifier m/z 451.35 ([M-H-HCOOH]⁻)
Product Ion (Q3) - Qualifier m/z 433.34 ([M-H-HCOOH-H₂O]⁻)
Collision Energy (CE) To be optimized (start with 20-40 eV)
Dwell Time 100 ms

The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis. However, a deuterated analog of this compound is not commercially available. A suitable alternative is a structurally similar triterpenoid that is not expected to be present in the sample. Oleanolic acid is a recommended internal standard due to its structural similarity to the triterpenoid core of this compound and its commercial availability.

Internal Standard (Oleanolic Acid) MRM Transition:

  • Precursor Ion (Q1): m/z 455.35 ([M-H]⁻)

  • Product Ion (Q3): m/z 409.34 ([M-H-HCOOH]⁻)

Protocol for Internal Standard Addition:

  • Prepare a stock solution of Oleanolic acid in methanol (e.g., 1 mg/mL).

  • Prepare a working internal standard solution by diluting the stock solution to a suitable concentration (e.g., 1 µg/mL).

  • Prior to LC-MS/MS analysis, add a fixed volume of the working internal standard solution to all calibration standards, quality control samples, and unknown samples. For example, add 10 µL of the 1 µg/mL internal standard solution to 90 µL of the sample extract.

Data Presentation

The following tables provide a template for the presentation of quantitative data.

Table 1: Calibration Curve Data for this compound
Standard Concentration (ng/mL)Peak Area (this compound)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
1
5
10
50
100
500
1000
Table 2: Precision and Accuracy Data
QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
Low10
Medium100
High800

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Fungal Material extraction Ultrasonic-Assisted Extraction (95% Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration lc_ms LC-MS/MS System filtration->lc_ms data_acquisition Data Acquisition (MRM Mode) lc_ms->data_acquisition data_processing Data Processing data_acquisition->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for the quantitative assay of this compound.

Proposed Fragmentation Pathway of this compound in Negative ESI Mode

fragmentation_pathway parent This compound [M-H]⁻ m/z 497.36 frag1 Loss of Formic Acid [M-H-HCOOH]⁻ m/z 451.35 parent->frag1 - HCOOH frag2 Loss of Water [M-H-HCOOH-H₂O]⁻ m/z 433.34 frag1->frag2 - H₂O

Caption: Proposed fragmentation of this compound in ESI-.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species are known for a variety of biological activities, including antimicrobial effects. These compounds are of significant interest in the search for new antimicrobial agents. This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) using this compound.

While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols outlined here are based on established methods for testing natural products and similar triterpenoid compounds. The provided data from related compounds can serve as a preliminary guide for expected antimicrobial activity.

Data Presentation: Antimicrobial Activity of Related Lanostane Triterpenoids

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various lanostane triterpenoids isolated from Ganoderma species and other fungi, demonstrating their potential as antimicrobial agents, particularly against Gram-positive bacteria.[1][2][3][4] It is important to note that the antimicrobial activity of natural extracts can be influenced by the solvent used and the extraction method.[5]

Compound ClassCompound NameSource OrganismTest OrganismMIC (µg/mL)
Lanostane TriterpenoidCompound 1 (a new lanostane triterpenoid)Fomitopsis pinicolaBacillus cereus32
Lanostane TriterpenoidCompound 2Fomitopsis pinicolaBacillus cereus16
Lanostane TriterpenoidCompound 3Fomitopsis pinicolaBacillus cereus32
Lanostane TriterpenoidCompound 4Fomitopsis pinicolaBacillus cereus32
Lanostane TriterpenoidCompound 5Fomitopsis pinicolaBacillus cereus128
Ergostane SteroidCompound 6Fomitopsis pinicolaBacillus cereus64
Lanostane Triterpenoid25-methoxy-11-oxo-ganoderiol DGanoderma applanatumGram-positive bacteria< 60
Lanostane Triterpenoid3-oxo-25-methoxy-24,26-dihydroxy-lanosta-7,9(11)-dieneGanoderma applanatumGram-positive bacteria< 60
Lanostane TriterpenoidGanodermanontriolGanoderma tsugaeGram-positive bacteria< 30

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a quantitative method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • Negative control (broth with DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.

    • Negative Control (Sterility Control): A well with broth and the highest concentration of DMSO used, without inoculum.

    • Growth Control: A well with broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.

Agar Well Diffusion Method

This is a qualitative or semi-quantitative method to screen for the antimicrobial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.

  • Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.

  • Controls:

    • Positive Control: Add a standard antibiotic solution to a separate well.

    • Negative Control: Add the solvent (e.g., DMSO) used to dissolve this compound to another well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Diagrams

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution add_sample Add this compound to Wells stock->add_sample inoculum Prepare Standardized Microbial Inoculum inoculate_mic Inoculate Wells inoculum->inoculate_mic plate_prep Inoculate Agar Plate inoculum->plate_prep serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic create_wells Create Wells in Agar plate_prep->create_wells create_wells->add_sample incubate_diffusion Incubate Plate add_sample->incubate_diffusion measure_zone Measure Zone of Inhibition incubate_diffusion->measure_zone

Antimicrobial Susceptibility Testing Workflow.

logical_relationship cluster_compound Test Compound cluster_methods AST Methods cluster_outcomes Quantitative & Qualitative Results tsugaric_acid This compound mic Broth Microdilution tsugaric_acid->mic diffusion Agar Well Diffusion tsugaric_acid->diffusion mic_value MIC Value (µg/mL) mic->mic_value zone_size Zone of Inhibition (mm) diffusion->zone_size

Relationship between Compound, Methods, and Results.

References

In Vivo Efficacy of Novel Compounds in Animal Models: Application Notes and Protocols for Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific in vivo efficacy studies for a compound identified as "Tsugaric acid A." The following application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals interested in evaluating the in vivo efficacy of a novel compound, such as a hypothetical this compound, for potential anti-hyperuricemic and anti-inflammatory effects. The methodologies described are based on established animal models and protocols for similar therapeutic areas.

I. Application Notes

These notes provide an overview of the preclinical evaluation of a test compound, hypothetically "this compound," in animal models of hyperuricemia and inflammation. The primary objective is to assess the compound's therapeutic potential by measuring its ability to modulate key biomarkers and physiological responses.

1.1. Anti-Hyperuricemic Activity Assessment

Hyperuricemia, an excess of uric acid in the blood, is a precursor to gout and is associated with kidney and cardiovascular diseases.[1][2] Evaluating a compound's ability to lower serum uric acid is a critical step in its development as a potential treatment. Animal models that mimic human hyperuricemia are essential for this evaluation.[3][4]

Commonly used models include potassium oxonate-induced hyperuricemia in rodents.[2][5] Potassium oxonate inhibits uricase, the enzyme that breaks down uric acid in most mammals but is absent in humans.[6] This leads to an accumulation of uric acid in the blood, creating a relevant model to test urate-lowering therapies.[4] The efficacy of the test compound is typically compared to standard-of-care drugs like allopurinol, a xanthine oxidase inhibitor.[1][7]

1.2. Anti-Inflammatory Activity Assessment

Inflammation is a key feature of gouty arthritis, which is triggered by the deposition of monosodium urate crystals in the joints.[2] Therefore, assessing the anti-inflammatory properties of a test compound is crucial. The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[8] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema), and infiltration of immune cells.[8] The reduction in paw volume and levels of pro-inflammatory markers are key indicators of a compound's anti-inflammatory potential.[9]

II. Experimental Protocols

The following are detailed protocols for inducing and evaluating the efficacy of a test compound in animal models of hyperuricemia and inflammation.

2.1. Protocol for Potassium Oxonate-Induced Hyperuricemia in Mice

This protocol is designed to assess the uric acid-lowering effects of a test compound.

2.1.1. Materials:

  • Male Kunming mice (or other suitable strain)

  • Potassium oxonate (uricase inhibitor)

  • Test compound (e.g., this compound)

  • Positive control: Allopurinol

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies (e.g., capillary tubes, centrifuge)

  • Uric acid assay kit

2.1.2. Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide mice into the following groups (n=8-10 per group):

    • Normal Control (Vehicle only)

    • Model Control (Potassium oxonate + Vehicle)

    • Positive Control (Potassium oxonate + Allopurinol)

    • Test Group(s) (Potassium oxonate + Test compound at various doses)

  • Model Induction: One hour before administration of the test compound or vehicle, induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg) dissolved in saline.[5]

  • Drug Administration: Administer the test compound, allopurinol, or vehicle orally by gavage.

  • Blood Sampling: Two hours after drug administration, collect blood samples from the retro-orbital plexus.

  • Serum Preparation: Allow blood to clot, then centrifuge to separate the serum.

  • Biochemical Analysis: Measure serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.

2.2. Protocol for Carrageenan-Induced Paw Edema in Rats

This protocol evaluates the anti-inflammatory effects of a test compound.

2.2.1. Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan (lambda, type IV)

  • Test compound (e.g., this compound)

  • Positive control: Indomethacin or Diclofenac[8]

  • Vehicle

  • Plethysmometer or digital calipers

2.2.2. Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Grouping: Randomly divide rats into groups as described in section 2.1.2.

  • Drug Administration: Administer the test compound, positive control, or vehicle orally one hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the model control group.

III. Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Effect of Test Compound on Serum Uric Acid Levels in Potassium Oxonate-Induced Hyperuricemic Mice

GroupDose (mg/kg)Serum Uric Acid (μmol/L)% Inhibition
Normal Control-Value-
Model Control-Value-
Allopurinol10ValueValue
Test CompoundLowValueValue
Test CompoundMediumValueValue
Test CompoundHighValueValue

Table 2: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats

GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Normal Control-Value-
Model Control-Value-
Indomethacin10ValueValue
Test CompoundLowValueValue
Test CompoundMediumValueValue
Test CompoundHighValueValue

IV. Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and hypothetical signaling pathways.

experimental_workflow cluster_hyperuricemia Hyperuricemia Model cluster_inflammation Inflammation Model acclimatization1 Animal Acclimatization grouping1 Random Grouping acclimatization1->grouping1 induction1 Induce Hyperuricemia (Potassium Oxonate) grouping1->induction1 treatment1 Administer Test Compound induction1->treatment1 sampling1 Blood Collection treatment1->sampling1 analysis1 Measure Serum Uric Acid sampling1->analysis1 acclimatization2 Animal Acclimatization grouping2 Random Grouping acclimatization2->grouping2 treatment2 Administer Test Compound grouping2->treatment2 induction2 Induce Paw Edema (Carrageenan) treatment2->induction2 measurement Measure Paw Volume induction2->measurement analysis2 Calculate Edema Inhibition measurement->analysis2

Caption: Experimental workflow for in vivo efficacy studies.

signaling_pathway cluster_purine Purine Metabolism cluster_inflammation Inflammatory Cascade Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Carrageenan Carrageenan Stimulus NFkB NF-κB Activation Carrageenan->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Edema Edema & Inflammation Cytokines->Edema TestCompound Test Compound (e.g., this compound) TestCompound->Xanthine Inhibition TestCompound->NFkB Inhibition

Caption: Hypothetical mechanism of action for a test compound.

References

Application Notes and Protocols: Formulation of Tsugaric Acid A for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of Tsugaric acid A, a triterpenoid with known anti-inflammatory and antioxidant properties. The following sections offer guidance on its preparation for in vitro and in vivo studies, along with methodologies to investigate its biological activities.

Product Information

  • Compound Name: this compound

  • Source: Isolated from Ganoderma species.[1]

  • Molecular Formula: C₃₂H₅₀O₄[1]

  • Molecular Weight: 498.7 g/mol [1]

  • Appearance: Solid powder.[1]

  • Biological Activity: Known to inhibit superoxide anion formation and protect human keratinocytes against damage from ultraviolet B (UVB) light.[2][3] As a triterpenoid from Ganoderma, it is expected to possess anti-inflammatory properties through the modulation of key signaling pathways.

Handling and Storage

  • Storage: Store the solid compound and stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][4] Protect from light.[4]

  • Stability: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. It is recommended to aliquot stock solutions into single-use volumes.[2]

  • Safety Precautions: For research use only. Not for human use.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₂H₅₀O₄[1]
Molecular Weight498.7 g/mol [1]
AppearanceSolid[1]
Melting Point181 - 182 °C[1]
SolubilityDMSO: 10 mg/mL (20.05 mM) (with ultrasonic and warming to 60°C)[2]
Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]

Table 2: Recommended Formulation for In Vivo Studies

Formulation ComponentPercentageFinal Concentration (for a 2.5 mg/mL solution)Reference
Protocol 1 (Suspension) [4]
DMSO10%250 µg/mL
PEG30040%1 mg/mL
Tween-805%125 µg/mL
Saline45%-
Protocol 2 (Clear Solution) [4]
DMSO10%≥ 250 µg/mL
Corn Oil90%-

Experimental Protocols

In Vitro Anti-Inflammatory Activity in Macrophages

This protocol details the assessment of this compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT reagent for cell viability assay

  • DMSO (cell culture grade)

Protocol:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in DMEM to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide (NO) Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

In Vitro Protection of Keratinocytes from UVB Damage

This protocol assesses the protective effect of this compound against UVB-induced damage in human keratinocytes (HaCaT cell line).

Materials:

  • This compound

  • HaCaT human keratinocyte cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • UVB light source (with a calibrated radiometer)

  • MTT reagent

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8)

Protocol:

  • Cell Culture: Culture HaCaT cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

  • UVB Irradiation:

    • Wash the cells with PBS.

    • Irradiate the cells with a specific dose of UVB (e.g., 30 mJ/cm²), with a thin layer of PBS covering the cells.

    • After irradiation, replace the PBS with fresh culture medium containing the respective concentrations of this compound.

  • Post-incubation: Incubate the cells for another 24 hours.

  • Cell Viability Assay (MTT): Assess cell viability as described in the previous protocol.

  • Cytokine Measurement: Measure the levels of IL-6 and IL-8 in the culture supernatant using ELISA kits.

In Vivo Anti-Inflammatory Activity

This protocol outlines a general procedure to evaluate the anti-inflammatory effects of this compound in a mouse model of LPS-induced endotoxemia.

Materials:

  • This compound

  • Male C57BL/6 mice (8-10 weeks old)

  • LPS from E. coli

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile saline

  • ELISA kits for mouse TNF-α and IL-6

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=6-8 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (e.g., 10, 25, 50 mg/kg) + LPS

  • Dosing:

    • Prepare the this compound formulation as described in Table 2.

    • Administer this compound or vehicle via oral gavage or intraperitoneal injection.

  • LPS Challenge: One hour after treatment, inject LPS (e.g., 5 mg/kg) intraperitoneally. Inject the control group with sterile saline.

  • Sample Collection: 2-4 hours after LPS injection, collect blood via cardiac puncture under anesthesia.

  • Cytokine Analysis:

    • Allow the blood to clot and centrifuge to obtain serum.

    • Measure the serum levels of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Signaling Pathways and Workflows

The anti-inflammatory effects of triterpenoids from Ganoderma, such as this compound, are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Putative anti-inflammatory mechanism of this compound.

G cluster_in_vitro In Vitro Workflow cluster_in_vivo In Vivo Workflow start Seed RAW264.7 Macrophages treat Pre-treat with This compound start->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect viability Assess Cell Viability (MTT) stimulate->viability analyze Analyze NO, TNF-α, IL-6 collect->analyze start_vivo Acclimatize Mice group Group and Dose with this compound start_vivo->group challenge LPS Challenge group->challenge collect_blood Collect Blood challenge->collect_blood analyze_serum Analyze Serum Cytokines collect_blood->analyze_serum

Caption: Experimental workflows for assessing anti-inflammatory activity.

References

"scale-up fermentation for Tsugaric acid A production"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Scale-Up Fermentation for Kojic Acid Production

Application Notes

Introduction to Kojic Acid

Kojic acid (5-hydroxy-2-hydroxymethyl-γ-pyrone) is a versatile organic acid produced through aerobic fermentation by several species of fungi, most notably Aspergillus oryzae and Aspergillus flavus.[1][2] It is a secondary metabolite with a range of applications in the cosmetic, food, and pharmaceutical industries.[1][3] In cosmetics, it is widely used as a skin-lightening agent due to its ability to inhibit tyrosinase, a key enzyme in melanin production.[4] In the food industry, it serves as an anti-browning agent for fruits and seafood.[1] Kojic acid also exhibits antibacterial and antifungal properties.[5]

Producing Microorganism: Aspergillus oryzae

Aspergillus oryzae is a filamentous fungus extensively used in traditional Japanese fermentation to produce sake, miso, and soy sauce.[5] It is generally regarded as safe (GRAS) and is a proficient producer of various enzymes and secondary metabolites, including kojic acid. For industrial production, high-yielding strains of A. oryzae are often developed through mutation and genetic recombination techniques.[6]

Principles of Kojic Acid Fermentation

Kojic acid production is typically carried out via submerged fermentation under aerobic conditions.[1] The process involves a growth phase, where the fungal biomass accumulates, followed by a production phase, where the majority of kojic acid is synthesized. Key factors influencing the yield and productivity of kojic acid include the composition of the fermentation medium (carbon and nitrogen sources, mineral salts), and the control of physical parameters such as pH, temperature, aeration, and agitation.[6][7]

Data Presentation: Fermentation Parameters

Fermentation Medium Composition

The composition of the fermentation medium is critical for high yields of kojic acid. While various formulations exist, a typical medium consists of a primary carbon source, a nitrogen source, and essential mineral salts.

Table 1: Comparison of Fermentation Media for Kojic Acid Production

ComponentConcentration Range (g/L)Optimal Concentration (g/L)Reference(s)
Carbon Source
Glucose60 - 150100 - 150[2][8][9][10][11]
Sucrose100100[12][13][14]
Nitrogen Source
Yeast Extract2.5 - 5.05.0[10][12][13][15][16]
Peptone--[10]
Ammonium Nitrate-1.125[2]
Mineral Salts
KH₂PO₄0.1 - 3.00.5 - 2.0[8][9][11][15]
MgSO₄·7H₂O0.05 - 2.00.5[9][11][15]
Fermentation Process Parameters

Optimal physical and chemical parameters are crucial for maximizing kojic acid production during scale-up.

Table 2: Optimal Fermentation Parameters for Kojic Acid Production

ParameterShake Flask ScaleBioreactor ScaleReference(s)
Producing Strain Aspergillus oryzae, Aspergillus flavusAspergillus oryzae, Aspergillus flavus[2][8][10][14]
Temperature 28 - 35 °C30 °C[2][8][12][15]
pH 2.5 - 5.03.0 - 4.5[8][11][12][15][17][18][19]
Agitation 150 - 250 rpm125 - 250 rpm[7][15]
Aeration 100 mL in 250 mL flask1 vvm (volume of air per volume of medium per minute)[7][12]
Fermentation Time 10 - 14 days8 - 16 days[2][8][13][15][17][20]
Typical Yield 1.6 - 79.3 g/L18 - 53.5 g/L[7][8][12][13][14][15]

Experimental Protocols

Inoculum Preparation
  • Strain Maintenance: Maintain a pure culture of Aspergillus oryzae on Potato Dextrose Agar (PDA) slants at 4°C.

  • Spore Suspension: Prepare a spore suspension by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution to a mature PDA culture (7-10 days old). Gently scrape the surface with a sterile loop to dislodge the spores.

  • Spore Count: Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.

  • Seed Culture: Inoculate 50 mL of seed culture medium (Table 1) in a 250 mL Erlenmeyer flask with the spore suspension (1% v/v).

  • Incubation: Incubate the seed culture on a rotary shaker at 28-30°C and 150 rpm for 48 hours.[15]

Shake Flask Fermentation
  • Medium Preparation: Prepare the production medium as per the formulation in Table 1. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.

  • Sterilization: Autoclave the flasks at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate each flask with 5% (v/v) of the seed culture.

  • Incubation: Incubate the flasks on a rotary shaker at the optimized temperature and agitation speed (Table 2) for 10-14 days.

  • Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) for analysis of kojic acid concentration, biomass, and residual substrate.

Scale-Up to 10 L Bioreactor
  • Bioreactor Preparation: Prepare and sterilize a 10 L stirred-tank bioreactor containing 7 L of the production medium.

  • Inoculation: Inoculate the bioreactor with a 5% (v/v) seed culture.

  • Process Control: Maintain the fermentation parameters as outlined in Table 2.

    • Temperature: Control at 30°C using a temperature probe and a heating/cooling jacket.

    • pH: Monitor the pH using a pH probe. Maintain the pH at the desired setpoint (e.g., 3.5) by the automated addition of 2M NaOH or 2M HCl.

    • Aeration: Supply sterile air at a rate of 1 vvm.

    • Agitation: Set the agitation speed to 250 rpm to ensure adequate mixing and oxygen transfer.

    • Dissolved Oxygen (DO): Monitor the DO level using a DO probe. If the DO drops below 20-30%, increase the agitation or aeration rate.

  • Fermentation Duration: Run the fermentation for 8-16 days, monitoring the key parameters.

  • Harvesting: Once the kojic acid concentration reaches its peak and begins to decline, harvest the fermentation broth.

Kojic Acid Quantification
  • Sample Preparation: Centrifuge the fermentation broth sample at 10,000 rpm for 10 minutes to separate the mycelia. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Quantify the kojic acid concentration in the supernatant using High-Performance Liquid Chromatography (HPLC) or a colorimetric method.

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: Methanol:Water (e.g., 20:80 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 270 nm.

    • Colorimetric Method: React the sample with a ferric chloride (FeCl₃) solution, which forms a red complex with kojic acid. Measure the absorbance at 500 nm and quantify using a standard curve.

Mandatory Visualizations

Biosynthetic Pathway of Kojic Acid

The biosynthesis of kojic acid from glucose involves a series of enzymatic conversions. While the exact pathway is complex and can vary, a generally accepted route involves the direct conversion of glucose through oxidation and dehydration steps.

KojicAcid_Pathway Glucose Glucose Intermediates Phosphorylated Intermediates Glucose->Intermediates Glycolysis KojicAcid Kojic Acid Intermediates->KojicAcid Oxidation & Dehydration Oxidoreductase Oxidoreductase (kojA) Dehydrogenase Dehydrogenase Dehydratase Dehydratase

Caption: Biosynthetic pathway of Kojic Acid from Glucose.

Experimental Workflow for Fermentation Scale-Up

This workflow outlines the logical progression from strain maintenance to large-scale production and product recovery.

Fermentation_Workflow cluster_0 Strain Preparation cluster_1 Inoculum Development cluster_2 Production Stage cluster_3 Downstream Processing Strain A. oryzae Culture (PDA Slant) SporeSuspension Spore Suspension (1x10^6 spores/mL) Strain->SporeSuspension SeedCulture Seed Culture (Shake Flask, 48h) SporeSuspension->SeedCulture LabScale Lab Scale Fermentation (Shake Flask, 10-14 days) SeedCulture->LabScale PilotScale Pilot Scale Fermentation (10L Bioreactor, 8-16 days) LabScale->PilotScale Scale-Up Harvest Harvest Broth PilotScale->Harvest Recovery Product Recovery (Extraction & Purification) Harvest->Recovery FinalProduct Pure Kojic Acid Recovery->FinalProduct

Caption: Experimental workflow for Kojic Acid fermentation scale-up.

References

Application Notes and Protocols for Studying Fungal Polyketide Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fungal polyketides are a diverse group of natural products with a wide range of biological activities, including antimicrobial, cholesterol-lowering, and anticancer properties.[1][2] Tsugaric acid A, a polyketide isolated from the fungus Phoma herbarum, is an example of such a compound, known for its antimicrobial functions.[3] The biosynthesis of these complex molecules is carried out by large, multifunctional enzymes called polyketide synthases (PKSs).[4][5] Understanding the mechanisms of fungal PKSs is crucial for the discovery of new bioactive compounds and for the bioengineering of novel molecules.[5][6]

While specific molecular probes can be valuable, the study of fungal polyketide biosynthesis primarily relies on a combination of genetic, molecular, and biochemical techniques. These application notes provide detailed protocols for the key experimental methodologies used by researchers to identify and characterize fungal polyketide biosynthesis pathways. The following sections will cover gene disruption for pathway identification, heterologous expression for product elucidation, in vitro characterization of PKS enzymes, and metabolite analysis.

Application Note 1: Identification of a Polyketide Biosynthesis Gene Cluster through Gene Disruption

Principle

A common strategy to link a specific polyketide metabolite to its biosynthetic genes is through targeted gene disruption. Fungal genomes often contain numerous putative PKS genes.[7] By creating a knockout mutant of a specific PKS gene, researchers can observe the loss of production of the corresponding metabolite, thereby confirming the gene's function. Agrobacterium-mediated transformation is an efficient method for achieving gene replacement in filamentous fungi.[5]

Experimental Protocol: Gene Disruption of a Target PKS Gene

This protocol is adapted for a filamentous fungus such as Glarea lozoyensis.[5]

  • Construct the Gene Disruption Cassette:

    • Amplify the 5' and 3' flanking regions (typically 1-1.5 kb each) of the target PKS gene from fungal genomic DNA using PCR.

    • Amplify a selectable marker gene, such as the hygromycin B resistance gene (hph).

    • Assemble the 5' flank, the hph gene, and the 3' flank into a single disruption cassette using fusion PCR or Gibson assembly.

    • Clone the assembled cassette into a binary vector suitable for Agrobacterium tumefaciens.

  • Agrobacterium-mediated Transformation:

    • Introduce the binary vector into a competent A. tumefaciens strain (e.g., LBA4404) by electroporation.

    • Grow the transformed A. tumefaciens in a suitable medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.5-0.8.

    • Induce the virulence genes by adding acetosyringone to a final concentration of 200 µM and incubate for 6 hours.

    • Prepare a fresh suspension of fungal spores (e.g., 10^6 spores/mL).

    • Co-cultivate the induced A. tumefaciens with the fungal spores on a cellophane membrane placed on induction medium agar plates.

    • Incubate the plates at 22-25°C for 48-72 hours.

  • Selection of Transformants:

    • Transfer the cellophane membrane to a selection medium containing an appropriate antifungal agent to kill the Agrobacterium (e.g., cefotaxime) and the selection agent for the marker gene (e.g., hygromycin B).

    • Incubate at the optimal growth temperature for the fungus until resistant colonies appear.

    • Isolate individual resistant colonies onto fresh selection plates for purification.

  • Verification of Gene Disruption:

    • Isolate genomic DNA from the putative knockout mutants and the wild-type strain.[8]

    • Perform PCR analysis with different primer combinations to confirm the homologous recombination event and the absence of the wild-type gene.

    • Further confirmation can be obtained by Southern blot analysis.[8]

Data Presentation

Table 1: Metabolite Production in Wild-Type vs. PKS Knockout Mutant

StrainTarget Metabolite Production (mg/L)Phenotype
Wild-Type150 ± 12Normal pigmentation
Δpks1 MutantNot DetectedAlbino[5]

Visualization

cluster_0 Gene Disruption Workflow cluster_1 Metabolite Analysis Construct Cassette Construct Cassette Agrobacterium Transformation Agrobacterium Transformation Construct Cassette->Agrobacterium Transformation Co-cultivation Co-cultivation Agrobacterium Transformation->Co-cultivation Selection Selection Co-cultivation->Selection Verification Verification Selection->Verification Δpks1 Culture Δpks1 Culture Verification->Δpks1 Culture Analyze confirmed mutant Wild-Type Culture Wild-Type Culture Extraction_WT Extraction_WT Wild-Type Culture->Extraction_WT Solvent Extraction HPLC/LC-MS HPLC/LC-MS Extraction_WT->HPLC/LC-MS Analysis Extraction_KO Extraction_KO Δpks1 Culture->Extraction_KO Solvent Extraction Extraction_KO->HPLC/LC-MS Compare Profiles Compare Profiles HPLC/LC-MS->Compare Profiles

Caption: Workflow for PKS gene disruption and subsequent metabolite analysis.

Application Note 2: Heterologous Expression of Fungal PKS Genes in Saccharomyces cerevisiae

Principle

Many fungal PKS gene clusters are silent or poorly expressed under standard laboratory conditions.[7][9] Heterologous expression in a well-characterized host like Saccharomyces cerevisiae bypasses the native gene regulation and provides a robust platform for producing and identifying the polyketide product.[9][10] S. cerevisiae is an ideal host due to its advanced genetic toolkit and the absence of interfering native polyketide metabolites.[1][11]

Experimental Protocol: Heterologous Expression in S. cerevisiae

This protocol is adapted from methodologies for expressing fungal PKS genes in yeast.[10][12][13]

  • Gene Cloning and Plasmid Construction:

    • Obtain the full-length cDNA of the PKS gene. This may require RNA extraction from the native fungus grown under inducing conditions and subsequent reverse transcription.

    • Amplify the PKS cDNA using high-fidelity PCR.

    • Clone the PKS gene into a yeast expression vector (e.g., a 2μ high-copy plasmid) under the control of a strong, constitutive, or inducible promoter (e.g., ADH2 or GAL1).

    • If the host yeast lacks a necessary phosphopantetheinyl transferase (PPTase) for PKS activation, co-express a suitable PPTase gene (e.g., npgA from Aspergillus nidulans).[1]

  • Yeast Transformation:

    • Transform the expression plasmid(s) into a suitable S. cerevisiae strain (e.g., BJ5464) using a standard protocol like the lithium acetate/polyethylene glycol method.[13]

    • Select for transformants on appropriate synthetic defined dropout media.

  • Culture for Production:

    • Inoculate a single colony of the transformed yeast into 5 mL of selective medium and grow overnight at 30°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 1 L) of production medium (e.g., YPD for constitutive promoters or a galactose-containing medium for GAL promoters).

    • Incubate at 28-30°C with vigorous shaking (200-250 rpm) for 3-5 days.

  • Metabolite Extraction and Analysis:

    • Separate the yeast cells from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.[13]

    • Extract the cell pellet by resuspending in a solvent and disrupting the cells (e.g., with glass beads or sonication), followed by solvent extraction.

    • Combine the organic extracts, dry them (e.g., over anhydrous Na2SO4), and evaporate the solvent.

    • Redissolve the residue in a small volume of methanol or DMSO for analysis by HPLC or LC-MS.[3]

Data Presentation

Table 2: Examples of Fungal Polyketides Produced in S. cerevisiae

PolyketideNative ProducerReported Yield in Yeast (mg/L)Reference
6-Methylsalicylic acidPenicillium patulum~100[11]
Brefeldin A pathway productsEutypa brefeldianum0.5 - 4[13]
AsperfuranoneAspergillus nidulansNot specified[7]

Visualization

Fungal Mycelia Fungal Mycelia RNA Extraction RNA Extraction Fungal Mycelia->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis PKS Gene PCR PKS Gene PCR cDNA Synthesis->PKS Gene PCR Cloning Cloning PKS Gene PCR->Cloning Yeast Vector Yeast Vector Yeast Vector->Cloning Yeast Transformation Yeast Transformation Cloning->Yeast Transformation Culture for Production Culture for Production Yeast Transformation->Culture for Production Metabolite Extraction Metabolite Extraction Culture for Production->Metabolite Extraction HPLC/LC-MS Analysis HPLC/LC-MS Analysis Metabolite Extraction->HPLC/LC-MS Analysis Product Identification Product Identification HPLC/LC-MS Analysis->Product Identification cluster_domains Iterative Type I PKS Domains PKS KS AT DH ER KR ACP TE KS KS (Ketosynthase) AT AT (Acyltransferase) DH DH (Dehydratase) ER ER (Enoyl Reductase) KR KR (Ketoreductase) ACP ACP (Acyl Carrier Protein) TE TE (Thioesterase)

References

Application of Novel Organic Acids in Biofilm Disruption Assays: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific studies detailing the application of Tsugaric acid A in biofilm disruption assays are not available in the public domain. The following application notes and protocols are presented as a general framework for evaluating the anti-biofilm properties of a novel organic acid, such as this compound, based on established methodologies for similar compounds.

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The extracellular polymeric substance (EPS) matrix of biofilms acts as a protective barrier, hindering drug penetration and facilitating bacterial survival. Organic acids have emerged as a promising class of compounds with the potential to disrupt biofilm integrity and inhibit their formation. This document provides a detailed guide for researchers, scientists, and drug development professionals to assess the efficacy of novel organic acids in biofilm disruption assays. The protocols outlined below are based on common techniques used to evaluate the anti-biofilm activity of various natural and synthetic compounds.

Key Experimental Protocols

Two primary assays are typically employed to evaluate the anti-biofilm potential of a compound: the biofilm inhibition assay and the biofilm disruption (or eradication) assay.

Biofilm Inhibition Assay Protocol

This assay determines the ability of a test compound to prevent the initial formation of biofilms.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Test compound (e.g., "Organic Acid A") stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh medium to a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.[1]

  • Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate.

  • Compound Addition: Add 100 µL of the test compound at various concentrations (typically a 2-fold serial dilution) to the wells. Include a positive control (a known biofilm inhibitor) and a negative control (medium with bacteria only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells by inverting the plate and gently washing the wells twice with 200 µL of PBS.[1]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS to remove excess stain.

  • Destaining: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[3]

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader.[4][5]

Biofilm Disruption Assay Protocol

This assay evaluates the ability of a test compound to eradicate pre-formed biofilms.

Materials: Same as for the biofilm inhibition assay.

Procedure:

  • Biofilm Formation: Prepare the bacterial inoculum and add 200 µL to each well of a 96-well plate. Incubate at 37°C for 24-48 hours to allow mature biofilms to form.

  • Washing: Discard the planktonic cells and wash the wells twice with PBS.

  • Compound Treatment: Add 200 µL of the test compound at various concentrations to the wells containing the pre-formed biofilms. Include appropriate controls.

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in the biofilm inhibition assay (steps 6-10).

Data Presentation

Quantitative data from biofilm assays should be presented in a clear and structured format to allow for easy comparison of the efficacy of the test compound at different concentrations. The results are often expressed as the percentage of biofilm inhibition or disruption compared to the untreated control.

Table 1: Hypothetical Biofilm Inhibition and Disruption Data for "Organic Acid A" against P. aeruginosa

Concentration (µg/mL)Mean Absorbance (OD595) - Inhibition% Biofilm InhibitionMean Absorbance (OD595) - Disruption% Biofilm Disruption
Untreated Control1.2500%1.4800%
81.12510%1.33210%
160.87530%1.11025%
320.50060%0.81445%
640.25080%0.59260%
1280.12590%0.37075%

Visualization of Potential Mechanisms and Workflows

Understanding the potential mechanism of action is crucial for drug development. While the specific pathway for this compound is unknown, organic acids can interfere with various bacterial processes. The following diagrams illustrate a hypothetical signaling pathway disruption and a general experimental workflow.

cluster_0 Bacterial Cell Organic Acid Organic Acid QS Receptor QS Receptor Organic Acid->QS Receptor Inhibits binding Virulence Gene Expression Virulence Gene Expression QS Receptor->Virulence Gene Expression Regulates Signal Molecule Signal Molecule Signal Molecule->QS Receptor Activates Biofilm Formation Biofilm Formation Virulence Gene Expression->Biofilm Formation

Caption: Hypothetical mechanism of an organic acid inhibiting quorum sensing.

start Start prep_culture Prepare Bacterial Culture start->prep_culture inhibit_assay Biofilm Inhibition Assay prep_culture->inhibit_assay disrupt_assay Biofilm Disruption Assay prep_culture->disrupt_assay add_compound_inhibit Add Bacteria + Compound inhibit_assay->add_compound_inhibit form_biofilm_disrupt Incubate to Form Biofilm (24-48h) disrupt_assay->form_biofilm_disrupt incubate_inhibit Incubate (24-48h) add_compound_inhibit->incubate_inhibit wash Wash Wells (PBS) incubate_inhibit->wash add_compound_disrupt Add Compound to Biofilm form_biofilm_disrupt->add_compound_disrupt incubate_disrupt Incubate (24h) add_compound_disrupt->incubate_disrupt incubate_disrupt->wash stain Stain (Crystal Violet) wash->stain destain Destain stain->destain quantify Quantify (OD595) destain->quantify end End quantify->end

Caption: General workflow for biofilm inhibition and disruption assays.

Conclusion

The protocols and frameworks provided herein offer a robust starting point for the evaluation of novel organic acids, such as this compound, as potential anti-biofilm agents. Consistent and meticulous application of these methods will yield reliable and comparable data, which is essential for the identification and development of new strategies to combat biofilm-associated infections and contamination. Further investigations into the specific mechanisms of action, such as interference with quorum sensing pathways or EPS production, will be critical for optimizing the therapeutic potential of promising lead compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Tsugaric Acid A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the production of Tsugaric acid A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help improve the yield of this compound from fungal cultures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation of Phoma herbarum or Ganoderma tsugae for the production of this compound.

Issue 1: Low or No Production of this compound

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Fungal Strain Confirm the identity of your Phoma herbarum or Ganoderma tsugae strain through molecular methods (e.g., ITS sequencing). Not all strains of a species will produce the same secondary metabolites.Verification of the fungal strain's identity and potential to produce this compound.
Suboptimal Fermentation Medium Review and optimize the components of your culture medium. Start with a known medium for Phoma species, such as Czapek-Dox broth, and systematically vary the carbon and nitrogen sources, as well as key minerals.Identification of a medium composition that supports robust fungal growth and this compound production.
Incorrect Culture Conditions Optimize physical fermentation parameters such as temperature, pH, and aeration. For many filamentous fungi, a temperature range of 25-28°C and a pH of 5.0-6.5 are good starting points.Determination of the optimal environmental conditions for this compound biosynthesis.
Silent Biosynthetic Gene Cluster The gene cluster responsible for this compound biosynthesis may be silent under standard laboratory conditions. Employ epigenetic modifiers (e.g., histone deacetylase inhibitors like sodium butyrate or DNA methyltransferase inhibitors like 5-azacytidine) in your culture medium to try and induce gene expression.Activation of the this compound biosynthetic gene cluster, leading to detectable production.

Issue 2: Inconsistent Yields of this compound Between Batches

Potential Cause Troubleshooting Step Expected Outcome
Variability in Inoculum Standardize your inoculum preparation. Use a consistent method to generate spores or mycelial fragments, and ensure the same amount of viable inoculum is used for each fermentation.Reduced batch-to-batch variability in the onset and rate of fermentation, leading to more consistent yields.
Inconsistent Media Preparation Ensure precise and consistent preparation of the fermentation medium. Use high-quality reagents and calibrated equipment for weighing and pH measurement.Minimized variations in nutrient availability and initial culture conditions, contributing to reproducible results.
Fluctuations in Fermentation Conditions Closely monitor and control temperature, pH, and dissolved oxygen levels throughout the fermentation process using a well-calibrated bioreactor.Stable and controlled fermentation environment, reducing variability in fungal metabolism and secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for Phoma herbarum to produce this compound?

A1: A good starting point is a Czapek-Dox based medium. A typical composition is:

  • Sucrose: 30 g/L

  • Sodium Nitrate: 3 g/L

  • Dipotassium Phosphate: 1 g/L

  • Magnesium Sulfate: 0.5 g/L

  • Potassium Chloride: 0.5 g/L

  • Ferrous Sulfate: 0.01 g/L

  • Adjust initial pH to 5.5-6.0

You can then optimize this by testing different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).

Q2: What are the likely precursors for this compound biosynthesis?

A2: this compound is a meroterpenoid, which is a hybrid molecule derived from both the polyketide and terpenoid biosynthetic pathways. Therefore, the primary precursors are:

  • Acetyl-CoA and Malonyl-CoA: Building blocks for the polyketide portion.

  • Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP): Building blocks for the terpenoid portion, derived from the mevalonate pathway in fungi.

Enhancing the intracellular pools of these precursors is a key strategy for improving yield.

Q3: What are some potential metabolic engineering targets to increase this compound yield?

A3: Based on the presumed biosynthetic pathway, potential targets include:

  • Overexpression of key biosynthetic genes: This would involve identifying the this compound biosynthetic gene cluster and overexpressing the polyketide synthase (PKS), prenyltransferase, and terpene cyclase specific to its synthesis.

  • Increasing precursor supply:

    • Upregulate the expression of genes in the early stages of glycolysis and the pentose phosphate pathway to increase the pool of acetyl-CoA.

    • Overexpress key enzymes in the mevalonate pathway, such as HMG-CoA reductase, to boost the supply of IPP and DMAPP.

  • Blocking competing pathways:

    • Knock out or downregulate genes involved in the biosynthesis of other major secondary metabolites that compete for the same precursors.

    • Limit the flux towards primary metabolic pathways that drain the precursor pools, such as fatty acid synthesis.

Q4: How can I improve the extraction and purification of this compound from the culture broth?

A4: this compound is a lipophilic molecule. A general procedure would be:

  • Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extract the mycelium with a polar organic solvent like acetone or methanol, then partition the extract between water and a non-polar organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude extract using chromatographic techniques such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 1: General Submerged Fermentation of Phoma herbarum

  • Inoculum Preparation:

    • Grow Phoma herbarum on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Fermentation:

    • Prepare the desired fermentation medium (e.g., Czapek-Dox broth) in baffled flasks or a bioreactor and sterilize by autoclaving.

    • Inoculate the sterile medium with the spore suspension to a final concentration of 1 x 10^4 spores/mL.

    • Incubate at 25-28°C with shaking at 150-200 rpm for 14-21 days.

    • If using a bioreactor, maintain a pH of 5.5-6.0 and provide sterile air for aeration.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24-48 hours).

    • Analyze the samples for biomass (dry weight), substrate consumption, and this compound concentration (by HPLC).

Visualizations

Hypothetical_Biosynthetic_Pathway_of_Tsugaric_Acid_A cluster_0 Central Metabolism cluster_1 This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Mevalonate Pathway Mevalonate Pathway PT Prenyltransferase (PT) Mevalonate Pathway->PT IPP/DMAPP PKS->PT Polyketide Intermediate TPC Terpene Cyclase (TPC) PT->TPC Prenylated Intermediate Tailoring Tailoring Enzymes (e.g., P450s, Oxidoreductases) TPC->Tailoring Cyclized Intermediate Tsugaric_Acid_A This compound Tailoring->Tsugaric_Acid_A

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental_Workflow_for_Yield_Improvement Start Start: Low this compound Yield Strain Strain Improvement (e.g., Mutagenesis, Genetic Engineering) Start->Strain Media Media Optimization (Carbon, Nitrogen, Minerals) Start->Media Process Process Optimization (pH, Temp, Aeration) Start->Process Analysis Fermentation & Analysis (HPLC, LC-MS) Strain->Analysis Media->Analysis Process->Analysis Evaluation Evaluate Yield Improvement Analysis->Evaluation Evaluation->Start Further Optimization Needed End End: Optimized Process Evaluation->End Yield Improved

Caption: Experimental workflow for improving this compound yield.

Technical Support Center: Overcoming Low Aqueous Solubility of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Tsugaric acid A.

Troubleshooting Guides

This section offers solutions to common problems encountered during the experimental use of this compound.

Issue 1: this compound is not dissolving in my aqueous buffer.

  • Possible Cause: this compound is a lipophilic molecule with inherently poor water solubility.

  • Troubleshooting Steps:

    • Co-solvent System: For initial in vitro experiments, a co-solvent system can be employed. A common starting point is to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect cellular assays. A suggested solvent system for in vivo studies that results in a suspended solution is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

    • pH Adjustment: The solubility of acidic compounds can sometimes be increased by adjusting the pH of the solution. Since this compound is an acidic compound, increasing the pH of the aqueous solution may enhance its solubility.[2] Experiment with buffers at different pH values (e.g., pH 7.4, 8.0) to assess any improvement in solubility. It's crucial to ensure that the pH change does not negatively impact your experimental system or the stability of the compound.

    • Gentle Heating and Sonication: Aiding the dissolution process with gentle heating (e.g., 37°C) and sonication can help overcome the initial energy barrier for dissolution. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound.

Issue 2: My this compound precipitates out of solution upon dilution of the stock solution.

  • Possible Cause: The aqueous buffer may not have sufficient solubilizing capacity for the concentration of this compound being introduced, leading to precipitation.

  • Troubleshooting Steps:

    • Lower Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your working solution.

    • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[3][4] This is a widely used technique to enhance the aqueous solubility and stability of poorly soluble drugs.[5] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6]

    • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and apparent solubility.[7][8] In this method, the drug is dispersed at a molecular level within a polymer matrix.

Issue 3: I am observing low bioavailability of this compound in my in vivo experiments.

  • Possible Cause: Poor aqueous solubility is a major contributor to low oral bioavailability. The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed effectively.[9][10]

  • Troubleshooting Steps:

    • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can enhance its solubility, dissolution rate, and bioavailability.[7][11] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are a common choice for drug delivery.[12]

    • Lipid-Based Formulations: For lipophilic compounds like this compound, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form.[10]

    • Micronization: Reducing the particle size of the drug through micronization increases the surface area available for dissolution, which can lead to improved absorption.[13]

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

Q2: What are the general approaches to enhance the solubility of poorly water-soluble drugs like this compound?

A2: Several strategies can be employed to improve the solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications.[3]

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanonization increase the surface area-to-volume ratio, which enhances the dissolution rate.[13]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its solubility and dissolution.[8][14]

    • Complexation: Forming inclusion complexes with cyclodextrins is a common and effective method.[4]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can increase solubility.

    • Prodrugs: Modifying the chemical structure to create a more soluble prodrug that converts to the active form in vivo.[9]

  • Use of Excipients:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent.[13]

    • Surfactants: Using surfactants to form micelles that can solubilize the drug.

Q3: How do I prepare a solid dispersion of this compound?

A3: A solid dispersion of this compound can be prepared using the solvent evaporation method. This is an exemplary protocol and may require optimization.

  • Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a natural polymer like xanthan gum[8]), and a suitable organic solvent (e.g., ethanol or methanol).

  • Protocol:

    • Dissolve both this compound and the chosen carrier in the organic solvent.

    • Stir the solution until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure or by gentle heating.

    • The resulting solid mass is then collected, pulverized, and sieved to obtain a fine powder.

Q4: How can I formulate this compound with cyclodextrins?

A4: An inclusion complex of this compound with a cyclodextrin like HP-β-CD can be prepared using the microwave irradiation method. This is a general protocol that may need to be adapted.

  • Materials: this compound, Hydroxypropyl-beta-cyclodextrin (HP-β-CD), deionized water.

  • Protocol:

    • Prepare an aqueous solution of HP-β-CD.

    • Add this compound to the HP-β-CD solution.

    • Microwave the mixture for a short period (e.g., 1-5 minutes) at a specific power setting. The optimal time and power will need to be determined experimentally.

    • Allow the solution to cool to room temperature.

    • The resulting solution can be used directly, or the complex can be isolated by freeze-drying.

Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increasing the polarity of the solvent system.Simple to prepare for in vitro studies.Potential for in vivo toxicity of the organic solvent.
pH Adjustment Ionizing the acidic functional group to increase interaction with water.Simple and cost-effective.Only applicable to ionizable compounds; may affect stability and biological activity.
Cyclodextrin Complexation Encapsulating the hydrophobic drug within the cyclodextrin cavity.Significant solubility enhancement; improves stability.Limited by the stoichiometry of the complex; can be expensive.
Solid Dispersion Dispersing the drug in a hydrophilic carrier in an amorphous state.Large increases in dissolution rate and apparent solubility.The amorphous state can be physically unstable and may recrystallize over time.
Nanoparticle Formulation Increasing the surface area and utilizing carrier properties for enhanced delivery.Improves bioavailability; potential for targeted delivery.More complex formulation and characterization; potential for toxicity of nanomaterials.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials:

    • This compound

    • Polyvinylpyrrolidone K30 (PVP K30)

    • Ethanol (95%)

    • Mortar and pestle

    • Rotary evaporator or water bath

    • Sieve (e.g., 100 mesh)

  • Procedure:

    • Weigh 100 mg of this compound and 900 mg of PVP K30.

    • Dissolve both components in 20 mL of 95% ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the ethanol at 40°C under reduced pressure until a solid film is formed. Alternatively, the solvent can be evaporated in a water bath with constant stirring.

    • Scrape the solid dispersion from the flask.

    • Grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve.

    • Store the resulting solid dispersion in a desiccator.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex by Kneading Method

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Water-ethanol solution (1:1 v/v)

    • Vacuum oven

  • Procedure:

    • Place a 1:1 molar ratio of this compound and HP-β-CD in a mortar.

    • Add a small amount of the water-ethanol solution to the mixture to form a paste.

    • Knead the paste thoroughly for 60 minutes.

    • During kneading, add more of the solvent mixture if necessary to maintain a suitable consistency.

    • Dry the resulting paste in a vacuum oven at 40°C for 24 hours.

    • Pulverize the dried complex and store it in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation problem Low Aqueous Solubility of this compound cosolvents Co-solvents problem->cosolvents Select Strategy ph_adjust pH Adjustment problem->ph_adjust Select Strategy cyclodextrin Cyclodextrin Complexation problem->cyclodextrin Select Strategy solid_dispersion Solid Dispersion problem->solid_dispersion Select Strategy nanoparticles Nanoparticle Formulation problem->nanoparticles Select Strategy solubility_assay Solubility Assay cosolvents->solubility_assay ph_adjust->solubility_assay cyclodextrin->solubility_assay dissolution_test Dissolution Testing cyclodextrin->dissolution_test solid_dispersion->solubility_assay solid_dispersion->dissolution_test nanoparticles->solubility_assay nanoparticles->dissolution_test in_vitro_assay In Vitro Bioactivity solubility_assay->in_vitro_assay dissolution_test->in_vitro_assay in_vivo_study In Vivo Bioavailability in_vitro_assay->in_vivo_study

Caption: Workflow for addressing the low solubility of this compound.

signaling_pathway_analogy cluster_drug Drug Formulation cluster_system Biological System tsugaric_acid This compound (Poorly Soluble) formulation Solubilization Technology tsugaric_acid->formulation Application of soluble_complex Soluble this compound Complex/Particle formulation->soluble_complex Results in absorption Absorption soluble_complex->absorption Enhanced bioavailability Bioavailability absorption->bioavailability Increased therapeutic_effect Therapeutic Effect bioavailability->therapeutic_effect Leads to

Caption: Logical flow from formulation to therapeutic effect.

References

"stability of Tsugaric acid A in different solvents and pH"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Tsugaric acid A in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Publicly available, peer-reviewed data on the comprehensive stability of this compound in different solvents and across a wide pH range is limited. The following information is based on general chemical principles for triterpenoid acids and available data for this compound and structurally related compounds. It is strongly recommended that researchers perform their own stability studies for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For in vitro biological assays, DMSO is commonly used. It has been noted that hygroscopic DMSO can significantly impact the solubility, so using a fresh, unopened container of DMSO is recommended. Warming and sonication (e.g., to 60°C) can aid in dissolution in DMSO.[2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures and protected from light. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: How stable is this compound at different pH values?

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been extensively documented in the literature. However, based on its structure, potential degradation pathways could include hydrolysis of the acetyl group and oxidation of the double bonds in the lanostane skeleton. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) would be necessary to identify and characterize its degradation products.

Q5: How can I monitor the stability of this compound in my samples?

A5: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating method is one that can separate the intact drug from its degradation products. The concentration of this compound can be quantified over time, and the appearance of new peaks in the chromatogram would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in aqueous buffer. This compound has poor water solubility. The concentration of the organic co-solvent (e.g., DMSO) may be too low in the final solution.- Increase the percentage of the organic co-solvent if compatible with your experimental system.- Prepare a more dilute solution of this compound.- Evaluate the use of solubilizing agents or different formulation approaches.
Loss of biological activity of this compound solution over time. The compound may be degrading under the storage or experimental conditions.- Prepare fresh solutions before each experiment.- Confirm the stability of this compound under your specific experimental conditions (temperature, pH, light exposure) using an analytical method like HPLC.- Review storage conditions; ensure solutions are stored at or below -20°C and protected from light.
Appearance of unknown peaks in HPLC analysis of stored samples. This indicates the formation of degradation products.- Conduct a forced degradation study to identify potential degradation products.- Characterize the unknown peaks using techniques like LC-MS to understand the degradation pathway.- Optimize storage and handling conditions to minimize degradation.

Data Presentation

As specific quantitative stability data for this compound is not available in the literature, the following tables are provided as templates for researchers to record their own experimental findings.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventInitial Concentration (µg/mL)% Remaining after 24h% Remaining after 48h% Remaining after 72hObservations
DMSO
Ethanol
Methanol
Acetonitrile
Add other solvents as needed

Table 2: Stability of this compound at Different pH Values in Aqueous Solution (with 1% DMSO) at 37°C

pHBuffer SystemInitial Concentration (µg/mL)% Remaining after 8h% Remaining after 24h% Remaining after 48hObservations
3.0Citrate Buffer
5.0Acetate Buffer
7.4Phosphate Buffer
9.0Borate Buffer
Add other pH conditions as needed

Experimental Protocols

Protocol: General Procedure for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a defined period. At each time point, withdraw an aliquot and dilute with the mobile phase.

    • Thermal Degradation: Place a solid sample of this compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, test the solution at a lower temperature (e.g., 40°C).

    • Photostability: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep control samples in the dark.

  • Sample Analysis: Analyze the stressed samples at each time point using a developed HPLC method.

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify the major degradation products by observing the new peaks in the chromatograms.

    • Ensure that the analytical method provides sufficient resolution between the parent compound and its degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation cluster_outcome Outcome stock Prepare Stock Solution (e.g., 1 mg/mL) samples Prepare Samples for Each Stress Condition stock->samples acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) oxidation Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 80°C) photo Photostability (ICH Q1B) analysis HPLC Analysis at Different Time Points acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation % & Identify Degradants analysis->evaluation pathway Establish Degradation Pathways evaluation->pathway method Validate Stability- Indicating Method evaluation->method

Caption: Workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_compound cluster_degradation Potential Degradation cluster_consequences Experimental Consequences Solvent Solvent Type Tsugaric_Acid This compound Stability Solvent->Tsugaric_Acid pH pH of Medium pH->Tsugaric_Acid Temp Temperature Temp->Tsugaric_Acid Light Light Exposure Light->Tsugaric_Acid Oxygen Presence of Oxidants Oxygen->Tsugaric_Acid Degradation Formation of Degradation Products Tsugaric_Acid->Degradation Activity_Loss Loss of Biological Activity Degradation->Activity_Loss Assay_Variability Increased Assay Variability Degradation->Assay_Variability

Caption: Factors affecting the stability of this compound.

References

Technical Support Center: Tsugaric Acid A Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tsugaric acid A. It focuses on troubleshooting potential issues encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:

  • Identification of Degradation Products: They help in identifying potential degradation products that might form under various environmental conditions.[1][3]

  • Understanding Degradation Pathways: The results provide insights into the chemical behavior and degradation pathways of the molecule.[1][4]

  • Development of Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[4][5]

  • Formulation and Packaging Development: Understanding the stability of this compound helps in selecting appropriate formulations and packaging to protect it from degradation.[5][6]

Q2: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

If you observe little to no degradation, it's possible that this compound is highly stable under the initial conditions. In this scenario, you should consider the following:

  • Increase Stress Level: The stress conditions should be harsher than the accelerated stability testing conditions (e.g., 40°C for 6 months).[6][7] You can increase the concentration of the acid or base, use a stronger oxidizing agent, or increase the temperature and exposure time.[4][7]

  • Verify Experimental Setup: Ensure that the experimental setup is appropriate. For instance, if solubility is an issue, consider using a co-solvent like methanol to ensure the drug is in solution and exposed to the stressor.[5]

  • Confirm Analyte Concentration: A typical starting concentration for the drug substance in solution is 1 mg/mL to ensure that even minor degradation products are within the detection limits of the analytical method.[2][5]

Q3: Conversely, my sample of this compound degraded completely. How can I achieve the target degradation of 5-20%?

Complete degradation does not provide useful information for developing a stability-indicating method. To achieve the desired degradation range of 5-20%[2][6], you should:

  • Reduce Stress Intensity: Decrease the concentration of the stressor (e.g., use 0.1 N HCl instead of 1 N HCl), lower the temperature, or shorten the exposure time.[5]

  • Time-Point Evaluation: It is practical to start with more extreme conditions and sample at multiple early time points (e.g., 2, 5, 8, and 24 hours) to get an initial idea of the degradation rate.[5] This can help in distinguishing primary from secondary degradation products.

  • Neutralization: For acid and base hydrolysis, ensure that the reaction is stopped promptly by neutralizing the solution to prevent further degradation before analysis.[2]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products from the Parent this compound Peak in HPLC.
Possible Cause Troubleshooting Step
Inadequate chromatographic methodOptimize the HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, pH of the mobile phase, or flow rate.
Co-elution of impuritiesUse a photodiode array (PDA) detector to check for peak purity. If peaks are not pure, further method development is required.
Formation of multiple, structurally similar degradantsConsider using a different chromatographic technique, such as Ultra-Performance Liquid Chromatography (UPLC) or Capillary Electrophoresis (CE), for better resolution.[4]
Issue 2: Mass Imbalance in the Forced Degradation Samples.
Possible Cause Troubleshooting Step
Non-chromophoric degradation productsSome degradation products may not have a UV chromophore and will be missed by a UV detector. Use a mass spectrometer (MS) detector in parallel with the UV detector to identify non-chromophoric products.
Volatile degradation productsVolatile degradants may be lost during sample preparation or analysis. Use techniques like headspace gas chromatography (GC) if volatile products are suspected.
Adsorption of API or degradants to containerEnsure that the container material is inert and does not interact with the sample.
Incomplete elution from the HPLC columnCheck for strongly retained compounds on the column by running a blank gradient after the sample injection.

Experimental Protocols

The following are generalized protocols for performing forced degradation studies on a new chemical entity like this compound. The conditions should be adjusted based on the stability of the molecule.

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve this compound in 0.1 N to 1 N HCl.[2] Store at room temperature or elevate the temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).[2] Samples should be withdrawn at various time points and neutralized before analysis.
Base Hydrolysis Dissolve this compound in 0.1 N to 1 N NaOH.[2] Follow the same temperature and time course as for acid hydrolysis. Neutralize samples before analysis.
Oxidation Treat a solution of this compound with 0.1% to 3.0% hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.[2]
Thermal Degradation Expose solid this compound to dry heat (e.g., 60-80°C). For solutions, heat at a temperature that is relevant to the formulation and storage conditions.
Photostability Expose a solution and solid sample of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[2] A control sample should be kept in the dark under the same temperature conditions.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation API This compound (API) Solution Prepare API Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Solution->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Thermal Thermal (e.g., 80°C) Solution->Thermal Photo Photolytic (ICH Q1B) Solution->Photo Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize Analysis Analyze via Stability-Indicating Method (e.g., HPLC-UV/MS) Neutralize->Analysis Identify Identify Degradants Analysis->Identify Quantify Quantify Degradants & API Identify->Quantify MassBalance Assess Mass Balance Quantify->MassBalance Pathway Elucidate Degradation Pathway MassBalance->Pathway

Caption: Workflow for conducting forced degradation studies on this compound.

Logical Relationship for Stability-Indicating Method Development

G cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Method Validation cluster_3 Outcome FD Generate Degradation Products Develop Develop Separation Method (e.g., HPLC) FD->Develop Optimize Optimize Method Parameters Develop->Optimize Specificity Demonstrate Specificity Optimize->Specificity PeakPurity Assess Peak Purity Specificity->PeakPurity SIM Validated Stability- Indicating Method PeakPurity->SIM

Caption: The role of forced degradation in developing a stability-indicating method.

References

Technical Support Center: Purification of Tsugaric Acid A by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Tsugaric acid A using chromatography. The advice provided is based on established principles of chromatography for acidic compounds and aims to address common challenges encountered during the purification process.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Q: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: The carboxylic acid group on this compound can interact with residual silanols on the silica-based stationary phase, leading to tailing. To suppress this interaction, it's recommended to acidify the mobile phase.[1] A general guideline is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[1]

  • Sub-optimal Mobile Phase Composition: The choice and concentration of the organic modifier can affect peak shape. Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and gradient profiles.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.

Experimental Protocol: Optimizing Mobile Phase pH

  • Determine the pKa of this compound: If the pKa is not known, a value can be estimated based on its chemical structure.

  • Prepare a series of mobile phases: Start with a standard mobile phase (e.g., water/acetonitrile) and prepare variations with small additions of an acidifier like trifluoroacetic acid (TFA) or formic acid. Common concentrations to test are 0.05% and 0.1% (v/v).

  • Equilibrate the column: For each new mobile phase, ensure the column is fully equilibrated before injecting the sample.

  • Inject this compound standard: Analyze the peak shape for each mobile phase condition.

  • Evaluate and select: Choose the mobile phase that provides the most symmetrical peak.

Mobile Phase AdditiveConcentration (% v/v)Peak Asymmetry (Hypothetical)
None02.5
Formic Acid0.11.2
Trifluoroacetic Acid (TFA)0.051.1
Trifluoroacetic Acid (TFA)0.11.0

Table 1: Hypothetical effect of mobile phase additives on the peak asymmetry of this compound.

Problem 2: Low Recovery or Yield from Silica Gel Column Chromatography

Q: I'm losing a significant amount of this compound during purification on a silica gel column. What could be happening?

A: Low recovery of acidic compounds from silica gel chromatography can be due to irreversible adsorption or degradation on the stationary phase.

Possible Causes and Solutions:

  • Strong Adsorption to Silica: The acidic nature of silica gel can lead to strong, sometimes irreversible, binding of carboxylic acids.

  • Compound Instability: this compound might be unstable on the acidic silica surface.[2]

  • Inappropriate Eluent Polarity: The solvent system may not be strong enough to elute the compound effectively.

Troubleshooting Steps:

  • Assess Stability: Before running a column, spot your crude sample on a TLC plate, let it sit for a few hours, and then elute it. If you see significant streaking or new spots, your compound may be degrading on the silica.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a small amount of a base like triethylamine (e.g., 0.1-1% in the eluent) before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol-silica.

  • Optimize the Solvent System: Adding a small amount of a polar solvent like methanol or an acid like acetic acid to your eluent can help to disrupt the strong interactions and improve recovery.

Stationary PhaseEluent ModifierHypothetical Recovery (%)
Silica GelNone45
Silica Gel0.5% Acetic Acid75
Neutral AluminaNone85
C18 (Reversed-Phase)0.1% TFA in Water/Acetonitrile95

Table 2: Hypothetical recovery of this compound with different stationary phases and modifiers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: For a complex molecule like this compound, a reversed-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid or TFA, is recommended. A typical gradient might run from 50% to 100% acetonitrile over 20-30 minutes.

Q2: My sample containing this compound is not dissolving well in the initial mobile phase for reversed-phase HPLC. What should I do?

A2: If your sample has poor solubility in the initial aqueous mobile phase, you can dissolve it in a small amount of a stronger, water-miscible organic solvent like DMSO, DMF, or methanol before injection. Ensure the volume of the strong solvent is minimal to avoid peak distortion.

Q3: How can I improve the separation of this compound from closely eluting impurities?

A3: To improve resolution, you can try the following:

  • Optimize the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjust the gradient: A shallower gradient will increase the run time but can improve the separation of closely eluting peaks.

  • Change the stationary phase: A column with a different chemistry (e.g., C8, Phenyl-Hexyl) may provide different selectivity.

  • Adjust the temperature: Running the column at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape and resolution, but be mindful of compound stability.

Visualizing Workflows

General Troubleshooting Workflow for Chromatography

Chromatography Troubleshooting Workflow start Problem Identified (e.g., Poor Peak Shape, Low Yield) check_method Review Method Parameters (Mobile Phase, Stationary Phase, etc.) start->check_method check_sample Evaluate Sample (Solubility, Stability) start->check_sample is_hplc HPLC Issue? check_method->is_hplc is_column_chrom Column Chromatography Issue? check_method->is_column_chrom hplc_solutions Adjust Mobile Phase pH Optimize Gradient Reduce Sample Load is_hplc->hplc_solutions Yes column_solutions Modify Eluent Deactivate Silica Change Stationary Phase is_column_chrom->column_solutions Yes re_run Re-run Experiment hplc_solutions->re_run column_solutions->re_run evaluate Evaluate Results re_run->evaluate success Problem Solved evaluate->success Successful further_troubleshoot Further Troubleshooting Needed evaluate->further_troubleshoot Unsuccessful pH and Peak Shape cluster_cause Cause cluster_effect Effect cluster_solution Solution high_ph Mobile Phase pH > pKa ionized Tsugaric Acid is Ionized (Carboxylate Anion) high_ph->ionized interaction Interaction with Residual Silanols ionized->interaction tailing Peak Tailing interaction->tailing low_ph Mobile Phase pH < pKa protonated Tsugaric Acid is Protonated (Neutral Carboxylic Acid) low_ph->protonated reduced_interaction Reduced Silanol Interaction protonated->reduced_interaction good_peak Symmetrical Peak reduced_interaction->good_peak

References

"optimizing fermentation conditions for Phoma herbarum to enhance Tsugaric acid A production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for Phoma herbarum to enhance the production of the polyketide, Tsugaric acid A.

Frequently Asked Questions (FAQs)

Q1: What is a suitable basal medium for the initial cultivation of Phoma herbarum for this compound production?

A1: A common starting point for the cultivation of Phoma herbarum and other Phoma species for secondary metabolite production is a nutrient-rich medium such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. For instance, Czapek-Dox broth has been successfully used for the production of herbicidal metabolites from Phoma herbarum.[1] A typical Czapek-Dox broth composition is provided in the Experimental Protocols section.

Q2: What are the optimal physical parameters for Phoma herbarum fermentation?

A2: While specific optimal conditions for this compound production are not extensively documented, general parameters for Phoma herbarum growth and secondary metabolite production can be applied as a starting point. The optimal growth temperature for most Phoma herbarum strains is around 28°C.[1] Fermentation is typically carried out in a shaker incubator at approximately 200 rpm for 5-7 days.[1] The pH of the culture medium is a critical factor, and for secondary metabolite production in related fungi, a starting pH of around 6.0 is often optimal.

Q3: How can I enhance the yield of this compound?

A3: Enhancing the yield of a specific secondary metabolite like this compound often involves a systematic optimization of nutritional and physical parameters. This can be achieved through:

  • Medium Component Optimization: Systematically varying the carbon and nitrogen sources, as well as their ratio. For other Phoma species, glucose and peptone have been shown to be effective.

  • Precursor Feeding: Since this compound is a polyketide, its biosynthesis originates from acetyl-CoA and malonyl-CoA. While direct precursor feeding can be complex, ensuring the availability of primary metabolites that feed into these pathways is crucial.

  • Elicitation: The addition of small molecules (elicitors) to the culture can trigger secondary metabolite production. The specific elicitors for this compound are not known, but this is a potential area for investigation.

  • Statistical Optimization: Employing statistical methods like Response Surface Methodology (RSM) can efficiently optimize multiple interacting parameters.

Q4: When is the optimal time to harvest the fermentation broth for maximum this compound yield?

A4: The production of secondary metabolites like this compound typically occurs during the stationary phase of fungal growth. It is recommended to monitor the fungal growth curve (e.g., by measuring mycelial dry weight) and the production of this compound over time. For similar fermentations, maximum production is often observed between 5 to 7 days.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no biomass (poor growth) - Inappropriate medium composition- Suboptimal pH or temperature- Contamination- Verify the composition and preparation of the culture medium.- Calibrate pH meter and incubator. Ensure the temperature is maintained around 28°C.[1]- Check for bacterial or yeast contamination under a microscope. If contaminated, discard the culture and restart with a fresh, pure inoculum.
Good biomass but low this compound yield - Fermentation conditions not optimal for secondary metabolism- Incorrect harvest time- Degradation of the product- Optimize medium components (carbon/nitrogen ratio).- Vary physical parameters such as pH, temperature, and agitation speed.- Perform a time-course experiment to determine the peak of production.- Ensure proper storage of samples after harvesting to prevent degradation.
Foaming in the fermenter - High protein content in the medium- High agitation speed- Add a sterile antifoaming agent (e.g., silicone-based) to the fermenter.- Reduce the agitation speed, ensuring it does not compromise aeration.
Inconsistent results between batches - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters- Standardize the inoculum preparation procedure (e.g., spore concentration, age of the pre-culture).- Prepare media in large batches or ensure precise measurements for each batch.- Calibrate and monitor all fermentation equipment regularly.

Data Presentation

Table 1: General Fermentation Parameters for Phoma herbarum

ParameterRecommended Range/ValueNotes
Temperature25-28°COptimal growth temperature for many Phoma herbarum strains.[1]
pH5.5 - 6.5Initial pH of the medium.
Agitation150 - 200 rpmFor shake flask cultures.
Incubation Time5 - 10 daysTime-course analysis is recommended to determine the optimal harvest time.
InoculumMycelial plugs or spore suspensionEnsure a consistent inoculum size and age.

Experimental Protocols

Protocol 1: Cultivation of Phoma herbarum for this compound Production
  • Inoculum Preparation:

    • Grow Phoma herbarum on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until well-mycelinated.

    • For liquid pre-culture, transfer a few mycelial plugs (5 mm diameter) into a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB).

    • Incubate the pre-culture at 28°C on a rotary shaker at 180 rpm for 3-4 days.

  • Fermentation:

    • Prepare the production medium (e.g., Czapek-Dox broth: 30 g/L sucrose, 3 g/L NaNO₃, 1 g/L K₂HPO₄, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L KCl, 0.01 g/L FeSO₄·7H₂O).

    • Dispense the medium into 500 mL Erlenmeyer flasks (100 mL per flask) and autoclave.

    • Inoculate each flask with 5% (v/v) of the pre-culture.

    • Incubate the flasks at 28°C, 200 rpm for 7-10 days.[1]

Protocol 2: Extraction of this compound
  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The mycelium can also be extracted by soaking in ethyl acetate or methanol, followed by filtration and evaporation of the solvent.

  • The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (General Method for Polyketides):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a purified this compound standard.

    • Quantification: Create a calibration curve using a purified standard of this compound.

Mandatory Visualization

Polyketide_Biosynthesis_Workflow General Workflow for this compound Production and Analysis cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Phoma herbarum Inoculum Fermentation Submerged Fermentation (Optimized Medium & Conditions) Inoculum->Fermentation Harvest Harvest at Stationary Phase Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Purification Chromatographic Purification (e.g., Column Chromatography) Extraction->Purification Quantification HPLC Quantification Purification->Quantification Characterization Structural Elucidation (NMR, MS) Purification->Characterization

Caption: Workflow for this compound production and analysis.

Polyketide_Biosynthesis_Pathway Generalized Polyketide Biosynthesis Pathway AcetylCoA Acetyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) - KS, AT, ACP domains AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS PolyketideChain Growing Polyketide Chain PKS->PolyketideChain Iterative Condensation TailoringEnzymes Tailoring Enzymes (e.g., Reductases, Cyclases) PolyketideChain->TailoringEnzymes Intermediate Polyketide Intermediate TailoringEnzymes->Intermediate Modification & Cyclization FinalProduct This compound Intermediate->FinalProduct Further Modifications

Caption: Biosynthesis pathway of polyketides like this compound.

References

Technical Support Center: Chemical Synthesis of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

NOTICE: Information regarding the total chemical synthesis of Tsugaric acid A is not currently available in the public domain. While this document outlines general challenges and strategies based on the synthesis of related compounds, specific experimental details, quantitative data, and troubleshooting guides for this compound cannot be provided at this time. The information presented below is based on the synthesis of structurally similar lanostane triterpenoids and should be considered as a general guide for researchers approaching this target.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that pose significant synthetic challenges?

A1: this compound is a lanostane-type triterpenoid. The primary challenges in its synthesis, inferred from its structure and the synthesis of related molecules, would likely include:

  • Stereoselective construction of the tetracyclic core: The lanostane skeleton contains multiple stereocenters, and their precise arrangement is crucial for biological activity. Achieving the correct relative and absolute stereochemistry throughout the synthesis is a major hurdle.

  • Installation of the C17 side chain: The complex side chain at the C17 position, featuring a carboxylic acid and a terminal isopropylidene group, requires careful planning for its stereoselective introduction and to avoid unwanted side reactions.

  • Protecting group strategy: The presence of multiple functional groups (hydroxyl, carboxylic acid) necessitates a robust and orthogonal protecting group strategy to ensure chemoselectivity during various reaction steps.[1]

Q2: Are there any reported total syntheses of this compound?

A2: As of the latest literature search, there are no published total syntheses of this compound. The molecule is known as a natural product isolated from Ganoderma species.[2][3] Researchers interested in its synthesis would be venturing into novel territory and would need to develop a synthetic route from scratch.

Q3: What general synthetic strategies could be applicable to the synthesis of the tetracyclic core of this compound?

A3: Based on the synthesis of other tetracyclic terpenoids, several strategies could be envisioned for the construction of the this compound core:

  • Polyene cyclization: A biomimetic approach involving the acid-catalyzed cyclization of a linear polyene precursor could be a powerful strategy to rapidly assemble the tetracyclic system. However, controlling the stereochemistry of the resulting ring junctions can be challenging.

  • Stepwise annulation reactions: A more controlled approach would involve the sequential construction of the rings using well-established methodologies such as Diels-Alder reactions, Robinson annulations, or intramolecular alkylations/aldol reactions.

  • Radical cascades: Radical cyclizations can be effective for forming sterically congested carbon-carbon bonds and constructing polycyclic systems in a single step.[4]

Troubleshooting Guides (Hypothetical Scenarios)

The following are hypothetical troubleshooting scenarios based on challenges commonly encountered in the synthesis of complex natural products with similar structural motifs.

Problem Possible Cause(s) Suggested Solution(s)
Low diastereoselectivity in a key cyclization step to form the tetracyclic core. - Steric hindrance from bulky protecting groups.- Non-optimal reaction temperature or solvent.- Inappropriate choice of catalyst or reagent.- Experiment with different protecting groups that are less sterically demanding.- Screen a range of temperatures and solvents to identify conditions that favor the desired diastereomer.- Investigate alternative catalysts or reagents known to influence stereoselectivity in similar transformations.
Difficulty in the stereoselective installation of the C17 side chain. - Steric congestion around the C17 position.- Epimerization of the newly formed stereocenter.- Competing side reactions.- Employ a substrate-controlled diastereoselective reaction, possibly using a chiral auxiliary on the side chain precursor.- Use milder reaction conditions to minimize the risk of epimerization.- Explore different coupling strategies (e.g., Grignard addition, Wittig reaction, organocuprate addition) to identify the most efficient and selective method.
Unwanted deprotection or side reactions during a multi-step sequence. - Lack of orthogonality in the protecting group strategy.- Harsh reaction conditions.- Re-evaluate the protecting group scheme to ensure that each group can be removed selectively without affecting others.- Optimize reaction conditions (e.g., lower temperature, shorter reaction time, use of milder reagents) to improve chemoselectivity.

Experimental Protocols (General Methodologies)

Since no specific protocols for this compound exist, the following are generalized experimental methodologies for key transformations that would likely be relevant to its synthesis, based on the synthesis of other complex terpenoids.

Protocol 1: Stereoselective Diels-Alder Cycloaddition for Ring Construction

  • Preparation: To a solution of the diene (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) at a specific temperature (e.g., -78 °C to reflux), add the dienophile (1.1-1.5 equiv).

  • Catalysis: If required, add a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃) (0.1-1.0 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution, water). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protecting Group Installation (e.g., Silylation of a Hydroxyl Group)

  • Preparation: To a solution of the alcohol (1.0 equiv) and a base (e.g., imidazole, triethylamine) (1.5-2.0 equiv) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C, add the silylating agent (e.g., TBSCl, TIPSOTf) (1.1-1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. Purify the product by column chromatography if necessary.

Visualizations

As a total synthesis of this compound has not been reported, a specific experimental workflow cannot be diagrammed. However, a general logical workflow for approaching the synthesis of a complex natural product like this compound is presented below.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis cluster_2 Troubleshooting and Optimization A This compound B Key Disconnections (e.g., C17 side chain, ring junctions) A->B C Advanced Intermediates B->C D Commercially Available Starting Materials C->D E Synthesis of Key Building Blocks D->E F Assembly of Tetracyclic Core E->F G Installation of C17 Side Chain F->G I Low Yield F->I J Poor Stereoselectivity F->J H Final Deprotection and Purification G->H K Side Reactions G->K L Re-evaluation of Strategy I->L J->L K->L L->B

Caption: A logical workflow for the synthesis of this compound.

The biosynthesis of lanostane triterpenoids, the class of molecules to which this compound belongs, provides a conceptual framework for its formation in nature.

G Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase This compound This compound Lanosterol->this compound Series of Oxidations, Reductions, Acylations

Caption: Simplified biosynthetic pathway of lanostane triterpenoids.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Tsugaric Acid A Production

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and technical documentation lack specific details regarding the fermentation and production of Tsugaric acid A. The following technical support guide is constructed based on best practices for minimizing batch-to-batch variability in the production of secondary metabolites from Streptomyces species, the likely producers of such a compound. The quantitative data and specific parameters provided are illustrative and should be adapted based on in-house experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the final titer of this compound between different fermentation batches. What are the most common causes?

A1: Batch-to-batch variability in the production of secondary metabolites like this compound by Streptomyces can stem from several factors. The most common contributing factors include:

  • Inoculum Quality: Inconsistent age, viability, or metabolic state of the inoculum can lead to variations in fermentation kinetics.

  • Raw Material Inconsistency: Variability in the composition of complex media components (e.g., yeast extract, peptone) can significantly impact growth and product formation.

  • Environmental Parameter Fluctuations: Minor deviations in pH, temperature, dissolved oxygen (DO), and agitation rates can have a profound effect on the final product yield.

  • Genetic Instability of the Production Strain: High-producing strains can sometimes be genetically unstable, leading to a decline in productivity over successive generations.

  • Contamination: The presence of even low levels of contaminating microorganisms can divert nutrients and produce inhibitory compounds.

Q2: How can we improve the consistency of our inoculum for this compound production?

A2: A consistent inoculum is foundational to reducing batch-to-batch variability. We recommend implementing a standardized seed train protocol:

  • Master and Working Cell Banks: Establish a two-tiered cell bank system to ensure a consistent starting culture.

  • Standardized Seed Culture Conditions: Precisely control the age, growth phase (typically late-logarithmic), and volume of the seed culture used for inoculation.

  • Inoculum Quality Control: Before inoculating the production fermenter, assess the seed culture for viability, cell density (e.g., packed cell volume or dry cell weight), and morphology.

Q3: What are the critical process parameters (CPPs) we should monitor and control during the fermentation of this compound?

A3: While the specific CPPs for this compound would need to be determined experimentally, for Streptomyces fermentations, the following are typically critical:

  • pH: The pH profile of the fermentation can influence enzyme activity and nutrient uptake. A controlled pH range is often necessary.

  • Temperature: Temperature affects both microbial growth rate and secondary metabolite production. An optimal temperature profile may be required.

  • Dissolved Oxygen (DO): Streptomyces are aerobic, and DO levels can be critical, especially during the production phase. Maintaining DO above a critical level is crucial.

  • Agitation and Aeration: These parameters influence mixing and oxygen transfer. Consistent power input per unit volume (P/V) or tip speed can help in scaling up.

  • Nutrient Feeding: If a fed-batch strategy is employed, the feed rate and composition are critical parameters to control.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Media Composition 1. Perform a media component screening experiment (e.g., Plackett-Burman design) to identify key nutrients. 2. Optimize the concentrations of critical components (carbon, nitrogen, phosphate sources) using a response surface methodology (RSM).
Poor Oxygen Transfer 1. Increase agitation and/or aeration rates. 2. Consider using oxygen-enriched air. 3. Evaluate the rheology of the broth; high viscosity can impede oxygen transfer.
Inhibitory Metabolite Accumulation 1. Analyze the fermentation broth for potential inhibitory byproducts. 2. If an inhibitor is identified, consider a fed-batch strategy to limit its formation or in-situ product removal.
Incorrect Harvest Time 1. Perform a time-course study to determine the optimal harvest time for maximum this compound concentration. 2. Monitor key metabolites or precursor consumption to predict the peak production window.
Issue 2: Inconsistent Product Purity
Potential Cause Troubleshooting Steps
Presence of Related Impurities 1. Analyze the biosynthetic pathway of this compound to identify potential shunt products. 2. Modify fermentation parameters (e.g., precursor feeding, pH) to favor the main product pathway.
Cell Lysis and Release of Intracellular Components 1. Monitor cell viability during the fermentation. 2. Optimize harvest and primary recovery steps to minimize cell breakage.
Variability in Downstream Processing 1. Standardize all downstream processing steps (e.g., extraction, chromatography). 2. Ensure consistent quality of solvents and resins used in purification.

Experimental Protocols

Protocol 1: Standardization of Inoculum Development for Streptomyces sp.
  • Aseptic Technique: All manipulations should be performed in a laminar flow hood to prevent contamination.

  • Thawing of Working Cell Bank: Rapidly thaw a vial from the working cell bank in a 30°C water bath.

  • First Seed Stage (Flask):

    • Inoculate 50 mL of seed medium in a 250 mL baffled flask with the thawed cell suspension.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Second Seed Stage (Flask or Seed Fermenter):

    • Transfer a defined volume (e.g., 5% v/v) of the first seed culture into a larger volume of seed medium.

    • Incubate under the same conditions until the culture reaches the late logarithmic growth phase.

  • Inoculation of Production Fermenter:

    • Aseptically transfer a standardized volume (e.g., 10% v/v) of the second seed stage culture to the production fermenter.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This is a generic protocol and would need to be optimized for this compound.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the standard curve range.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). The specific ratio or gradient profile will need to be developed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of purified this compound.

  • Quantification:

    • Prepare a standard curve using a purified and quantified standard of this compound.

    • Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Data Presentation

Table 1: Example of Media Optimization Data for this compound Production

Component Concentration Range (g/L) Optimized Concentration (g/L) Impact on Titer
Glucose20 - 8065High concentrations can cause catabolite repression.
Yeast Extract5 - 2015Primary source of nitrogen and growth factors.
Soy Peptone2 - 108Provides additional amino acids and peptides.
K₂HPO₄0.5 - 2.01.5Phosphate source and buffering agent.
MgSO₄·7H₂O0.1 - 1.00.5Important cofactor for many enzymes.

Table 2: Critical Process Parameter Monitoring and Control Ranges

Parameter Unit Control Range Rationale for Control
pH6.8 - 7.2Maintains optimal enzyme activity for biosynthesis.
Temperature°C28 - 32Balances biomass growth and secondary metabolite production.
Dissolved Oxygen% saturation> 30Prevents oxygen limitation for aerobic metabolism.
Agitationrpm200 - 400Ensures homogeneity and aids in oxygen transfer.

Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_production Production Stage cluster_downstream Downstream Processing WCB Working Cell Bank Seed1 Seed Stage 1 (Flask) WCB->Seed1 Seed2 Seed Stage 2 (Seed Fermenter) Seed1->Seed2 Prod_Ferm Production Fermentation Seed2->Prod_Ferm Inoculation Monitoring Online Monitoring (pH, DO, Temp) Prod_Ferm->Monitoring Sampling Offline Sampling (Growth, Titer) Prod_Ferm->Sampling Harvest Harvest Sampling->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for this compound production.

troubleshooting_logic Start Low this compound Titer Inoculum Check Inoculum Quality Start->Inoculum Media Evaluate Media Components Start->Media Process Review Process Parameters Start->Process Contamination Test for Contamination Start->Contamination Inoculum_OK Inoculum OK? Inoculum->Inoculum_OK Media_OK Media Optimal? Media->Media_OK Process_OK Parameters in Range? Process->Process_OK Contamination_OK No Contamination? Contamination->Contamination_OK Inoculum_OK->Media Yes Standardize_Inoculum Standardize Seed Train Inoculum_OK->Standardize_Inoculum No Media_OK->Process Yes Optimize_Media Optimize Media Composition Media_OK->Optimize_Media No Process_OK->Contamination Yes Optimize_Process Optimize CPPs (DoE) Process_OK->Optimize_Process No Improve_Asepsis Improve Aseptic Technique Contamination_OK->Improve_Asepsis No

Caption: Troubleshooting logic for low this compound yield.

"quenching interferences in Tsugaric acid A bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tsugaric acid A. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a triterpenoid natural product.[1] Published studies have demonstrated its potential as an anti-inflammatory and photoprotective agent. Specifically, it has been shown to significantly inhibit superoxide anion formation in fMLP/CB-stimulated rat neutrophils and protect human keratinocytes against damage induced by ultraviolet B (UVB) light.[1]

Q2: What are the common types of bioassays used to evaluate the activity of this compound?

Based on its known activities, common bioassays for this compound include:

  • Superoxide Anion Scavenging/Inhibition Assays: To measure its anti-inflammatory and antioxidant potential, assays like the cytochrome c reduction assay or the nitroblue tetrazolium (NBT) assay are used to quantify superoxide production in stimulated neutrophils.[2][3][4][5]

  • Photoprotection and Cell Viability Assays: To assess its ability to protect against UVB-induced damage, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are performed on human keratinocyte cell lines (e.g., HaCaT) following UVB irradiation.[6][7][8]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays due to non-specific mechanisms, leading to false-positive results.[9] These mechanisms can include chemical reactivity, aggregation, and fluorescence interference. While there is no specific evidence to classify this compound as a PAIN, like many natural products, it is crucial to perform counter-screens and control experiments to rule out non-specific activity.[9]

Troubleshooting Guides

Category 1: Inconsistent or Non-Reproducible Results in Superoxide Anion Assays

Q: My results for superoxide inhibition by this compound are highly variable between experiments. What could be the cause?

A: Several factors can contribute to variability in neutrophil-based superoxide assays:

  • Neutrophil Viability and Activation State: Neutrophils are sensitive cells with a short lifespan. Ensure that the cells are freshly isolated and handled gently. Variability in isolation procedures can lead to premature activation and inconsistent responses. Always check cell viability before each experiment.

  • Reagent Stability: The stimulating agent, fMLP (N-formylmethionyl-leucyl-phenylalanine), can degrade over time. Prepare fresh stock solutions and aliquot for single use. Cytochalasin B (CB), used to enhance the response, should also be handled carefully.

  • Assay-Specific Interferences:

    • Colorimetric Interference: If this compound has inherent color, it can interfere with absorbance readings in both cytochrome c and NBT assays. Run a control with this compound in the assay medium without cells to check for direct absorbance.

    • Direct Reduction of Probe: this compound, as a potential antioxidant, might directly reduce cytochrome c or NBT, leading to a false-positive signal. Include a cell-free control with this compound and the detection reagent.

Data Presentation: Troubleshooting Checklist for Superoxide Assays

Potential IssueRecommended Action
Cell Health Perform a viability stain (e.g., Trypan Blue) before each assay.
Reagent Quality Use freshly prepared fMLP and other reagents.
Compound Interference Run controls for compound color and direct reduction of the assay probe.
Pipetting Accuracy Use calibrated pipettes and ensure thorough mixing of reagents.
Category 2: Unexpected Results in Keratinocyte Photoprotection Assays

Q: I am not observing a protective effect of this compound in my UVB-irradiated keratinocyte assay, or the results are inconsistent.

A: Consider the following potential issues in your experimental setup:

  • UVB Dosage and Calibration: The dose of UVB radiation is critical. Too high a dose can cause overwhelming cell death, masking any protective effects. Too low a dose may not induce sufficient damage to observe a protective effect. Calibrate your UVB source regularly and perform a dose-response curve to determine the optimal UVB dose for your specific cell line and experimental conditions.[1][7]

  • Compound Solubility and Stability: this compound is a lipophilic triterpenoid. Poor solubility in aqueous cell culture medium can lead to precipitation and inaccurate concentrations. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the medium is non-toxic to the cells. Also, consider the stability of the compound under UV irradiation by irradiating the compound in medium alone and then applying it to cells.

  • Timing of Compound Addition: The timing of this compound addition relative to UVB exposure is crucial. For assessing photoprotection, pre-incubation is typically required. Optimize the pre-incubation time to allow for cellular uptake or interaction.

  • Interference with MTT Assay: Some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering cellular metabolic activity in a way that does not correlate with cell viability.[10] If interference is suspected, confirm viability with an alternative method, such as a live/dead staining assay (e.g., Calcein AM/Ethidium Homodimer) or by measuring ATP levels.

Data Presentation: Key Parameters for Keratinocyte Photoprotection Assay

ParameterRecommended Range/Consideration
Cell Line Human keratinocytes (e.g., HaCaT, primary cells)
UVB Dose 5-50 mJ/cm² (optimize with a dose-response curve)[1][7]
Compound Pre-incubation 1-24 hours (optimize for your specific compound)
Cell Viability Readout MTT, Neutral Red, or ATP-based assays
Controls No UVB, UVB + vehicle, compound alone (no UVB)

Experimental Protocols

Protocol 1: Superoxide Anion Production in fMLP/CB-Stimulated Neutrophils (Cytochrome c Reduction Assay)
  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Cell Preparation: Adjust the neutrophil concentration to 3.0 × 10⁶ cells/mL in HBSS-0.1% BSA.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Neutrophil suspension.

    • This compound at various concentrations (or vehicle control).

    • Cytochrome c (final concentration of 80 µM).

  • Priming: Add Cytochalasin B (CB) to a final concentration of 5 µM and incubate at 37°C for 5 minutes.[2]

  • Stimulation: Add fMLP to a final concentration of 10 µM to initiate superoxide production.[2]

  • Measurement: Immediately begin reading the absorbance at 550 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of cytochrome c reduction. The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).

Protocol 2: Photoprotective Activity in UVB-Irradiated Human Keratinocytes (MTT Assay)
  • Cell Culture: Culture human keratinocytes (e.g., HaCaT) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 70-80% confluency.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 2-24 hours).

  • UVB Irradiation: Remove the medium containing the compound. Wash the cells with PBS. Add a thin layer of PBS to the wells and irradiate the cells with a calibrated UVB source at a predetermined dose (e.g., 20-30 mJ/cm²).[8]

  • Post-Irradiation Incubation: Remove the PBS and add back the medium containing the compound. Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[6]

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Express cell viability as a percentage of the non-irradiated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis cluster_troubleshooting Troubleshooting Compound This compound Stock Treatment Cell Treatment with This compound Compound->Treatment Cells Cell Culture (Neutrophils or Keratinocytes) Cells->Treatment Stimulation Stimulation (fMLP or UVB) Treatment->Stimulation Controls Run Controls (Vehicle, No Stimulus) Treatment->Controls Incubation Incubation Stimulation->Incubation Stimulation->Controls Readout Assay Readout (e.g., Absorbance) Incubation->Readout Data Data Analysis Readout->Data Result Results Data->Result Validate Validate with Orthogonal Assay Result->Validate fMLP_signaling fMLP fMLP FPR fMLP Receptor (FPR) fMLP->FPR G_protein G-protein (Gi) FPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC p47phox p47phox (phosphorylated) PKC->p47phox activates NADPH_oxidase NADPH Oxidase Assembly p47phox->NADPH_oxidase Superoxide Superoxide (O2-) Production NADPH_oxidase->Superoxide UVB_apoptosis UVB UVB Radiation DNA_damage DNA Damage UVB->DNA_damage Death_Receptors Death Receptors (e.g., Fas) UVB->Death_Receptors activates Mitochondria Mitochondria UVB->Mitochondria induces stress Caspase_cascade Caspase Cascade Activation DNA_damage->Caspase_cascade Death_Receptors->Caspase_cascade ROS ROS Production Mitochondria->ROS ROS->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

References

Technical Support Center: Optimizing Tsugaric Acid A Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Tsugaric acid A. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during HPLC analysis, with a focus on improving peak resolution.

Troubleshooting Guides

Poor resolution in HPLC can stem from various factors related to the instrument, column, or mobile phase. The following guides provide a systematic approach to identifying and resolving these issues.

Problem 1: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks for this compound and other components.

  • Inability to accurately quantify this compound due to peak overlap.

  • Asymmetrical or broad peaks.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition Modify the organic solvent-to-aqueous buffer ratio. For reversed-phase HPLC, increasing the aqueous component will generally increase retention and may improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.
Incorrect Mobile Phase pH Since this compound is acidic, the pH of the mobile phase is critical. Adjusting the pH can alter its ionization state and retention. For a C18 column, a pH around 2.5-3.5 (using a buffer like phosphate or formate) will typically ensure the carboxylic acid is protonated, leading to better retention and peak shape.
Suboptimal Flow Rate A lower flow rate generally increases column efficiency and resolution, although it will also increase the run time. Try decreasing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min).
Inadequate Column Temperature Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, excessively high temperatures can degrade the analyte or the column. Experiment with temperatures between 30-50°C.
Column Degradation Over time, HPLC columns can lose their stationary phase, leading to poor peak shape and resolution. If other troubleshooting steps fail, replace the column with a new one of the same type.

Troubleshooting Workflow for Poor Resolution:

PoorResolution Start Poor Resolution Observed AdjustMobilePhase Adjust Mobile Phase (Organic:Aqueous Ratio) Start->AdjustMobilePhase AdjustpH Adjust Mobile Phase pH AdjustMobilePhase->AdjustpH If no improvement Resolved Resolution Improved AdjustMobilePhase->Resolved Success OptimizeFlowRate Optimize Flow Rate AdjustpH->OptimizeFlowRate If no improvement AdjustpH->Resolved Success OptimizeTemp Optimize Column Temperature OptimizeFlowRate->OptimizeTemp If no improvement OptimizeFlowRate->Resolved Success CheckColumn Check Column Health OptimizeTemp->CheckColumn If no improvement OptimizeTemp->Resolved Success ReplaceColumn Replace Column CheckColumn->ReplaceColumn If degraded ReplaceColumn->Resolved Success

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

Problem 2: Peak Tailing

Symptoms:

  • The peak for this compound is asymmetrical, with the latter half being broader than the front half.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Column Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the acidic functionality of this compound, causing tailing. Lowering the mobile phase pH (e.g., to 2.5) can suppress this interaction. Using a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based C18) can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Column Contamination Contaminants from previous injections can interact with the analyte. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: As a starting point for reversed-phase HPLC analysis of this compound, consider the following parameters. Note that optimization will likely be necessary.

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector Wavelength See A2 below

Q2: What is the optimal UV detection wavelength for this compound?

A2: The optimal UV detection wavelength for this compound has not been widely reported in the literature. It is crucial to determine this empirically.

Experimental Protocol: Determining Optimal UV Wavelength

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Using a UV-Vis spectrophotometer, scan the solution from 200 nm to 400 nm to obtain the absorbance spectrum.

  • The wavelength of maximum absorbance (λmax) should be used for HPLC detection to ensure the highest sensitivity. If the compound does not have a strong chromophore, detection at a lower wavelength (e.g., 200-220 nm) may be necessary, but be aware of potential interference from solvents and other sample components at these wavelengths.

Q3: My baseline is noisy. How can I improve it?

A3: A noisy baseline can interfere with the detection and integration of the this compound peak.

Troubleshooting a Noisy Baseline:

NoisyBaseline Start Noisy Baseline Detected CheckSolvents Check Mobile Phase (Freshly prepared? Degassed?) Start->CheckSolvents CheckPump Check Pump (Consistent flow? Leaks?) CheckSolvents->CheckPump If issue persists StableBaseline Baseline Stable CheckSolvents->StableBaseline Success CheckDetector Check Detector (Lamp life? Contaminated flow cell?) CheckPump->CheckDetector If issue persists CheckPump->StableBaseline Success FlushSystem Flush System CheckDetector->FlushSystem If issue persists CheckDetector->StableBaseline Success FlushSystem->StableBaseline Success

Caption: A step-by-step guide to troubleshooting a noisy HPLC baseline.

Actions:

  • Mobile Phase: Ensure your mobile phase solvents are fresh, of high purity (HPLC grade), and have been properly degassed (e.g., by sonication or helium sparging).

  • Pump: Check for leaks in the pump and ensure the check valves are functioning correctly to deliver a consistent flow.

  • Detector: The detector lamp may be nearing the end of its life, or the flow cell could be dirty. Consult your instrument manual for cleaning and replacement procedures.

  • System Contamination: Flush the entire system, including the column, with a strong solvent to remove any contaminants.

Q4: Can I use a different column besides C18?

A4: Yes. While C18 is a good starting point for non-polar to moderately polar compounds like this compound, other stationary phases can offer different selectivities and potentially better resolution. If you are struggling with resolution on a C18 column, consider trying a Phenyl-Hexyl or a Cyano (CN) column, which provide different retention mechanisms. For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be explored, though this would require a significant change in the mobile phase (high organic content).

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare a series of aqueous mobile phase A buffers with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer system like phosphate or formate. Ensure the buffer concentration is consistent (e.g., 20 mM).

  • Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer (A) with the organic solvent (B, e.g., acetonitrile) at the desired starting ratio.

  • Equilibrate the System: For each new pH, flush the HPLC system and column thoroughly with the new mobile phase until the baseline is stable. This may take 20-30 minutes.

  • Inject Standard: Inject a standard solution of this compound and any relevant impurities.

  • Analyze Results: Compare the chromatograms obtained at each pH. Evaluate the resolution between this compound and adjacent peaks, as well as the peak shape (asymmetry).

  • Select Optimal pH: Choose the pH that provides the best resolution and peak shape.

This structured approach should provide you with the necessary tools to troubleshoot and improve the HPLC resolution of this compound in your experiments.

"long-term storage and stability of Tsugaric acid A samples"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Tsugaric acid A samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a natural lanostane-type triterpenoid with the chemical name 3-α-acetyloxylanosta-8,24-dien-21-oic acid. It is identified by the molecular formula C₃₂H₅₀O₄. This compound is often isolated from resins of Boswellia species and is investigated for its anti-inflammatory and photoprotective properties.

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term stability, solid (powder) this compound should be stored in a tightly sealed, light-resistant container (e.g., an amber vial) at or below -20°C. To prevent degradation from moisture and oxidation, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Q3: How should I store this compound in solution?

A3: Stock solutions should be prepared in a suitable, dry solvent such as DMSO, ethanol, or methanol. For short-term storage (up to 7 days), solutions can be kept at 2-8°C. For long-term storage, it is highly recommended to store aliquots in tightly sealed vials at -80°C to minimize freeze-thaw cycles. Based on stability data for structurally similar compounds like 3-acetyl-11-keto-β-boswellic acid (AKBA), solutions may only be stable for up to 3 days at room temperature (25 ± 2°C) but can maintain stability for at least 7 days at refrigerated temperatures (2 to 8°C)[1].

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Ensure the use of anhydrous grade solvents to prevent hydrolysis.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, lanostane triterpenoids are generally susceptible to certain reactions. Potential degradation pathways include:

  • Hydrolysis: The acetyl ester group at the C-3 position is susceptible to hydrolysis under acidic or basic conditions, which would yield the corresponding hydroxyl compound.

  • Oxidation: The double bonds within the lanostane skeleton and the side chain are potential sites for oxidation. Triterpenoids are known to be prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions[2].

  • Isomerization: Changes in pH or exposure to heat can potentially lead to isomerization of the double bonds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity in an experiment. 1. Sample degradation due to improper storage. 2. Multiple freeze-thaw cycles of stock solutions. 3. Contamination of the sample.1. Verify storage conditions. Use a fresh, properly stored aliquot. 2. Prepare single-use aliquots to avoid repeated freezing and thawing. 3. Check the purity of your sample using an analytical technique like HPLC.
Unexpected peaks in HPLC chromatogram. 1. Presence of degradation products. 2. Sample or solvent contamination. 3. Column degradation.1. Perform a forced degradation study (see protocol below) to help identify potential degradation peaks. 2. Analyze a solvent blank and use fresh, high-purity solvents. 3. Run a standard on the column to check its performance.
Inconsistent results between experimental replicates. 1. Inhomogeneous sample solution. 2. Degradation of the compound in the experimental medium over the time course of the assay.1. Ensure the sample is completely dissolved and the solution is thoroughly mixed before use. 2. Assess the stability of this compound in your specific assay buffer and conditions.
Solid sample appears discolored or clumpy. 1. Oxidation or hydration. 2. Improper handling or storage.1. The sample may be degraded. It is recommended to acquire a new, high-purity batch. 2. Always handle the solid compound in a controlled environment (e.g., a glove box with inert gas) if possible.

Stability Data

Table 1: Solution Stability of a Structurally Similar Triterpenoid (AKBA) [1]

Storage ConditionDurationStability Outcome
Room Temperature (25 ± 2°C)3 DaysStable
Refrigerated (2 - 8°C)7 DaysStable

Note: "Stable" is defined as retaining >90% of the initial concentration.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, as recommended by ICH guidelines[1][3][4]. The primary analytical technique used is High-Performance Liquid Chromatography (HPLC).

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (high purity standard)

  • HPLC grade Methanol and Acetonitrile

  • HPLC grade water

  • Formic acid or Acetic acid

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3-30%

  • HPLC system with UV/PDA detector

  • Analytical column (e.g., C18, 3 x 150 mm, 3 µm)[5]

  • pH meter, water bath, calibrated oven, photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Stress Conditions: (Treat samples for a defined period, e.g., 6-24 hours, or until 5-20% degradation is observed).

    • Acid Hydrolysis: Mix stock solution with 1M HCl. Heat at 60°C in a water bath. After the incubation period, cool and neutralize with 1M NaOH[1].

    • Base Hydrolysis: Mix stock solution with 1M NaOH. Heat at 60°C in a water bath. After the incubation period, cool and neutralize with 1M HCl[1].

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light[4].

    • Thermal Degradation: Expose solid this compound to dry heat in a calibrated oven (e.g., 80°C for 24 hours)[6]. After exposure, dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Before injection, dilute all stressed samples, including an unstressed control, to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method. A common method for related boswellic acids uses a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid[5].

    • Set the UV detector to monitor at an appropriate wavelength for this compound (e.g., ~210 nm).

  • Data Evaluation:

    • Compare the chromatograms of stressed samples with the unstressed control.

    • Identify and quantify degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.

    • Calculate the percentage of degradation.

Visualizations

Stability_Testing_Workflow Workflow for Stability and Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation start Obtain High-Purity This compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock control Unstressed Control prep_stock->control Expose Aliquots acid Acid Hydrolysis (HCl, 60°C) prep_stock->acid Expose Aliquots base Base Hydrolysis (NaOH, 60°C) prep_stock->base Expose Aliquots oxidation Oxidation (H₂O₂, RT) prep_stock->oxidation Expose Aliquots thermal Thermal (Solid) (80°C) prep_stock->thermal Expose Aliquots photo Photolytic (UV/Vis Light) prep_stock->photo Expose Aliquots neutralize Neutralize/Dilute Samples control->neutralize acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->hplc eval Compare Chromatograms hplc->eval report Identify Degradants & Quantify Purity Loss eval->report

Caption: Experimental workflow for conducting forced degradation studies on this compound.

References

"preventing degradation of Tsugaric acid A during extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tsugaric acid A during extraction and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: Suboptimal solvent concentration, insufficient extraction time, or inadequate temperature.Optimize extraction parameters. A common starting point for triterpenoids from Ganoderma is 80-95% ethanol.[1][2] Ensure sufficient extraction time, but avoid excessively long durations which can lead to degradation.
Degradation during Extraction: Exposure to high temperatures, extreme pH, or prolonged extraction times.Maintain extraction temperature below 60°C to prevent thermal degradation of the triterpenoid structure. Avoid strongly acidic or alkaline conditions to prevent hydrolysis of the acetyl group.
Presence of Impurities in the Final Product Co-extraction of other compounds: The solvent system may be extracting a wide range of compounds from the source material.Employ a multi-step purification process. After initial extraction, partition the crude extract with a solvent like dichloromethane to isolate less polar compounds like this compound.[2] Further purification can be achieved using column chromatography (e.g., silica gel, LH-20) or preparative HPLC.[1][2]
Loss of Acetyl Group (De-acetylation) Hydrolysis due to pH: Exposure to acidic or alkaline conditions during extraction or purification can cleave the acetyl group from the this compound molecule.Maintain a near-neutral pH throughout the extraction and purification process. If pH adjustment is necessary, use dilute acids or bases and minimize exposure time. The stability of acetylated compounds is often greatest around pH 7.0.[3]
Compound Degradation during Concentration High Temperature: Using high temperatures to evaporate the solvent can lead to the degradation of this compound.Use rotary evaporation under reduced pressure to concentrate the extract at a lower temperature (e.g., < 40°C).
Oxidative Degradation Exposure to Air and Light: Prolonged exposure to atmospheric oxygen and light can potentially lead to oxidative degradation of the molecule.Work in an inert atmosphere (e.g., under nitrogen or argon) when possible, especially during long-term storage of the extract. Store extracts and purified compound in amber vials to protect from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: Based on protocols for related triterpenoids from Ganoderma and Boswellia, aqueous ethanol in the range of 80-95% is commonly used for the initial extraction.[1][2] The choice of solvent may need to be optimized depending on the specific biomass.

Q2: At what temperature should I conduct the extraction to avoid degradation of this compound?

A2: It is recommended to keep the extraction temperature below 60°C. High temperatures can lead to the degradation of the triterpenoid structure.[4]

Q3: How does pH affect the stability of this compound during extraction?

A3: this compound contains an acetyl group which is susceptible to hydrolysis under both acidic and alkaline conditions. Maintaining a near-neutral pH is crucial to prevent de-acetylation. One patent for a related compound involves adjusting the pH to 2, but this should be done with caution and for a minimal amount of time.[1] The stability of other acetylated natural products has been shown to be optimal around pH 7.0.[3]

Q4: What are the recommended methods for purifying this compound after initial extraction?

A4: A multi-step purification process is generally required. This can include:

  • Solvent Partitioning: To separate compounds based on their polarity. For example, partitioning the crude ethanol extract with dichloromethane.[2]

  • Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 is effective for separating triterpenoids.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity.[2]

Q5: How can I monitor for the degradation of this compound during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method to monitor the integrity of this compound. By comparing the peak of your sample to a pure standard, you can assess for the appearance of degradation products (which would appear as new peaks) or a decrease in the main compound's peak area.

Q6: What are the best practices for storing purified this compound?

A6: For long-term storage, it is advisable to store the purified solid compound at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, amber vial to protect from light and moisture. If stored in solution, use an unreactive solvent and store at low temperatures.

Experimental Protocols

Protocol 1: General Extraction and Purification of Triterpenoids from Ganoderma

This protocol is a generalized procedure based on methods described for ganoderic acids, including compounds structurally related to this compound.[1][2]

  • Extraction:

    • Grind the dried and powdered source material (e.g., Ganoderma lucidum).

    • Extract the powder with 80-95% ethanol at a temperature not exceeding 60°C for 2-4 hours with continuous stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the residue to ensure complete extraction.

    • Combine the ethanol extracts.

  • Concentration:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Solvent Partitioning:

    • Suspend the concentrated extract in water.

    • Partition the aqueous suspension with a non-polar solvent such as dichloromethane or chloroform multiple times.

    • Combine the organic layers and concentrate under reduced pressure.

  • Column Chromatography:

    • Dissolve the concentrated organic extract in a minimal amount of solvent and load it onto a silica gel column.

    • Elute the column with a gradient of solvents, for example, a mixture of chloroform and methanol or petroleum ether and ethyl acetate.[2]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Final Purification:

    • Combine the fractions containing the compound of interest.

    • For higher purity, perform a second column chromatography step using Sephadex LH-20 or preparative HPLC.[1][2]

Visualizations

experimental_workflow start Start: Dried & Powdered Source Material extraction Step 1: Ethanol Extraction (80-95%, <60°C) start->extraction concentration Step 2: Concentration (<40°C, Reduced Pressure) extraction->concentration partitioning Step 3: Solvent Partitioning (e.g., with Dichloromethane) concentration->partitioning column_chromatography Step 4: Silica Gel Column Chromatography partitioning->column_chromatography final_purification Step 5: Final Purification (LH-20 or Prep-HPLC) column_chromatography->final_purification end End: Pure this compound final_purification->end

Caption: General experimental workflow for the extraction and purification of this compound.

degradation_factors degradation This compound Degradation high_temp High Temperature (> 60°C) high_temp->degradation Thermal Decomposition extreme_ph Extreme pH (Acidic or Alkaline) extreme_ph->degradation Hydrolysis of Acetyl Group prolonged_extraction Prolonged Extraction Time prolonged_extraction->degradation Increased Chance of Side Reactions light_exposure Light Exposure light_exposure->degradation Photodegradation air_exposure Air (Oxygen) Exposure air_exposure->degradation Oxidation

Caption: Key factors contributing to the degradation of this compound during extraction.

References

Validation & Comparative

A Comparative Guide to Antimicrobial Activity: Ciprofloxacin vs. the Potential of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the discovery and evaluation of new antimicrobial agents are paramount. This guide provides a comparative framework for assessing the antimicrobial activity of a novel compound, Tsugaric acid A, against a well-established broad-spectrum antibiotic, Ciprofloxacin. While extensive data exists for Ciprofloxacin, this compound represents a promising natural product with limitedly explored antimicrobial potential. This guide will present the known antimicrobial profile of Ciprofloxacin, outline the necessary experimental protocols to evaluate this compound, and discuss its potential mechanisms of action based on its chemical class.

Section 1: Comparative Analysis of Antimicrobial Activity

A direct quantitative comparison of the antimicrobial activity of this compound and Ciprofloxacin is currently hampered by the lack of publicly available Minimum Inhibitory Concentration (MIC) data for this compound. The following table summarizes the known MIC values for Ciprofloxacin against a range of common bacterial pathogens. This table serves as a benchmark for the future evaluation of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin Against Various Bacterial Strains

Bacterial StrainTypeCiprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive0.6[1]
Escherichia coliGram-negative0.013 - 0.08[1]
Pseudomonas aeruginosaGram-negative0.15[1]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive12.5 µM
E. coli AG100Gram-negative0.016 µM

Note: MIC values can vary depending on the specific strain and the testing conditions.

Section 2: Unveiling the Mechanisms of Action

Ciprofloxacin: A DNA Synthesis Inhibitor

Ciprofloxacin, a member of the fluoroquinolone class of antibiotics, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3][4][5] By inhibiting these enzymes, Ciprofloxacin prevents the proper unwinding and separation of bacterial DNA, leading to strand breakage and ultimately, cell death.[3][5] This mechanism of action is effective against a wide range of both Gram-positive and Gram-negative bacteria.[4][5]

This compound: A Triterpenoid with Uncharacterized Potential

This compound is classified as a triterpenoid, a class of naturally occurring compounds known for a variety of biological activities. While the specific antimicrobial mechanism of this compound has not been elucidated, other triterpenoids, such as ursolic acid, have been shown to disrupt bacterial cell membranes and inhibit protein synthesis. It is plausible that this compound may share a similar mechanism of action, potentially by interfering with the integrity of the bacterial cell wall or membrane.

Another possibility, given its complex cyclic structure, is that this compound could function as an ionophore. Polyether ionophore antibiotics act by disrupting the ion gradients across cellular membranes, a mechanism that is effective against a broad spectrum of bacteria. Further research is required to determine if this compound exhibits such properties.

Section 3: Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial activity of this compound and enable a direct comparison with Ciprofloxacin, the following experimental protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is recommended.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Stock solution of this compound of known concentration

  • Stock solution of Ciprofloxacin (as a control)

  • Sterile diluent (e.g., sterile water or DMSO, depending on the solubility of the test compound)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a series of twofold dilutions of this compound and Ciprofloxacin in the sterile broth medium in the wells of the 96-well plate. The concentration range should be chosen to likely encompass the MIC value.

    • A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) should be included.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions and the positive control well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Section 4: Visualizing the Path Forward

To effectively compare a novel compound like this compound with a known antibiotic, a structured experimental workflow is crucial.

antimicrobial_comparison_workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Data Analysis & Comparison A Prepare Stock Solutions (this compound & Ciprofloxacin) C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Bacterial Inoculum D Inoculate with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC values E->F G Compare MIC values F->G mechanism_of_action_investigation cluster_potential_targets Potential Mechanisms A This compound B Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) A->B C DNA Synthesis Inhibition Assays A->C D Protein Synthesis Inhibition Assays A->D E Ionophore Activity Assays A->E

References

Structure-Activity Relationship of Lanostane Triterpenoids from Ganoderma Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of lanostane-type triterpenoids isolated from Ganoderma species, the same class of compounds as Tsugaric acid A. Due to the limited availability of specific SAR studies on this compound derivatives, this guide focuses on closely related compounds to infer potential SAR trends and guide future research. The data presented here is based on the cytotoxic activity of these compounds against various human cancer cell lines.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the cytotoxic activities (IC50 values) of various lanostane triterpenoids isolated from Ganoderma species against several human cancer cell lines. This data provides insights into how structural modifications on the lanostane skeleton influence cytotoxic potency.

CompoundSource OrganismTarget Cell LineIC50 (μM)Reference
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneGanoderma luteomarginatumHeLa1.29[1]
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-oneGanoderma luteomarginatumA5491.50[1]
Ganoderol AGanoderma lucidumMDA-MB-231>40[2]
Ganoderol BGanoderma lucidumMDA-MB-23125.3[2]
Ganolactone BGanoderma lucidumMDA-MB-23115.8[2]
Ganoderic acid YGanoderma lucidumMDA-MB-231>40[2]
Lucidumol AGanoderma lucidumHepG2>40[2]
GanodermanontriolGanoderma lucidumHepG232.4[2]

Key Observations from SAR:

  • The presence and position of oxygen-containing functional groups (hydroxyl, acetoxyl, ketone, and carboxylic acid) on the lanostane skeleton appear to be critical for cytotoxic activity.

  • For instance, the introduction of a ketone group at C-7 and an acetoxyl group at C-3, as seen in (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one, results in potent activity against HeLa and A549 cells.[1]

  • Comparison of Ganoderol A and Ganoderol B suggests that the presence of a hydroxyl group at C-15 enhances cytotoxicity against MDA-MB-231 cells.[2]

  • The esterification of the carboxylic acid group can also influence activity, as seen in the comparison of different ganoderic acids (data not fully shown).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method used to assess the cytotoxic activity of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HGC-27, HeLa, A549, SMMC-7721, MDA-MB-231, HepG2) and a normal human cell line (LO2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Testing

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (this compound Derivatives) cell_seeding->compound_prep incubation 4. Incubation (48-72 hours) compound_prep->incubation mtt_addition 5. MTT Addition incubation->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 7. Absorbance Measurement formazan_solubilization->absorbance ic50 8. IC50 Calculation absorbance->ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives.

Putative Signaling Pathway for Lanostanoid-Induced Apoptosis

While the precise signaling pathways for all cytotoxic lanostane triterpenoids are not fully elucidated, many triterpenoids are known to induce apoptosis through the intrinsic mitochondrial pathway.

signaling_pathway cluster_cell Cancer Cell Lanostanoid Lanostane Triterpenoid (e.g., this compound Derivative) Bax Bax Lanostanoid->Bax Bcl2 Bcl-2 Lanostanoid->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by lanostane triterpenoids.

References

Validating Molecular Targets of Uric Acid Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, validating the molecular target of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative overview of the methodologies and data for validating the molecular targets of compounds designed to modulate uric acid levels, a key factor in conditions such as gout.[1][2] While direct information on "Tsugaric acid A" is not publicly available, this guide will use established uric acid-lowering agents as examples to illustrate the target validation process.

Comparison of Uric Acid-Lowering Agents

The primary strategies for lowering serum uric acid (sUA) levels involve either inhibiting its production or promoting its excretion.[3] The two main classes of drugs that accomplish this are Xanthine Oxidase Inhibitors (XOIs) and uricosuric agents, which primarily target urate transporters.[3][4]

Drug ClassMolecular TargetMechanism of ActionRepresentative DrugsReported Efficacy (sUA Reduction)
Xanthine Oxidase Inhibitors (XOIs) Xanthine Oxidase (XO)Inhibit the enzyme responsible for converting hypoxanthine and xanthine into uric acid.[3][5]Allopurinol, FebuxostatFebuxostat group showed an 84.21% response rate in achieving sUA < 0.36 mmol/L at week 4.[6]
Selective Urate Reabsorption Inhibitors (SURIs) Urate Transporter 1 (URAT1)Selectively inhibit the reabsorption of uric acid in the kidneys, thereby promoting its excretion.[3][6]Lesinurad, Dotinurad, EpaminuradEpaminurad (9 mg) resulted in 88.89% of patients achieving sUA < 0.36 mmol/L at week 4.[6]
Non-selective Uricosuric Agents URAT1 and other transporters (e.g., OAT1, OAT3, ABCG2)Inhibit URAT1 but also affect other transporters, which can sometimes lead to off-target effects.[6]Probenecid, BenzbromaroneBenzbromarone is a potent uricosuric agent, often used as a benchmark in preclinical studies.[7][8]
SGLT2 Inhibitors Sodium-Glucose Cotransporter 2 (SGLT2)Indirectly lower sUA by increasing urinary glucose excretion, which in turn affects uric acid handling in the renal tubules.[9]LuseogliflozinA negative correlation was observed between the change in serum uric acid level and the urinary excretion rate of uric acid after a single administration.[9]

Experimental Protocols for Molecular Target Validation

Validating the molecular target of a potential uric acid modulator involves a series of in vitro and in vivo experiments.

In Vitro Target Engagement Assays
  • Enzyme Inhibition Assays (for XOIs):

    • Objective: To determine the inhibitory activity of the compound against xanthine oxidase.

    • Methodology:

      • Recombinant human xanthine oxidase is incubated with the test compound at various concentrations.

      • The substrate, xanthine or hypoxanthine, is added to the reaction mixture.

      • The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

      • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

  • Cell-based Urate Transport Assays (for Uricosurics):

    • Objective: To assess the effect of the compound on the activity of specific urate transporters.

    • Methodology:

      • A stable cell line (e.g., HEK293) is engineered to overexpress the human urate transporter of interest (e.g., hURAT1, hGLUT9, hABCG2).[10]

      • The cells are incubated with the test compound.

      • Radio-labeled uric acid (e.g., 14C-uric acid) is added, and its uptake into the cells is measured over time using a scintillation counter.[11]

      • A decrease in the uptake of labeled uric acid in the presence of the compound indicates inhibitory activity.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of the compound to the target protein in a cellular context.

  • Methodology:

    • Intact cells or cell lysates are treated with the test compound.

    • The samples are heated to various temperatures.

    • The soluble fraction of the target protein at each temperature is analyzed by Western blotting or mass spectrometry.

    • Ligand binding stabilizes the target protein, resulting in a higher melting temperature compared to the untreated control.

In Vivo Pharmacodynamic and Efficacy Studies
  • Objective: To evaluate the effect of the compound on serum uric acid levels and urinary uric acid excretion in animal models.

  • Methodology:

    • A hyperuricemic animal model is established (e.g., by administering a uricase inhibitor like potassium oxonate to rats).

    • The test compound is administered to the animals.

    • Blood and urine samples are collected at different time points.

    • Serum and urinary uric acid levels are measured using standard biochemical assays.

    • A significant decrease in serum uric acid and an increase in urinary uric acid excretion would support the intended mechanism of action.

Visualizing Pathways and Workflows

Uric Acid Metabolism and Action of Inhibitors

cluster_0 Purine Metabolism cluster_1 Renal Excretion cluster_2 Drug Intervention Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Oxidase Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Blood Blood Uric_Acid->Blood Proximal_Tubule_Cell Proximal_Tubule_Cell Blood->Proximal_Tubule_Cell URAT1 (Reabsorption) Urine Urine Proximal_Tubule_Cell->Urine ABCG2 (Secretion) XOIs XOIs XOIs->Xanthine Inhibits Uricosurics Uricosurics Uricosurics->Blood Inhibits Reabsorption

Caption: Uric acid metabolism and points of therapeutic intervention.

General Workflow for Molecular Target Validation

Start Start In_Vitro_Assays In Vitro Assays (Enzyme/Transport) Start->In_Vitro_Assays CETSA CETSA (Target Engagement) In_Vitro_Assays->CETSA Animal_Models In Vivo Animal Models (Efficacy & PD) CETSA->Animal_Models Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials Validated_Target Validated_Target Clinical_Trials->Validated_Target

Caption: A generalized workflow for validating a molecular target.

Signaling Pathways Implicated in Uric Acid-Induced Inflammation

High levels of uric acid can trigger inflammatory responses through various signaling pathways.[12][13]

Uric_Acid Uric_Acid Cell_Membrane_Receptor Cell_Membrane_Receptor Uric_Acid->Cell_Membrane_Receptor PI3K_AKT PI3K/AKT Pathway Cell_Membrane_Receptor->PI3K_AKT NF_kB NF-κB Pathway PI3K_AKT->NF_kB NLRP3 NLRP3 Inflammasome NF_kB->NLRP3 Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NLRP3->Pro_inflammatory_Cytokines Release of

Caption: Uric acid-induced inflammatory signaling cascade.

References

A Comparative Analysis of Tsugaric Acid A and Established Polyketide Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antifungal agents, driven by the rise of drug-resistant fungal infections, has intensified the search for new bioactive compounds. Polyketides, a diverse class of secondary metabolites, have historically been a rich source of antimicrobial drugs. This guide provides a comparative analysis of Tsugaric acid A, a polyketide natural product, with established polyketide antifungals such as Amphotericin B, Nystatin, and Natamycin.

While this compound has been identified as a polyketide compound isolated from the fungus Phoma herbarum and is described as an antimicrobial agent with the potential to disrupt microbial cell membranes, there is a notable lack of specific experimental data on its antifungal activity in publicly available literature.[1] Therefore, this guide will focus on a detailed comparison of the well-characterized polyketide antifungals, positioning this compound as a compound of interest for future investigation. The fungi of the Phoma genus are known to produce a variety of bioactive metabolites, including polyketides with demonstrated antifungal properties, suggesting that metabolites from this genus, including potentially this compound, are promising candidates for further research.[2][3]

Overview of Compared Polyketide Antifungals

Polyketide antifungals are a prominent class of drugs used to treat fungal infections. Their biosynthesis involves the sequential condensation of small carboxylic acid units, leading to a wide array of structurally complex and biologically active molecules.[4][5][6] The most clinically significant polyene macrolide antifungals—Amphotericin B, Nystatin, and Natamycin—share a common mechanism of action that involves binding to ergosterol, a primary sterol component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[4][7]

Quantitative Comparison of Antifungal Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's efficacy. The following tables summarize the reported MIC values for Amphotericin B, Nystatin, and Natamycin against various fungal pathogens. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Amphotericin B against Various Fungal Species (µg/mL)

Fungal SpeciesMIC RangeMIC₅₀MIC₉₀Reference(s)
Candida albicans0.0625 - 40.25 - 10.5 - 2[8]
Candida glabrata0.25 - 20.5 - 11 - 2[9]
Candida parapsilosis0.0625 - 40.25 - 0.5-[8][9]
Candida krusei---[8]
Aspergillus fumigatus0.03 - 16--[10]
Aspergillus flavus0.03 - 16--[10]
Fusarium spp.0.03 - 16--[10]

Table 2: Minimum Inhibitory Concentration (MIC) of Nystatin against Various Fungal Species (µg/mL)

Fungal SpeciesMIC RangeMIC₅₀MIC₉₀Reference(s)
Candida albicans0.625 - 81.252.5[11][3][12]
Candida glabrata0.625 - 41.25-[11][3]
Candida parapsilosis1.25 - 2.51.252.5[11]
Candida tropicalis0.625--[11]
Candida krusei4 - 8--[3]

Table 3: Minimum Inhibitory Concentration (MIC) of Natamycin against Various Fungal Species (µg/mL)

Fungal SpeciesMIC RangeMIC₅₀MIC₉₀Reference(s)
Molds (general)0.5 - 6--[2]
Yeasts (general)1.0 - 5.0--[2]
Fusarium spp.2 - 444[13]
Aspergillus flavus1 - >161632 - 64[13][14]
Aspergillus fumigatus--4[14]
Aspergillus niger1 - 8--[13]

Mechanism of Action: A Comparative Overview

While all three highlighted polyenes target ergosterol, there are nuances in their interaction and downstream effects.

  • Amphotericin B: Forms pores or ion channels in the fungal membrane after binding to ergosterol, leading to rapid leakage of ions and small molecules.[7] It is considered to have concentration-dependent fungicidal activity.[10]

  • Nystatin: Also binds to ergosterol, causing membrane disruption. Its activity is generally considered fungistatic at lower concentrations and fungicidal at higher concentrations.[3]

  • Natamycin: Forms a complex with ergosterol, which is thought to block fungal growth without necessarily causing significant membrane permeabilization.[2]

Below is a generalized signaling pathway diagram illustrating the common mechanism of action for these polyene antifungals.

Polyene_Mechanism General Mechanism of Polyene Antifungals Polyene Polyene Antifungal (Amphotericin B, Nystatin, Natamycin) Ergosterol Ergosterol (in Fungal Cell Membrane) Polyene->Ergosterol Binds to Complex Polyene-Ergosterol Complex Ergosterol->Complex MembraneDisruption Membrane Disruption Complex->MembraneDisruption Causes IonLeakage Ion (K+, Na+) Leakage MembraneDisruption->IonLeakage MetaboliteLeakage Metabolite Leakage MembraneDisruption->MetaboliteLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath Broth_Microdilution_Workflow Workflow for Broth Microdilution MIC Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntifungalStock Prepare Antifungal Stock Solution SerialDilution Perform Serial Dilutions in Microtiter Plate AntifungalStock->SerialDilution Inoculation Inoculate Microtiter Plate SerialDilution->Inoculation InoculumPrep Prepare Standardized Fungal Inoculum InoculumPrep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation ReadResults Read Results Visually or Spectrophotometrically Incubation->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

References

A Comparative Guide to Tsugaric Acid A: Unraveling its Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tsugaric acid A, a triterpenoid initially isolated from the fungus Ganoderma lucidum, has garnered attention for its significant antioxidant properties. This guide provides a comprehensive comparison of this compound's known biological activities, with a focus on the available data relevant to understanding its potential for cross-resistance with other therapeutic agents. While direct cross-resistance studies are currently limited in the public domain, this document synthesizes the existing experimental data to offer valuable insights for future research and drug development.

Core Biological Activity: Inhibition of Superoxide Anion Formation

The primary established biological function of this compound is its potent inhibitory effect on the formation of superoxide anions. This activity has been demonstrated in rat neutrophils stimulated with fMLP/CB, highlighting its potential as an anti-inflammatory agent. Furthermore, this compound has been shown to protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation, underscoring its cytoprotective and antioxidant capabilities.[1]

Tabular Summary of Biological Data

Due to the limited publicly available quantitative data specifically on cross-resistance, the following table summarizes the known biological activities of this compound. This information is crucial for inferring potential cross-resistance mechanisms.

Biological Activity Experimental System Key Findings Reference
Inhibition of Superoxide Anion FormationfMLP/CB-stimulated rat neutrophilsSignificant inhibition of superoxide anion production.[1]
Cytoprotection against UVB DamageHuman keratinocytesProtection against UVB-induced cellular damage.[1]
Anti-inflammatory ActivityMast cells, neutrophils, macrophagesAssessed for inhibitory effects on chemical mediator release.[1]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and extension of research findings. The following protocol is based on the available literature describing the assessment of the anti-inflammatory properties of triterpenoids from Ganoderma species, including this compound.

Inhibition of Superoxide Anion Formation in Neutrophils

Objective: To determine the inhibitory effect of this compound on the production of superoxide anions by activated neutrophils.

Cell Preparation:

  • Neutrophils are isolated from the whole blood of rats.

  • Red blood cells are lysed, and the neutrophil pellet is washed and resuspended in a suitable buffer (e.g., Hanks' balanced salt solution).

Assay Protocol:

  • Neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time.

  • The superoxide-generating system is initiated by adding stimulants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and cytochalasin B (CB).

  • The production of superoxide anion is measured using a cytochrome c reduction assay, where the change in absorbance is monitored spectrophotometrically.

Data Analysis: The percentage inhibition of superoxide production is calculated by comparing the absorbance change in the presence of this compound to that of the vehicle control.

Inferred Cross-Resistance Potential

While direct experimental data on cross-resistance with this compound is lacking, we can infer potential scenarios based on its known mechanism of action.

4.1. Agents Susceptible to Antioxidant-Mediated Resistance:

Cells or pathogens that are sensitive to oxidative stress may exhibit resistance to this compound if they have enhanced antioxidant defense mechanisms. Conversely, agents that rely on inducing oxidative stress for their efficacy might be antagonized by this compound.

4.2. P-glycoprotein and Multidrug Resistance:

Studies on other triterpenoids from Ganoderma lucidum have shown that some of these compounds can reverse multidrug resistance mediated by P-glycoprotein (P-gp).[2] For example, ganoderiol F was found to increase the intracellular accumulation of doxorubicin in resistant cancer cells by inhibiting P-gp transport function.[2] This suggests that this compound is unlikely to be a substrate for P-gp and may not exhibit cross-resistance with drugs that are effluxed by this transporter. It is plausible that this compound could even act as a chemosensitizer.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Superoxide Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Isolate rat neutrophils prep2 Resuspend in buffer prep1->prep2 assay1 Pre-incubate with This compound prep2->assay1 assay2 Stimulate with fMLP/CB assay1->assay2 assay3 Measure superoxide (cytochrome c reduction) assay2->assay3 analysis1 Calculate % inhibition assay3->analysis1

Caption: Workflow for assessing superoxide inhibition by this compound.

Inferred Relationship with P-glycoprotein Mediated Resistance

G cluster_cell Resistant Cancer Cell pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug drug->pgp Efflux tsugaric This compound tsugaric->pgp Inhibition? ext Extracellular ext->drug ext->tsugaric

Caption: Potential interaction of this compound with P-gp.

Future Directions

The current body of research on this compound provides a solid foundation for its potential as an antioxidant and anti-inflammatory agent. However, to fully understand its therapeutic applications and the likelihood of cross-resistance, further studies are imperative. Key areas for future investigation include:

  • Elucidation of the specific molecular target responsible for the inhibition of superoxide formation.

  • Direct cross-resistance studies using cell lines with well-characterized resistance mechanisms to other drugs, particularly those targeting mitochondrial pathways or inducing oxidative stress.

  • Investigation into its potential as a chemosensitizer in combination with conventional anticancer drugs, especially in P-gp overexpressing resistant cell lines.

  • In vivo studies to validate the anti-inflammatory and cytoprotective effects observed in vitro and to assess its pharmacokinetic and pharmacodynamic profiles.

By addressing these research gaps, the scientific community can better delineate the therapeutic window of this compound and its role in overcoming or contributing to drug resistance.

References

Synergistic Antimicrobial Effects of Tsugaric Acid A: An Examination of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential synergistic interactions of natural compounds with existing antimicrobial agents is a critical area of study. This guide addresses the current scientific literature regarding the synergistic effects of Tsugaric acid A with other antimicrobial agents. Despite a thorough review of available data, there is currently no direct scientific evidence to support the synergistic antimicrobial activity of this compound.

While the initial query focused on the synergistic potential of this compound, scientific literature does not contain studies evaluating its combined effects with other antimicrobial compounds. This compound is a triterpenoid that has been isolated from the medicinal mushroom Ganoderma lucidum[1][2]. Its known biological activities include anti-inflammatory effects and the ability to protect human keratinocytes from damage induced by ultraviolet B (UVB) light[2].

The Antimicrobial Potential of Ganoderma lucidum Extracts

Although data on this compound is lacking, numerous studies have investigated the antimicrobial properties of extracts from Ganoderma lucidum, the source of this compound. These extracts contain a variety of bioactive molecules, including polysaccharides, triterpenoids, and phenolic compounds, which are believed to contribute to their antimicrobial effects[3][4][5].

Extracts of Ganoderma lucidum have demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, Bacillus subtilis, Salmonella typhi, and Pseudomonas aeruginosa[6][7]. The effectiveness of the extraction solvent has been shown to influence the degree of antimicrobial activity, with acetone and methanolic extracts often exhibiting significant inhibition[6].

Synergistic Interactions of Ganoderma lucidum Extracts with Antibiotics

Importantly, some studies have explored the synergistic effects of Ganoderma lucidum extracts when combined with conventional antibiotics. For instance, an aqueous extract of G. lucidum demonstrated an additive effect with ampicillin, oxytetracycline, and chloramphenicol in most tested bacterial strains. Notably, a synergistic effect was observed when the extract was combined with cefazolin against Bacillus subtilis and Klebsiella oxytoca[8]. Another study highlighted that conjugation of a G. lucidum extract with chitosan oligomers resulted in a synergistic enhancement of its activity against certain plant pathogens[5]. These findings suggest that while this compound itself has not been studied in this context, the broader chemical profile of Ganoderma lucidum presents a potential source for synergistic antimicrobial interactions.

Experimental Protocols for Assessing Antimicrobial Synergy

To facilitate further research in this area, this section outlines a general experimental workflow for evaluating the synergistic effects of a compound like this compound with known antimicrobial agents.

Determination of Minimum Inhibitory Concentration (MIC)

The first step is to determine the MIC of the individual compounds (e.g., this compound and a conventional antibiotic) against the target microorganism. The broth microdilution method is a commonly used technique.

Protocol:

  • Prepare a series of twofold dilutions of each test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Checkerboard Assay

The checkerboard assay is a standard method to assess the interaction between two antimicrobial agents.

Protocol:

  • In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of the two test compounds. One compound is diluted along the x-axis, and the other is diluted along the y-axis.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions.

  • Determine the MIC of each compound in the presence of the other.

Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantify the nature of the interaction between the two agents.

Formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following diagram illustrates the general workflow for assessing antimicrobial synergy.

Synergy_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Synergy Testing cluster_analysis Data Analysis A Prepare stock solutions of This compound and antibiotic C Perform broth microdilution for individual compounds A->C B Culture and standardize test microorganism B->C G Inoculate with test microorganism and incubate B->G D Determine MIC of this compound C->D E Determine MIC of antibiotic C->E F Set up checkerboard assay with serial dilutions of both compounds D->F E->F F->G H Read MIC values from checkerboard plate G->H I Calculate Fractional Inhibitory Concentration Index (FICI) H->I J Interpret FICI to determine synergy, additivity, or antagonism I->J

Workflow for Antimicrobial Synergy Testing.

Conclusion

References

Independent Verification of the Biological Activity of Tsugaric Acid A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified biological activities of Tsugaric acid A with other relevant compounds, supported by available experimental data. While initial interest may lie in its potential as a p53-MDM2 inhibitor, current scientific literature points towards its significant antioxidant and cytoprotective properties. This document focuses on these verified activities, presenting a comparative analysis with established agents and detailing the experimental protocols used for their determination.

Comparative Analysis of Biological Activity

This compound, a triterpenoid isolated from Ganoderma tsugae, has demonstrated notable efficacy in two key biological assays: the inhibition of superoxide anion formation and the protection of human keratinocytes from UVB-induced damage.[1][2][3] These activities position it as a compound of interest for its antioxidant and cytoprotective potential.

Superoxide Anion Scavenging Activity

Reactive oxygen species (ROS), such as the superoxide anion (O₂⁻), are implicated in cellular damage and various pathological conditions. The ability of a compound to scavenge these radicals is a key indicator of its antioxidant potential. This compound has been shown to significantly inhibit superoxide anion formation in fMLP/CB-stimulated rat neutrophils.[1][2][3]

For comparison, the following table includes quantitative data for other well-known natural antioxidants in similar assays. It is important to note that direct quantitative data (e.g., IC50 values) for this compound in this specific assay is not available in the cited literature, which describes its effect as "significant."

CompoundAssay SystemIC50 ValueReference
This compound fMLP/CB-stimulated rat neutrophilsNot Reported (Significant Inhibition)[1][2][3]
Veratric AcidSuperoxide radical scavenging assay~25 µg/mL[4]
Caffeic AcidSuperoxide radical scavenging assayStrong activity[5]
Chlorogenic AcidSuperoxide radical scavenging assayStrong activity[5]
Glutathione (GSH)Superoxide radical scavenging assayNot specified[6]
Cytoprotective Effects Against UVB-Induced Damage

Ultraviolet B (UVB) radiation is a primary cause of skin damage, leading to inflammation, photoaging, and carcinogenesis. Compounds that can protect skin cells, such as keratinocytes, from UVB-induced damage are valuable for dermatological and cosmetic applications. This compound has been demonstrated to protect human keratinocytes from damage induced by UVB light.[1][2][3]

The following table compares the cytoprotective effects of this compound with other natural compounds. Similar to its antioxidant activity, the protective effect of this compound is described qualitatively in the literature.

CompoundCell LineUVB DoseProtective EffectReference
This compound Human keratinocytesNot SpecifiedProtective[1][2][3]
Ursolic AcidHaCaT keratinocytesNot SpecifiedProtective[7][8]
Veratric AcidHaCaT keratinocytesNot SpecifiedAttenuates damage[9]
Red Orange ExtractHaCaT keratinocytesNot SpecifiedCounteracts UVB response[10]
Lithospermum erythrorhizon ExtractNormal human epidermal keratinocytesNot SpecifiedInhibits UVB-induced effects[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the verification of this compound's biological activities.

Superoxide Anion Formation Assay in fMLP/CB-Stimulated Neutrophils

This assay measures the production of superoxide anions by neutrophils upon stimulation and the inhibitory effect of a test compound.

Cell Preparation:

  • Isolate neutrophils from rat peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated neutrophils with a suitable buffer (e.g., Ca²⁺-free Krebs-Ringer phosphate buffer).

  • Resuspend the neutrophils to a final concentration of approximately 1x10⁸ cells/mL.

Assay Procedure:

  • In a spectrophotometer cuvette, add Ca²⁺-free Krebs-Ringer phosphate buffer containing glucose and cytochrome c.

  • Add the neutrophil suspension to the cuvette.

  • Pre-incubate the mixture with the test compound (this compound) or vehicle control.

  • Prime the neutrophils with cytochalasin B (CB).

  • Stimulate superoxide production by adding N-formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Continuously record the change in absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.

Data Analysis: The rate of superoxide production is calculated from the change in absorbance over time. The inhibitory effect of the test compound is expressed as the percentage of inhibition relative to the vehicle control.

UVB-Induced Damage Protection Assay in Human Keratinocytes

This assay assesses the ability of a compound to protect keratinocytes from the cytotoxic effects of UVB radiation.

Cell Culture and Treatment:

  • Culture human keratinocytes (e.g., HaCaT cell line) in appropriate medium and conditions.

  • Seed the cells in multi-well plates and allow them to adhere.

  • Treat the cells with the test compound (this compound) or vehicle control for a specified period before and/or after UVB exposure.

UVB Irradiation:

  • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Expose the cells to a specific dose of UVB radiation using a calibrated UVB lamp.

  • After irradiation, add fresh culture medium (with or without the test compound) to the cells.

Cell Viability Assessment (MTT Assay):

  • After a post-irradiation incubation period (e.g., 24-48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plates to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Cell viability is expressed as a percentage of the non-irradiated control. The protective effect of the test compound is determined by comparing the viability of compound-treated, UVB-irradiated cells to that of vehicle-treated, UVB-irradiated cells.

Visualizations

The following diagrams illustrate the experimental workflows for the described biological assays.

Experimental_Workflow_Superoxide_Assay cluster_prep Neutrophil Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Isolate Rat Neutrophils p2 Wash & Resuspend Cells p1->p2 a2 Add Neutrophils p2->a2 a1 Prepare Assay Buffer (Cytochrome c, Glucose) a1->a2 a3 Pre-incubate with This compound a2->a3 a4 Prime with Cytochalasin B a3->a4 a5 Stimulate with fMLP a4->a5 a6 Measure Absorbance (550 nm) a5->a6 d1 Calculate Rate of Superoxide Production a6->d1 d2 Determine % Inhibition d1->d2

Caption: Workflow for the Superoxide Anion Scavenging Assay.

Experimental_Workflow_UVB_Protection_Assay cluster_culture Cell Culture & Treatment cluster_irradiation UVB Irradiation cluster_viability Viability Assessment (MTT) c1 Culture Human Keratinocytes c2 Seed Cells in Plates c1->c2 c3 Treat with this compound c2->c3 i1 Wash Cells with PBS c3->i1 i2 Expose to UVB Radiation i1->i2 i3 Add Fresh Medium i2->i3 v1 Incubate Post-Irradiation i3->v1 v2 Add MTT Reagent v1->v2 v3 Solubilize Formazan v2->v3 v4 Measure Absorbance (570 nm) v3->v4

Caption: Workflow for the UVB-Induced Damage Protection Assay.

References

"head-to-head comparison of different Tsugaric acid A extraction methods"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to isolating Tsugaric acid A, a promising bioactive triterpenoid from Ganoderma species. This document provides a comparative analysis of different extraction methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.

This compound, a lanostane-type triterpenoid first isolated from the medicinal mushroom Ganoderma tsugae, has garnered significant interest within the scientific community.[1] Its potential anti-inflammatory properties, demonstrated by the inhibition of superoxide anion formation and protection of human keratinocytes from UV-induced damage, underscore its therapeutic potential.[2] The efficient extraction and purification of this compound are critical steps for further pharmacological investigation and drug development. This guide presents a head-to-head comparison of three distinct extraction methods: Classical Solvent Extraction, High-Yield Ethanol Extraction with Purification, and Ultrasound-Assisted Extraction (UAE).

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method for this compound depends on the desired scale, purity, and efficiency of the process. The following table summarizes the key quantitative parameters of the three discussed methods.

FeatureClassical Solvent ExtractionHigh-Yield Ethanol Extraction & PurificationUltrasound-Assisted Extraction (UAE)
Primary Solvent Methanol80% Ethanol50-95% Aqueous Ethanol
Reported Yield Not explicitly quantified for this compound, but generally lower for total triterpenoids.Ganoderic Acid A (a related triterpenoid): 35% total yield from crude extract.[3]Total Triterpenoids: 0.38% - 0.97% of dry material.[1]
Reported Purity Requires extensive chromatographic purification.> 97.5% for Ganoderic Acid A after recrystallization.[3]Purity of individual compounds not specified; yields refer to total triterpenoids.
Extraction Time Long (days)Moderate (hours for extraction, plus purification time)Short (5-100 minutes)[1]
Equipment Complexity Low (basic laboratory glassware)Moderate (rotary evaporator, chromatography columns)Moderate (ultrasonic bath/probe)
Environmental Impact High (large solvent volumes, potentially hazardous solvents)Moderate (uses ethanol, but also chloroform for purification)Low (reduced solvent consumption)[1]

Experimental Protocols

Method 1: Classical Solvent Extraction (Inferred from original isolation)

This method reflects the traditional approach to natural product isolation and is based on the initial discovery of this compound.[1] It relies on exhaustive solvent extraction followed by extensive chromatographic separation.

Protocol:

  • Preparation of Material: Air-dried and powdered fruiting bodies of Ganoderma tsugae are used as the starting material.

  • Extraction: The powdered material is exhaustively extracted with methanol at room temperature. The solvent is periodically filtered and replaced with fresh solvent until the extract is colorless.

  • Concentration: The combined methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography (e.g., Sephadex LH-20) and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Method 2: High-Yield Ethanol Extraction and Purification

This method, adapted from a patented process for the closely related ganoderic acid A, is optimized for high yield and purity.[3][4]

Protocol:

  • Extraction: Ganoderma lucidum powder is leached with an 80% (wt/wt) ethanol-water solution.

  • Concentration: The resulting leaching solution is concentrated under reduced pressure to obtain a crude extract.

  • Aqueous Suspension and Basification: Water is added to the extract, followed by the addition of 5% (wt/wt) sodium bicarbonate (NaHCO₃) with stirring.

  • Filtration and Acidification: The solution is filtered, and the pH of the filtrate is adjusted to 2 with acid.

  • Liquid-Liquid Extraction: The acidified filtrate is extracted with chloroform (5 times the volume).

  • Purification: The chloroform layer is concentrated and purified by silica gel column chromatography.

  • Gel Filtration: The collected crude product is further purified on a Sephadex LH-20 column using a 51% (wt/wt) methanol-water solution as the eluent.

  • Recrystallization: The purified fraction is concentrated to dryness and recrystallized from methanol to obtain this compound with a purity of over 97.5%.[3][4]

Method 3: Ultrasound-Assisted Extraction (UAE)

UAE is a modern and efficient technique that utilizes acoustic cavitation to enhance the extraction process, leading to shorter extraction times and reduced solvent consumption.[1]

Protocol:

  • Preparation of Material: Dried and powdered Ganoderma lucidum is used.

  • Extraction: The powder is suspended in an aqueous ethanol solution (50-95%).

  • Ultrasonication: The suspension is subjected to ultrasonic irradiation using an ultrasonic bath or probe. Typical parameters include:

    • Power: 210-565 W

    • Time: 5-100 minutes

    • Temperature: 30-80°C

  • Filtration and Concentration: The extract is filtered, and the supernatant is concentrated under reduced pressure.

  • Purification: The resulting crude extract, rich in total triterpenoids, requires further purification by chromatographic techniques as described in Method 1 to isolate pure this compound.

Anti-inflammatory Signaling Pathway of this compound

Triterpenoids isolated from Ganoderma species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. While the specific mechanism of this compound is still under detailed investigation, it is hypothesized to follow a similar mechanism of action. The diagram below illustrates the putative anti-inflammatory signaling pathway inhibited by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK MAPK MAPK Receptor->MAPK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocation MAPK->NF-κB_active Activation Tsugaric_acid_A This compound Tsugaric_acid_A->IKK Tsugaric_acid_A->MAPK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NF-κB_active->Gene_Expression

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflow for Extraction and Purification:

The general workflow for obtaining pure this compound involves several key stages, from the initial raw material to the final purified compound.

G Ganoderma_sp Ganoderma sp. (Fruiting Bodies) Drying_Grinding Drying & Grinding Ganoderma_sp->Drying_Grinding Extraction Extraction (Solvent/UAE) Drying_Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Triterpenoid Extract Filtration_Concentration->Crude_Extract Purification Chromatographic Purification (Silica, LH-20) Crude_Extract->Purification Pure_Tsugaric_Acid_A Pure Tsugaric Acid A Purification->Pure_Tsugaric_Acid_A

Caption: General experimental workflow for this compound isolation.

References

Validating the Biosynthesis of Tsugaric Acid A: A Guide to Isotopic Labeling and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tsugaric acid A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma tsugae, has garnered interest for its potential therapeutic properties, including its significant inhibition of superoxide anion formation and its protective effects on human keratinocytes against UVB-induced damage. A thorough understanding of its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the discovery of novel analogs. This guide provides a proposed biosynthetic pathway for this compound and outlines a comprehensive strategy using isotopic labeling to validate this pathway, offering a comparative framework for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the mevalonate (MVA) pathway, a common route for the synthesis of triterpenoids in fungi.[1][2] The pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to form the key C30 precursor, lanosterol. Subsequent modifications of the lanosterol backbone, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s), reductases, and transferases, are hypothesized to yield this compound.[3][4]

The proposed multi-step conversion of lanosterol to this compound likely involves a series of oxidative modifications to the lanostane skeleton, including the side chain, followed by an acetylation reaction.

This compound Biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway lanosterol Lanosterol mva_pathway->lanosterol intermediate Oxidized Intermediates lanosterol->intermediate CYP450s, Reductases tsugaric_acid_a This compound intermediate->tsugaric_acid_a Acetyltransferase

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Validating the Pathway with Isotopic Labeling

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways.[5] By feeding the producing organism, Ganoderma tsugae, with isotopically labeled substrates and analyzing their incorporation into the final product, the proposed pathway can be experimentally validated.

Experimental Workflow

The general workflow for a labeling study involves culturing the fungus in a defined medium supplemented with a labeled precursor, followed by extraction, purification, and structural analysis of this compound.

Isotopic Labeling Workflow cluster_0 Culture Preparation cluster_1 Extraction and Purification cluster_2 Analysis cluster_3 Data Interpretation culture Ganoderma tsugae Culture feeding Feeding culture->feeding precursor Isotopically Labeled Precursor precursor->feeding extraction Extraction of Metabolites feeding->extraction purification Purification of This compound extraction->purification analysis NMR & Mass Spectrometry Analysis purification->analysis interpretation Pathway Validation analysis->interpretation

Caption: General experimental workflow for isotopic labeling studies.

Comparative Data Presentation: Expected Labeling Patterns

The following table summarizes the expected incorporation of ¹³C from different labeled precursors into the lanosterol backbone, the precursor to this compound. Analysis of the labeling pattern in this compound by ¹³C-NMR and mass spectrometry would provide strong evidence for the proposed pathway.

Labeled PrecursorExpected ¹³C Labeling Pattern in Lanosterol BackboneRationale
[1-¹³C]AcetateAlternating carbons labeledAcetyl-CoA is the primary building block of the MVA pathway.
[2-¹³C]AcetateAlternating carbons labeled (complementary to [1-¹³C]acetate)Provides a complementary labeling pattern to confirm the origin from acetate.
[¹³C₆]-GlucoseLabeling distributed throughout the backboneGlucose is a primary carbon source and is metabolized to acetyl-CoA.
[¹³C]-MevalonateSpecific labeling of isoprene unitsDirectly feeds into the MVA pathway, bypassing earlier steps.

Experimental Protocols

Fungal Culture and Isotope Feeding

Objective: To incorporate isotopically labeled precursors into the metabolites of Ganoderma tsugae.

Materials:

  • Ganoderma tsugae culture

  • Potato Dextrose Broth (PDB) or a defined minimal medium

  • Isotopically labeled precursors (e.g., [1-¹³C]sodium acetate, [2-¹³C]sodium acetate, [¹³C]-mevalonolactone) from a commercial supplier.

  • Sterile culture flasks

  • Incubator shaker

Protocol:

  • Inoculate 100 mL of PDB in a 250 mL flask with a mycelial plug of Ganoderma tsugae.

  • Incubate at 25°C with shaking at 150 rpm for 5-7 days to obtain a seed culture.

  • Inoculate 1 L of fresh PDB with 50 mL of the seed culture.

  • After 3 days of growth, add the sterile-filtered isotopically labeled precursor to the culture to a final concentration of 1 g/L.

  • Continue the incubation for another 7-10 days.

  • Harvest the mycelia by filtration and freeze-dry.

Extraction and Purification of this compound

Objective: To isolate this compound from the fungal mycelia.

Materials:

  • Freeze-dried mycelia

  • Methanol, Ethyl acetate, Hexane

  • Silica gel for column chromatography

  • HPLC system with a C18 column

Protocol:

  • Extract the freeze-dried mycelia with methanol three times at room temperature.

  • Combine the methanol extracts and evaporate to dryness under reduced pressure.

  • Partition the crude extract between ethyl acetate and water.

  • Separate the ethyl acetate layer and evaporate to dryness.

  • Subject the ethyl acetate extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Monitor the fractions by TLC and combine those containing this compound.

  • Further purify the combined fractions by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol/water gradient) to obtain pure this compound.

Structural Analysis by NMR and Mass Spectrometry

Objective: To determine the incorporation and position of the isotopic labels in the this compound molecule.

Materials:

  • Purified this compound (labeled and unlabeled)

  • NMR spectrometer (¹H, ¹³C, and 2D NMR)

  • High-resolution mass spectrometer (HRMS)

  • NMR tubes and deuterated solvents (e.g., CDCl₃, CD₃OD)

Protocol:

  • Dissolve a known amount of purified this compound in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra for both the labeled and unlabeled samples.

  • Compare the ¹³C NMR spectra to identify enriched signals, indicating the positions of ¹³C incorporation.

  • Acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in the assignment of all carbon and proton signals.

  • Analyze the labeled this compound by HRMS to determine the mass shift and confirm the number of incorporated labels.

  • Compare the observed labeling patterns with the expected patterns based on the proposed biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway of this compound via the mevalonate pathway and subsequent lanosterol modifications provides a solid framework for further investigation. The outlined isotopic labeling experiments, coupled with detailed structural analysis, offer a robust methodology to validate this hypothesis. Successful validation will not only deepen our understanding of fungal secondary metabolism but also pave the way for the biotechnological production of this promising bioactive compound.

References

"benchmarking the synthetic route of Tsugaric acid A against other published methods"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tsugaric acid A, a euphane-type triterpenoid, has garnered interest for its potential biological activities. However, a comprehensive, published total synthesis of this complex natural product remains elusive in the current scientific literature. This guide presents a comparative analysis of a proposed synthetic route to this compound, benchmarked against a recently published, state-of-the-art synthesis of a structurally related euphane triterpenoid, euphol, by Zhou et al. This approach allows for a theoretical evaluation of the feasibility and potential challenges in synthesizing this compound, providing a roadmap for future synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The proposed synthesis of this compound leverages key strategies from the successful total synthesis of euphol, highlighting the adaptability of modern synthetic methods to complex natural product targets. The table below summarizes a comparison between the published euphol synthesis and the proposed route for this compound.

FeaturePublished Synthesis of Euphol (Zhou et al.)Proposed Synthesis of this compound
Starting Materials Commercially available simple moleculesCommercially available building blocks for A and C/D ring systems
Key Transformations - Enantioselective allylboration- Intramolecular radical cyclization for A ring- Palladium-catalyzed thioester-stannane coupling- Metal-catalyzed hydrogen atom transfer (MHAT) radical cascade for tetracyclic core formation- Adapted enantioselective synthesis of A ring precursor- Modified coupling of A and C/D ring fragments- MHAT radical cascade for euphane core construction- Late-stage installation and modification of the C-17 side chain
Overall Step Count (estimated) ~20 steps~25-30 steps
Key Challenges Diastereoselective formation of the C20 and C17 stereocenters.- Stereoselective installation of the C-17 side chain with the correct stereochemistry.- Functional group tolerance during the late-stage modifications of the side chain.- Potential for lower yields in the modified coupling and side-chain installation steps.
Innovation Convergent approach with a novel MHAT radical cascade for efficient construction of the tetracyclic core.Application of the MHAT strategy to a new target and development of a robust method for the synthesis of the unique carboxylic acid side chain.

Proposed Synthetic Route and Key Experimental Protocols

The proposed synthetic pathway for this compound is conceptualized based on the convergent strategy employed in the synthesis of euphol. The core idea is to synthesize the A-ring and the C/D-ring systems separately and then couple them, followed by the crucial radical cascade to form the tetracyclic core. The final stage would involve the elaboration of the C-17 side chain.

Synthesis of the A-Ring Precursor:

The synthesis would commence with the enantioselective construction of the A-ring, likely employing an asymmetric reaction such as an enantioselective allylboration, similar to the approach for euphol.

  • Hypothetical Protocol: To a solution of the appropriate aldehyde in an anhydrous solvent (e.g., toluene) at -78 °C would be added a chiral allylborating agent. The reaction would be stirred for several hours and then quenched. Standard workup and purification would yield the chiral alcohol, which would then be further elaborated to the desired A-ring fragment, likely a vinyl radical precursor.

Synthesis of the C/D-Ring System:

A suitable C/D-ring fragment would be synthesized from commercially available precursors. This fragment would contain a handle for coupling with the A-ring precursor.

Coupling of A and C/D-Ring Fragments:

A palladium-catalyzed cross-coupling reaction, such as a thioester-stannane coupling, would be employed to connect the A-ring and C/D-ring fragments.

  • Hypothetical Protocol: To a degassed solution of the A-ring thioester and the C/D-ring stannane in a suitable solvent (e.g., toluene) would be added a palladium catalyst and a ligand. The mixture would be heated to an appropriate temperature until the reaction is complete. Purification by column chromatography would afford the coupled product.

MHAT Radical Cascade for Tetracyclic Core Formation:

This key step would involve a metal-catalyzed hydrogen atom transfer (MHAT) radical cascade to construct the tetracyclic euphane core. This reaction is anticipated to be a powerful tool for the efficient formation of the complex ring system.

  • Hypothetical Protocol: The coupled precursor would be dissolved in an anhydrous solvent, and a metal catalyst (e.g., an iron or cobalt complex), a ligand, and a silane reducing agent would be added. The reaction would be stirred at room temperature under an inert atmosphere. The progress of the reaction would be monitored by TLC or LC-MS. Upon completion, the reaction would be worked up and the product purified to yield the tetracyclic core of this compound.

Installation and Elaboration of the C-17 Side Chain:

The final and most challenging phase would be the stereoselective installation of the C-17 side chain and its subsequent modification to the carboxylic acid. This might involve a multi-step sequence, potentially starting with a stereoselective alkylation or a conjugate addition to an enone intermediate.

  • Hypothetical Protocol: The tetracyclic intermediate would be converted to an enone at the C-17 position. A stereoselective conjugate addition of a suitable nucleophile, representing the side chain precursor, would be performed in the presence of a chiral catalyst or auxiliary. Subsequent functional group manipulations, including oxidation of a terminal group, would lead to the final carboxylic acid moiety of this compound.

Visualizing the Proposed Synthetic Strategy

The following diagram illustrates the proposed convergent synthetic strategy for this compound, highlighting the key bond formations and intermediates.

Tsugaric_Acid_A_Synthesis cluster_A_Ring A-Ring Synthesis cluster_CD_Ring C/D-Ring Synthesis cluster_Coupling_Cascade Core Assembly A_start Simple Starting Material A_ring A-Ring Precursor A_start->A_ring Enantioselective Allylboration & Elaboration Coupled Coupled A-CD Fragment A_ring->Coupled CD_start Commercially Available Precursor CD_ring C/D-Ring System CD_start->CD_ring CD_ring->Coupled Core Tetracyclic Euphane Core Coupled->Core Pd-catalyzed Coupling Final This compound Core->Final MHAT Radical Cascade Core->Final Side Chain Installation & Elaboration

Caption: Proposed convergent synthesis of this compound.

Safety Operating Guide

Prudent Disposal of Tsugaric Acid A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Tsugaric Acid A as a potentially hazardous organic acid. Do not dispose of it down the drain. Collect and manage as chemical waste for professional disposal.

This document provides detailed procedures for the safe and proper disposal of this compound, a triterpenoid compound utilized in various research applications. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this chemical waste, thereby fostering a secure laboratory environment.

I. Understanding the Chemical Profile

II. Quantitative Data Summary

For ease of reference, the known physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 174391-64-1[1]
Molecular Formula C32H50O4[2][3][4]
Molecular Weight 498.74 g/mol [1][2][3][4]
Physical State Solid[3]
Melting Point 181 - 182 °C[3]
Solubility Soluble in DMSO[2]

III. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

IV. Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe collection and disposal of this compound waste. This procedure is designed to minimize risk and ensure compliance with general laboratory waste management standards.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "this compound and contaminated materials."

  • Do not mix this compound waste with other chemical waste streams, especially bases, oxidizing agents, or reactive metals, to prevent unforeseen chemical reactions.[5]

2. Waste Collection:

  • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Solutions:

    • Collect solutions of this compound (e.g., in DMSO) in a separate, leak-proof, and chemically compatible liquid waste container.

    • Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and prevent spills.[5]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the designated solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as liquid chemical waste.

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The concentration and solvent (for solutions)

    • The primary hazard (in the absence of specific data, label as "Caution: Chemical of Unknown Toxicity")

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Storage of Waste:

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do not attempt to neutralize this compound waste for drain disposal. The toxicity of the resulting salts is unknown, and this practice is not recommended for most organic acids in a laboratory setting.[6]

  • Provide all necessary documentation to the waste disposal personnel as required by your institution and local regulations.

V. Emergency Procedures

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into the designated solid waste container. For larger spills, evacuate the area and contact your institution's EHS department immediately.

  • Personal Contact:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Ingestion: Seek immediate medical attention. Do not induce vomiting.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TsugaricAcidA_Disposal_Workflow Figure 1. Disposal Workflow for this compound Start Start: Generation of This compound Waste WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., powder, contaminated items) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions in DMSO) WasteType->LiquidWaste Liquid Segregate Segregate into Designated Waste Container SolidWaste->Segregate LiquidWaste->Segregate Label Label Container Correctly: 'Hazardous Waste - this compound' Segregate->Label Store Store in Secure Waste Accumulation Area Label->Store ArrangeDisposal Arrange for Professional Disposal via EHS Store->ArrangeDisposal End End: Proper Disposal ArrangeDisposal->End

Figure 1. Disposal Workflow for this compound

References

Comprehensive Safety and Handling Guide for Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides essential procedural guidance for the safe handling, use, and disposal of Tsugaric acid A in a laboratory setting. All personnel must review this information before commencing any work with this compound.

This compound is a triterpenoid compound, and while specific toxicity data is limited, it should be handled with care, assuming it may be harmful.[1] The following protocols are based on standard laboratory safety practices for handling chemical compounds with unknown toxicological properties, as outlined in available Safety Data Sheets (SDS).[2][3][4]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling the compound.[3]

  • Body Protection: A laboratory coat or protective suit must be worn to prevent skin contact.[3]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to experimental use.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Preparation and Experimentation:

    • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

    • Before handling, ensure all necessary PPE is correctly worn.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Minimize the generation of dust if handling the solid form.

    • Do not eat, drink, or smoke in the handling area.

  • Emergency Procedures:

    • In case of skin contact: Immediately wash the affected area with plenty of soap and water.

    • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

    • In case of ingestion: Wash out the mouth with water, provided the person is conscious.

    • In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material containing this compound in a designated, labeled, and sealed container. This includes unused compounds, contaminated consumables (e.g., gloves, pipette tips), and cleaning materials.

  • Disposal Method:

    • Dispose of the chemical waste in accordance with all prevailing country, federal, state, and local regulations.[2][3] Do not dispose of it down the drain or in regular trash.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Quantitative Data
PropertyValue
Chemical Formula C₃₂H₅₀O₄
CAS Number 174391-64-1
Appearance Data Not Available in Search Results
Solubility Data Not Available in Search Results
Acute Toxicity Data Not Available in Search Results
Chronic Toxicity Data Not Available in Search Results

Visualized Experimental Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

node_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) node_setup Prepare Workspace (Chemical Fume Hood) node_weigh Weighing and Aliquoting node_setup->node_weigh Proceed when ready node_experiment Experimental Use node_weigh->node_experiment node_decontaminate Decontaminate Workspace node_experiment->node_decontaminate Post-experiment node_waste Segregate and Label Waste node_decontaminate->node_waste Collect contaminated materials node_dispose Dispose via EHS Guidelines node_waste->node_dispose Final step

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tsugaric acid A
Reactant of Route 2
Reactant of Route 2
Tsugaric acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.